molecular formula C8H9FO B1199365 1-(4-Fluorophenyl)ethanol CAS No. 403-41-8

1-(4-Fluorophenyl)ethanol

Cat. No.: B1199365
CAS No.: 403-41-8
M. Wt: 140.15 g/mol
InChI Key: PSDSORRYQPTKSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-α -methylbenzyl alcohol was isolated as phytocomponent in the methanolic extracts of the whole plant of Thevetia peruviana.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDSORRYQPTKSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-41-8
Record name 1-(4-Fluorophenyl)ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-alpha-methylbenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000403418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 403-41-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2983
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-fluoro-α-methylbenzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Fluorophenyl)ethanol (CAS 403-41-8)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)ethanol (CAS No. 403-41-8), a key chiral building block in modern organic synthesis and pharmaceutical development. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and safety information. Emphasis is placed on its application as a versatile intermediate in the creation of complex, biologically active molecules, leveraging the unique electronic properties of the fluorine atom. Methodologies and workflows are presented to support researchers in its effective utilization.

Introduction

This compound, also known as 4-fluoro-α-methylbenzyl alcohol, is a secondary alcohol that has garnered significant interest in the chemical and pharmaceutical industries.[1][2] Its structure, featuring a chiral center and a fluorine-substituted phenyl ring, makes it an invaluable synthon for producing enantiomerically pure active pharmaceutical ingredients (APIs).[2][3] The presence of a fluorine atom can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates, a strategy widely employed in modern drug design.[4][5] This guide consolidates the technical data and procedural knowledge essential for the effective handling and application of this compound in a research and development setting.

Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of this compound are well-documented, providing a foundation for its use in synthesis and analysis.

Physicochemical Data

All quantitative data regarding the compound's properties are summarized in the table below for ease of reference.

PropertyValueSource(s)
CAS Number 403-41-8[6][7]
Molecular Formula C₈H₉FO[6][8]
Molecular Weight 140.15 g/mol [6][9]
Appearance Colorless to light yellow clear liquid[3][6][10]
Melting Point 9 °C[6][11]
Boiling Point 90-92 °C at 7 mmHg[6][8][11]
123 °C at 45 mmHg[3]
Density 1.109 g/mL at 25 °C[6][11]
Refractive Index (n²⁰/D) 1.501[6][11]
Flash Point 195 °F (90.5 °C)[6][8]
pKa 14.36 ± 0.20 (Predicted)[6][10]
Solubility in Water ~1.3 g/L at room temperature[10]
Spectroscopic Data

Spectroscopic analysis is critical for structure confirmation and purity assessment. Key data is outlined below.

Spectrum TypeKey Features and RemarksSource(s)
¹H NMR (CDCl₃) δ (ppm): 7.35-7.31 (m, 2H), 7.04-7.00 (m, 2H), 4.85 (q, J=6.4 Hz, 1H), 2.02 (s, 1H, -OH), 1.46 (d, J=6.4 Hz, 3H).[12][13]
¹³C NMR (CDCl₃) δ (ppm): 163.1, 160.7, 141.6, 127.3, 127.2, 115.2, 115.0, 69.8, 25.3.[12]
Mass Spectrometry (GC-MS) Provides fragmentation patterns for structural elucidation. Spectra are available in public databases.[7][14][15]
Infrared (IR) νmax (cm⁻¹): 3355 (O-H stretch), 1598, 1574, 1477 (aromatic C=C stretch).[12]

Synthesis and Reactivity

The primary route for synthesizing this compound is through the reduction of its corresponding ketone, 4'-fluoroacetophenone (B120862). Asymmetric synthesis methods are particularly important for accessing enantiomerically pure forms for pharmaceutical applications.

Asymmetric Synthesis Workflow

The following diagram illustrates a typical workflow for the asymmetric reduction of 4'-fluoroacetophenone to produce (S)-1-(4-Fluorophenyl)ethanol, a common chiral intermediate.

G Workflow for Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol start Start Material: 4'-Fluoroacetophenone reaction Asymmetric Reduction in Solvent (e.g., Methanol) under controlled T and P start->reaction catalyst Chiral Catalyst (e.g., Ru-BINAP complex) + H₂ Gas or Formic Acid catalyst->reaction quench Reaction Quenching (e.g., add water or buffer) reaction->quench extraction Product Extraction with Organic Solvent (e.g., Ethyl Acetate) quench->extraction drying Drying of Organic Phase (e.g., Na₂SO₄ or MgSO₄) extraction->drying evaporation Solvent Evaporation (Rotary Evaporator) drying->evaporation purification Purification (e.g., Column Chromatography or Vacuum Distillation) evaporation->purification product Final Product: (S)-1-(4-Fluorophenyl)ethanol (Enantiomerically Enriched) purification->product analysis Quality Control: Chiral HPLC, NMR, GC-MS product->analysis

Asymmetric synthesis workflow for (S)-1-(4-Fluorophenyl)ethanol.
Experimental Protocol: Asymmetric Reduction

This protocol is a representative example for the asymmetric synthesis of (S)-1-(4-Chlorophenyl)ethanol, which is directly adaptable for this compound due to the similarity in reactivity of the starting materials.[16]

Objective: To synthesize enantiomerically enriched (S)-1-(4-Fluorophenyl)ethanol via biocatalytic reduction of 4'-fluoroacetophenone.

Materials:

  • 4'-fluoroacetophenone

  • Yeast (e.g., Rhodotorula rubra or Baker's yeast)

  • Glucose (or other carbon source)

  • Phosphate buffer (pH 7.0)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Deionized water

Procedure:

  • Culture Preparation: A culture of the selected yeast is grown in a suitable medium containing a carbon source like glucose. The mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation for 24-48 hours.[16]

  • Substrate Addition: 4'-fluoroacetophenone is added to the yeast culture. The substrate may be dissolved in a minimal amount of a co-solvent like ethanol (B145695) to aid dispersion.

  • Biocatalytic Reduction: The reaction mixture is incubated for an additional 24-72 hours. The progress of the reduction is monitored by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[16]

  • Work-up: Once the reaction is complete, the yeast cells are removed by centrifugation or filtration.

  • Extraction: The resulting aqueous solution is extracted multiple times with an organic solvent, such as ethyl acetate.[16]

  • Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[16]

  • Purification: The crude product can be further purified by column chromatography on silica (B1680970) gel or by vacuum distillation to yield the pure (S)-1-(4-Fluorophenyl)ethanol.[16]

  • Analysis: The enantiomeric excess (e.e.) of the final product is determined using chiral High-Performance Liquid Chromatography (HPLC). The structure is confirmed using ¹H NMR, ¹³C NMR, and MS.

Applications in Drug Development

This compound is primarily used as a chiral intermediate.[3] The stereochemistry of a drug is critical, as different enantiomers can have vastly different pharmacological activities and toxicological profiles.[2]

Role as a Chiral Building Block

The (R)- and (S)-enantiomers of this compound serve as starting points for the synthesis of more complex chiral molecules. Access to enantiomerically pure forms of this alcohol allows for the stereospecific construction of target APIs, avoiding the need for costly chiral separation at later stages.

The following diagram illustrates the logical relationship of how different enantiomers of a building block lead to distinct final products.

G Logical Flow of Chiral Synthesis cluster_0 Chiral Building Blocks cluster_1 Multi-Step Synthesis cluster_2 Final API Stereoisomers s_enantiomer (S)-1-(4-Fluorophenyl)ethanol s_path Stereospecific Reaction Sequence A s_enantiomer->s_path leads to r_enantiomer (R)-1-(4-Fluorophenyl)ethanol r_path Stereospecific Reaction Sequence B r_enantiomer->r_path leads to s_drug Drug Enantiomer S (Desired Activity) s_path->s_drug results in r_drug Drug Enantiomer R (Different/No Activity) r_path->r_drug results in

Use of enantiomers of this compound in drug synthesis.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as hazardous, and appropriate precautions must be taken.

Hazard InformationDetailsSource(s)
GHS Pictogram(s) GHS07 (Exclamation Mark)[11]
Signal Word Warning[8][11]
Hazard Statements H315: Causes skin irritation[7][8][17]
H319: Causes serious eye irritation[7][8][17]
H335: May cause respiratory irritation[7][8][11]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[7][11]
P280: Wear protective gloves/eye protection/face protection.[7]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7][18]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][18]
Handling and Storage
  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[17][18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10][11] Recommended storage temperature is between 2-8°C or at room temperature, sealed in dry conditions.[6][10][11]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[17][18]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[17][18]

  • Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention.[17][18]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[18]

Conclusion

This compound (CAS 403-41-8) is a fundamentally important chiral intermediate with well-defined properties and established synthetic routes. Its utility in the pharmaceutical industry is driven by the dual advantages of its chiral nature and the beneficial effects of fluorine incorporation in drug molecules. This guide provides the core technical information required by researchers and developers to handle, synthesize, and apply this compound safely and effectively, facilitating the advancement of complex chemical synthesis and drug discovery programs.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Fluoro-α-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 4-Fluoro-α-methylbenzyl alcohol (CAS No: 403-41-8), a key building block in organic synthesis and pharmaceutical development.[1] This document compiles essential data, outlines detailed experimental methodologies for property determination, and presents logical workflows relevant to its synthesis and analysis.

Introduction

4-Fluoro-α-methylbenzyl alcohol, also known as 1-(4-fluorophenyl)ethanol, is a fluorinated aromatic alcohol.[2] Its structure, featuring a fluorine atom on the phenyl ring, imparts unique reactivity and selectivity, making it a valuable intermediate in the synthesis of agrochemicals, fragrances, and fine chemicals.[1] In pharmaceutical development, it serves as a crucial precursor for creating more complex molecules and active pharmaceutical ingredients (APIs), where the fluorine substituent can enhance metabolic stability and binding affinity.[1] A thorough understanding of its physicochemical properties is paramount for its effective application in research and manufacturing.

Core Physicochemical Properties

The fundamental physicochemical data for 4-Fluoro-α-methylbenzyl alcohol are summarized in the tables below. These values are critical for predicting its behavior in various chemical and biological systems.

Table 1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₈H₉FO[3]
Molecular Weight 140.15 g/mol [3]
CAS Number 403-41-8[3][4]
Appearance Colorless to light yellow liquid[4][5]
Melting Point 9.3 °C[5]
Flash Point 91 °C (195.8 °F) - closed cup[6]
Table 2: Spectroscopic and Refractive Properties
PropertyValueConditionsSource(s)
Refractive Index ~1.501n20/D[6]
Vapor Density 4.83[5]
Table 3: Density and Boiling Point at Various Pressures
PropertyValueConditionsSource(s)
Density 1.109 g/mLat 25 °C[6]
1.1206 g/cm³at 20 °C[5]
Boiling Point 49.5 °Cat 0.4 torr[5]
90-92 °Cat 7 mmHg[6]
101-102 °Cat 12 mmHg[6]
204 °Cat 745 mmHg[6]
Table 4: Solubility and Partition Coefficients (Predicted/Analogous Data)
PropertyEstimated Value (for 4-Methylbenzyl alcohol)Source(s)
pKa 14.49 ± 0.10 (Predicted)[7]
Water Solubility 0.1-1 g/100mL at 21.5°C[7]
logP 1.48730 (Predicted)

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties listed above.

Melting Point Determination (Capillary Method)

The melting point is determined by observing the temperature range over which the solid-to-liquid phase transition occurs.[8][9][10]

  • Sample Preparation: A small amount of the crystalline solid is finely powdered.[11] The open end of a glass capillary tube is dipped into the powder, and the tube is gently tapped to pack the sample into the closed end to a height of 1-2 mm.[9][11][12]

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[9] This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).[8]

  • Measurement: The apparatus is heated slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[8][12]

  • Data Recording: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has completely melted.[11] The melting point is reported as the range T1-T2.[9]

Boiling Point Determination (Capillary Method)

This micro-method determines the boiling point of a liquid by observing the temperature at which its vapor pressure equals the atmospheric pressure.[13][14]

  • Apparatus Setup: A small amount (a few milliliters) of the liquid is placed in a small test tube.[15] A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube (open end down).[16]

  • Heating: The test tube assembly is attached to a thermometer and heated in a liquid bath (e.g., paraffin (B1166041) oil or water).[13][16]

  • Observation: As the liquid is heated, the air trapped in the capillary tube expands and escapes as bubbles.[13] Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip, indicating the vapor of the liquid has replaced the air.[13][16]

  • Measurement: The heat source is removed, and the apparatus is allowed to cool. The temperature is recorded at the exact moment the stream of bubbles stops and the liquid begins to enter the capillary tube.[13] This temperature is the boiling point of the liquid at the ambient atmospheric pressure.[16]

Density Measurement (Pycnometer or Graduated Cylinder Method)

Density is the mass per unit volume of a substance.[17]

  • Mass of Empty Container: The mass of a clean, dry container of a known volume (e.g., a pycnometer or a graduated cylinder) is accurately measured using an electronic balance.[18]

  • Mass of Container with Liquid: The container is filled with the liquid to a precisely known volume.[18] The combined mass of the container and the liquid is then measured.[18]

  • Calculation: The mass of the liquid is determined by subtracting the mass of the empty container from the combined mass. The density is then calculated by dividing the mass of the liquid by its volume.[19] This process is typically repeated multiple times to ensure accuracy, and the average value is reported.[18]

Octanol-Water Partition Coefficient (logP) Determination (Shake-Flask Method)

The partition coefficient (P) is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an organic phase (n-octanol) to its concentration in an aqueous phase at equilibrium.[20] logP is the logarithm of this ratio.

  • Phase Saturation: n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mixed and shaken vigorously to ensure mutual saturation.[20][21] The two phases are then allowed to separate completely.[20]

  • Partitioning: A known amount of the compound is dissolved in one of the pre-saturated phases. This solution is then mixed with a specific volume of the other pre-saturated phase in a flask.[22]

  • Equilibration: The flask is shaken for a set period (e.g., 2 hours) at a constant temperature (e.g., 25 °C) to allow the compound to partition between the two phases and reach equilibrium.[23] The mixture is then allowed to stand undisturbed until the layers have fully separated.[20][23]

  • Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[22]

  • Calculation: The partition coefficient (P) is calculated as P = [Concentration in octanol] / [Concentration in aqueous phase]. The logP is the base-10 logarithm of P.

Acidity Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of a substance by monitoring pH changes during titration with an acid or base.[24][25]

  • Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent (often a mixture of water and an organic co-solvent for solubility) to create a solution of known concentration (e.g., 10⁻⁴ M).[24][25]

  • Apparatus Setup: A calibrated pH electrode is immersed in the sample solution, which is placed on a magnetic stirrer to ensure homogeneity.[24]

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) is added to the sample solution in small, precise increments.[24]

  • Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate at each step.[24]

  • Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. Specifically, the pKa is equal to the pH at the half-equivalence point, where half of the compound has been neutralized.[25]

Mandatory Visualizations

The following diagrams illustrate common experimental and logical workflows associated with the synthesis and analysis of 4-Fluoro-α-methylbenzyl alcohol.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product SM1 4-Fluorobenzaldehyde Reaction Grignard Reaction (in dry ether/THF) SM1->Reaction SM2 Methylmagnesium bromide (Grignard) SM2->Reaction Workup Aqueous Quench (e.g., NH4Cl soln) Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Drying Drying (e.g., MgSO4) Extraction->Drying Purification Purification (e.g., Distillation) Drying->Purification Product 4-Fluoro-α-methylbenzyl alcohol Purification->Product

Caption: General workflow for the synthesis of 4-Fluoro-α-methylbenzyl alcohol via Grignard reaction.

GC_Analysis_Workflow SamplePrep Sample Preparation (Dilute in suitable solvent) Injection Inject Sample (µL volume) into GC Inlet SamplePrep->Injection Separation Separation in Column (Based on volatility/polarity) Injection->Separation Detection Detection (e.g., FID) Generates signal Separation->Detection Data Data Acquisition (Chromatogram) Detection->Data Analysis Data Analysis (Peak integration, retention time) Data->Analysis Result Result (Purity, % Composition) Analysis->Result

Caption: Standard workflow for the purity analysis of 4-Fluoro-α-methylbenzyl alcohol by Gas Chromatography.

References

In-Depth Technical Guide: Physicochemical Properties of 1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical document provides a detailed overview of the fundamental physicochemical properties of 1-(4-Fluorophenyl)ethanol, a key intermediate in various synthetic applications. This guide is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Core Molecular Attributes

This compound is an organic compound characterized by a fluorinated phenyl ring attached to an ethanol (B145695) backbone. Its fundamental molecular properties are crucial for its use in further chemical reactions and for the analytical characterization of its derivatives.

The empirical and calculated molecular data for this compound are summarized below. The molecular formula is definitively established as C8H9FO.[1][2][3][4][5][6] The molecular weight is consistently reported as approximately 140.16 g/mol .[1][2][7]

ParameterValueReference
Molecular FormulaC8H9FO[1][2][3][4][5][6]
Molecular Weight140.16 g/mol [1][2][7]
Monoisotopic Mass140.06374 Da[4]

Experimental Determination Workflow

The determination of the molecular formula and weight of a compound like this compound follows a standardized analytical workflow. This process typically involves a combination of mass spectrometry and elemental analysis to elucidate the empirical and molecular formulas, followed by the calculation of the precise molecular weight.

G cluster_0 Analytical Workflow A Sample Preparation (this compound) B Mass Spectrometry (e.g., GC-MS, LC-MS) A->B Inject C Elemental Analysis (CHNX) A->C Analyze D Data Analysis B->D C->D E Molecular Ion Peak (m/z) D->E F Elemental Composition (%) D->F H Determine Molecular Formula E->H G Determine Empirical Formula F->G G->H I Calculate Molecular Weight H->I

Figure 1: Workflow for Molecular Weight and Formula Determination.

Experimental Protocols

1. Mass Spectrometry for Molecular Ion Peak Determination

  • Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which provides the molecular mass of the compound.

  • Methodology (Illustrative Example using Gas Chromatography-Mass Spectrometry - GC-MS):

    • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

    • Injection: A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, where it is vaporized.

    • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on boiling point and polarity.

    • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (e.g., Electron Ionization - EI). In the EI source, high-energy electrons bombard the molecules, causing them to lose an electron and form a positively charged molecular ion ([M]+•).

    • Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

    • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak with the highest m/z value that corresponds to the intact molecule is identified as the molecular ion peak.

2. Elemental Analysis for Empirical Formula Determination

  • Objective: To determine the percentage composition of each element (Carbon, Hydrogen, Oxygen, Fluorine) in the compound.

  • Methodology (Illustrative Example using a CHN Analyzer):

    • Sample Preparation: A precise mass of the purified this compound is weighed into a tin capsule.

    • Combustion: The sample is combusted in a high-temperature furnace in the presence of excess oxygen. This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), and nitrogen (if present) to nitrogen gas (N2). Halogens like fluorine require specific absorption traps.

    • Gas Separation and Detection: The combustion gases are passed through a series of columns and detectors. The amounts of CO2, H2O, and N2 are measured, typically by thermal conductivity or infrared detectors.

    • Calculation: The mass percentages of C and H are calculated from the measured amounts of CO2 and H2O. The percentage of oxygen is often determined by difference. The percentage of fluorine would be determined using ion chromatography or a fluoride (B91410) ion-selective electrode after appropriate sample digestion.

    • Empirical Formula Calculation: The mass percentages are converted to molar ratios to establish the simplest whole-number ratio of atoms in the molecule, yielding the empirical formula. The molecular formula is then determined by comparing the mass of the empirical formula to the molecular mass obtained from mass spectrometry.

References

An In-depth Technical Guide to the Spectral Data of 1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the aromatic alcohol 1-(4-Fluorophenyl)ethanol. The information presented herein is intended to support research and development activities by offering detailed spectral characterization and the methodologies used to obtain the data. This document includes tabulated spectral data, detailed experimental protocols, and workflow visualizations to facilitate a thorough understanding of the compound's analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.35–7.31m2 x Ar-H (ortho to -CH(OH)CH₃)
7.04–7.00m2 x Ar-H (meta to -CH(OH)CH₃)
4.85q6.4-CH(OH)CH₃
2.02s-OH
1.46d6.4-CH(OH)CH₃

Solvent: CDCl₃, Instrument Frequency: 500 MHz[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
160.1Ar-C (para to -CH(OH)CH₃, attached to F)
141.5Ar-C (ipso, attached to -CH(OH)CH₃)
127.02 x Ar-C (ortho to -CH(OH)CH₃)
115.22 x Ar-C (meta to -CH(OH)CH₃)
69.8-CH(OH)CH₃
25.3-CH(OH)CH₃

Solvent: CDCl₃, Instrument Frequency: 125 MHz[1]

Experimental Protocol for NMR Spectroscopy

The following protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

1.3.1. Sample Preparation

  • Dissolve approximately 5-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample height in the tube is sufficient to be within the detection region of the NMR probe, typically around 4-5 cm.

1.3.2. Instrument Setup and Data Acquisition

  • Insert the sample tube into the NMR spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

  • For ¹H NMR , a standard single-pulse experiment is typically used. Key acquisition parameters include:

    • Pulse angle: 30-90 degrees

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 8-16, depending on the sample concentration.

  • For ¹³C NMR , a proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is commonly employed to simplify the spectrum and enhance signal-to-noise.[2] Key acquisition parameters include:

    • Pulse angle: 30 degrees

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2 seconds[2]

    • Number of scans: 128 or more, depending on the concentration, to achieve an adequate signal-to-noise ratio.[3]

1.3.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the spectrum.

  • Phase the spectrum to ensure all peaks are in the positive phase.

  • Perform baseline correction to obtain a flat baseline.

  • Reference the spectrum. For ¹H NMR, the residual solvent peak of CDCl₃ at 7.26 ppm can be used. For ¹³C NMR, the CDCl₃ triplet centered at 77.16 ppm is used as the reference.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.

  • Identify the chemical shifts, multiplicities, and coupling constants for each signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in CDCl3 transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock & Shim insert->lock setup Setup Parameters (Pulse Sequence, Scans) lock->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Reference Spectrum phase_baseline->reference analyze Analyze Spectrum (Shifts, Integration) reference->analyze

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and aromatic functional groups.

Table 3: IR Spectral Data for this compound

Wavenumber (cm⁻¹)Description of AbsorptionFunctional Group Assignment
3363Strong, broadO-H stretch (alcohol)
1605MediumC=C stretch (aromatic ring)
1510StrongC=C stretch (aromatic ring)
1084StrongC-O stretch (secondary alcohol)
836StrongC-H bend (para-disubstituted aromatic)

Technique: Thin film[1]

Experimental Protocol for FT-IR Spectroscopy (Thin Film/ATR)

For a liquid sample like this compound, the spectrum is conveniently obtained using either a thin film on a salt plate or an Attenuated Total Reflectance (ATR) accessory.

2.2.1. Sample Preparation

  • Thin Film Method: Place one to two drops of the neat liquid sample onto a polished salt plate (e.g., NaCl or KBr). Place a second salt plate on top to spread the liquid into a thin, uniform film.

  • ATR Method: Place a single drop of the liquid sample directly onto the ATR crystal (e.g., diamond or germanium).[4][5]

2.2.2. Instrument Setup and Data Acquisition

  • Ensure the sample compartment of the FT-IR spectrometer is clean and dry.

  • Collect a background spectrum of the empty sample holder (for the thin film method) or the clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place the prepared sample into the spectrometer.

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.[4]

2.2.3. Data Processing and Analysis

  • The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

  • Identify the major absorption bands and their corresponding wavenumbers.

  • Assign the observed bands to specific functional groups by correlating the wavenumbers with known absorption ranges from correlation charts.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis place_sample Place Liquid Sample on ATR Crystal or Salt Plate bg_scan Collect Background Spectrum place_sample->bg_scan sample_scan Collect Sample Spectrum bg_scan->sample_scan subtract_bg Background Subtraction sample_scan->subtract_bg identify_peaks Identify & Assign Absorption Bands subtract_bg->identify_peaks

FT-IR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing fragmentation patterns.

Mass Spectral Data

The mass spectrum of this compound provides its molecular weight and information about its fragmentation.

Table 4: Mass Spectral Data for this compound

m/zInterpretation
140Molecular ion [M]⁺
125[M - CH₃]⁺ (Loss of a methyl group)

Ionization: Electron Ionization (EI) at 70 eV

Experimental Protocol for GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile organic compounds like this compound.

3.2.1. Sample Preparation

  • Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or hexane.[6] A typical concentration is in the range of 10-100 µg/mL.

  • Transfer the solution to a GC autosampler vial.

3.2.2. Instrument Setup and Data Acquisition

  • Gas Chromatograph (GC) Conditions:

    • Injection: A small volume (typically 1 µL) of the sample solution is injected into the heated inlet of the GC.[6]

    • Inlet Temperature: Set to a temperature that ensures rapid vaporization of the sample without thermal decomposition (e.g., 250 °C).

    • Carrier Gas: An inert gas, typically helium, is used as the mobile phase.

    • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity column) is used to separate the analyte from any impurities.

    • Oven Temperature Program: The oven temperature is ramped to elute the compound of interest. A typical program might start at a lower temperature, hold for a few minutes, and then increase at a set rate to a final temperature.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) is commonly used, with a standard electron energy of 70 eV.

    • Mass Analyzer: A quadrupole or ion trap analyzer is typically used to separate the ions based on their mass-to-charge ratio.

    • Scan Range: The mass range is set to cover the expected molecular ion and fragment ions (e.g., m/z 40-400).

3.2.3. Data Analysis

  • The total ion chromatogram (TIC) is examined to identify the peak corresponding to this compound based on its retention time.

  • The mass spectrum corresponding to this peak is extracted.

  • The molecular ion peak is identified to confirm the molecular weight of the compound.

  • The fragmentation pattern is analyzed to provide structural information. The observed fragments can be compared to known fragmentation mechanisms for alcohols and aromatic compounds.

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis prepare_solution Prepare Dilute Solution inject Inject Sample prepare_solution->inject separate Separate in Column inject->separate ionize Ionize (EI) separate->ionize analyze_mass Analyze Mass (m/z) ionize->analyze_mass detect Detect Ions analyze_mass->detect analyze_spectrum Analyze Mass Spectrum (Molecular Ion, Fragments) detect->analyze_spectrum

References

1-(4-Fluorophenyl)ethanol structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure and Stereochemistry of 1-(4-Fluorophenyl)ethanol

Introduction

This compound is a chiral secondary alcohol that serves as a crucial building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its chemical structure, which incorporates a fluorine atom on the phenyl ring, makes it a valuable intermediate in the development of active pharmaceutical ingredients (APIs), particularly for drugs targeting the central nervous system.[1][3] The molecule possesses a single stereocenter, meaning it exists as a pair of non-superimposable mirror images known as enantiomers. The specific stereochemistry of this alcohol is often critical for the biological activity and efficacy of the final drug product, making the preparation and analysis of its enantiomerically pure forms a subject of significant interest in medicinal and organic chemistry.[4]

This guide provides a detailed overview of the structure, stereochemistry, synthesis, and analysis of this compound, intended for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][5] Its properties are well-documented, with specific optical rotation values distinguishing its two enantiomers. The (R)-enantiomer is dextrorotatory, rotating plane-polarized light in the positive direction, while the (S)-enantiomer is levorotatory, causing a negative rotation.[3][6]

Data Presentation: Physicochemical Properties

The key physicochemical data for racemic this compound and its individual enantiomers are summarized below.

PropertyRacemic this compound(R)-1-(4-Fluorophenyl)ethanol(S)-1-(4-Fluorophenyl)ethanol
Molecular Formula C₈H₉FO[7]C₈H₉FO[8]C₈H₉FO[2]
Molecular Weight 140.16 g/mol [5]140.15 g/mol [8]140.16 g/mol
CAS Number 403-41-8[7]101219-68-5[3]37493-09-3
Appearance Clear, colorless to light yellow liquid[1]Colorless liquid[3]Colorless oil[6]
Boiling Point 90-92 °C at 7 mmHg[5]90-92°C at 7 mmHg[3]Not specified
Density ~1.109 g/mL at 25 °C[5]Not specifiedNot specified
Refractive Index (n²⁰/D) ~1.501[5]Not specifiedNot specified
Specific Rotation [α] 0°[9]+45° to +53° (c=1 in Chloroform)[3]-29.0° (c=1.00 in CHCl₃) at 25°C[6]

Spectroscopic Data

The structure of this compound is confirmed through various spectroscopic techniques:

  • ¹H NMR: The proton NMR spectrum shows characteristic signals for the methyl group (a doublet), the methine proton (a quartet), the hydroxyl proton (a singlet), and the aromatic protons.[10][11]

  • ¹³C NMR: The carbon NMR spectrum displays distinct peaks for the methyl carbon, the chiral methine carbon, and the aromatic carbons, including the carbon atom bonded to the fluorine.[11]

  • IR Spectroscopy: The infrared spectrum exhibits a broad absorption band characteristic of the O-H stretching of the alcohol group (around 3355 cm⁻¹) and peaks corresponding to the C-F bond and the aromatic ring.[11]

Structure and Stereochemistry

The chemical structure of this compound consists of an ethanol (B145695) backbone where one of the methyl hydrogens is replaced by a 4-fluorophenyl group.[1] The carbon atom bonded to the hydroxyl group and the 4-fluorophenyl group is a chiral center.

Figure 1: Chemical Structure of this compound cluster_0 C1 C C2 C C1->C2 CH CH C1->CH C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 F F C4->F C6 C C5->C6 C6->C1 OH OH CH->OH CH3 CH₃ CH->CH3

Caption: Chemical Structure of this compound.

Chirality and Enantiomers

Chirality arises from the tetrahedral carbon atom (C1 of the ethyl group) being bonded to four different substituents: a hydrogen atom, a hydroxyl group (-OH), a methyl group (-CH₃), and a 4-fluorophenyl group. This asymmetry results in the existence of two enantiomers, (R) and (S), which are mirror images of each other and are not superimposable.[9]

Caption: Stereoisomers of this compound.

A 1:1 mixture of the (R)- and (S)-enantiomers is known as a racemic mixture or racemate. A racemic mixture is optically inactive because the equal and opposite optical rotations of the two enantiomers cancel each other out.[12]

Synthesis and Enantiomeric Resolution

The preparation of this compound can be approached in two primary ways: direct asymmetric synthesis to yield an enantiomerically enriched product, or synthesis of the racemate followed by resolution.

Racemic Synthesis

A common and straightforward method for synthesizing racemic this compound is the reduction of the corresponding ketone, 4-fluoroacetophenone. This reduction can be achieved using various reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a frequently used, inexpensive, and high-yielding option.[13]

Figure 3: Synthesis of Racemic this compound start 4-Fluoroacetophenone reagent Sodium Borohydride (NaBH₄) Methanol (B129727)/Ethanol start->reagent product Racemic this compound reagent->product

Caption: Workflow for Racemic Synthesis.

Enantiomeric Resolution

Since enantiomers have identical physical properties in an achiral environment, their separation (resolution) requires a chiral influence.[12] Common methods include enzymatic kinetic resolution and chiral chromatography.

  • Enzymatic Kinetic Resolution: This technique utilizes an enzyme, often a lipase, that selectively catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other.[4][14] This results in a mixture of one unreacted alcohol enantiomer and an esterified version of the other, which can then be separated by standard chromatographic methods.[4]

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers.[15] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[16]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of this compound.

Protocol 1: Synthesis of Racemic this compound via Ketone Reduction

This protocol is a general method adapted from standard chemical reduction procedures for similar compounds.[13]

  • Dissolution: Dissolve 4-fluoroacetophenone in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) to the cooled solution in small portions.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by slowly adding dilute hydrochloric acid or water until the effervescence ceases.

  • Extraction: Remove the organic solvent under reduced pressure. Extract the aqueous residue multiple times with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product. Further purification can be achieved by column chromatography or distillation if necessary.

Protocol 2: Enantiomeric Excess Determination by Chiral HPLC

This protocol is based on established methods for the chiral separation of aromatic alcohols.[16][17]

Figure 4: Chiral HPLC Analysis Workflow A Prepare Sample (Dissolve in mobile phase) B Set HPLC Conditions (Flow rate, Temp, Wavelength) A->B C Inject Sample onto Chiral Column B->C D Detect and Record Chromatogram C->D E Integrate Peak Areas for (R) and (S) enantiomers D->E F Calculate Enantiomeric Excess (ee) ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100 E->F

Caption: General workflow for chiral HPLC analysis.

Data Presentation: Chiral HPLC Method Parameters

ParameterValueReference
Column Chiralcel OB-H[17]
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)[17]
Flow Rate 0.6 mL/min[17]
Temperature 25 °C[17]
Detection UV at 210 nm[17]
Retention Time (S) 12.8 min[17]
Retention Time (R) Not explicitly stated, but resolved from (S)[17]

Methodology:

  • System Preparation: Equilibrate the Chiralcel OB-H column with the mobile phase (n-Hexane/Isopropanol 95:5) at a flow rate of 0.6 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the mobile phase.

  • Injection: Inject a small volume (e.g., 10 µL) of the prepared sample into the HPLC system.[16]

  • Data Acquisition: Record the chromatogram for a sufficient duration to allow for the elution of both enantiomers.

  • Analysis: Integrate the peak areas corresponding to the (S) and (R) enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[4]

Conclusion

This compound is a fundamentally important chiral intermediate in synthetic chemistry. A thorough understanding of its structure, stereochemistry, and the methods for its enantioselective synthesis and analysis is critical for its application in the pharmaceutical industry. The protocols and data presented in this guide offer a comprehensive resource for scientists and researchers working with this versatile compound, facilitating the development of efficient and robust synthetic and analytical strategies.

References

The Ascendant Therapeutic Potential of 1-(4-Fluorophenyl)ethanol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties. Within this chemical space, derivatives of 1-(4-Fluorophenyl)ethanol are emerging as a promising class of compounds with a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of these derivatives, with a focus on their potential as antimicrobial, anticonvulsant, and anticancer agents. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic workflows and potential signaling pathways are presented to facilitate further research and development in this area.

Introduction: The Significance of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group is a privileged structural motif in a vast number of clinically approved drugs and investigational compounds. Its presence can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The fluorine atom, being highly electronegative and of a small van der Waals radius, can alter the electronic properties of the aromatic ring and participate in favorable intermolecular interactions, including hydrogen bonding and dipole-dipole interactions, with protein residues. Derivatives of this compound leverage these properties, offering a versatile scaffold for the development of novel therapeutic agents.

Synthesis of this compound Derivatives

The primary alcohol of this compound serves as a versatile handle for the synthesis of a wide array of derivatives, including esters, ethers, and heterocyclic conjugates.

General Synthetic Workflow

The synthesis of biologically active derivatives of this compound typically commences with the functionalization of the hydroxyl group. This can be achieved through various standard organic transformations.

Synthetic Workflow This compound This compound Intermediate Activated Intermediate (e.g., mesylate, tosylate, halide) This compound->Intermediate Activation Ester_Derivatives Ester Derivatives Intermediate->Ester_Derivatives Esterification (with carboxylic acids) Ether_Derivatives Ether Derivatives Intermediate->Ether_Derivatives Williamson Ether Synthesis (with phenols/alcohols) Heterocyclic_Derivatives Heterocyclic Derivatives (e.g., Triazoles, Oxadiazoles) Intermediate->Heterocyclic_Derivatives Nucleophilic Substitution (with N-heterocycles)

Caption: General synthetic routes to derivatives of this compound.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol

A key intermediate for antifungal agents can be synthesized from 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone.

Materials:

Procedure:

  • A mixture of 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone and sodium borohydride in dry ethanol is refluxed for 3 hours.[1]

  • After solvent evaporation, the mixture is neutralized with dilute hydrochloric acid and then refluxed for 30 minutes.[1]

  • Upon cooling, the solution is alkalinized with sodium hydroxide.[1]

  • The resulting precipitate is collected and recrystallized from ethanol to yield the final product.[1]

Biological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a broad spectrum of biological activities, with the most notable being in the areas of antimicrobial, anticonvulsant, and anticancer research.

Antimicrobial and Antifungal Activity

The incorporation of heterocyclic moieties, such as triazoles and oxadiazoles, onto the this compound scaffold has been a successful strategy in the development of potent antimicrobial and antifungal agents. The 4-fluorophenyl group is a common feature in many commercial antifungal drugs.

Table 1: Antifungal Activity of Selected Fluorophenyl-Containing Compounds

Compound ClassTest OrganismActivity (MIC/IC50)Reference
Naphthopyran derivative with 4-fluorophenylA. fumigatusMIC: 62.5 µg/mL[2]
Naphthopyran derivative with 4-fluorophenylC. albicansMIC: 62.5 µg/mL[2]
Anticonvulsant Activity

Ester derivatives of 1-(4-substituted-phenyl)-2-(1H-triazol-1-yl)ethanol have been synthesized and evaluated for their anticonvulsant properties. These studies suggest that the 4-fluorophenyl moiety, in combination with a triazole ring and an ester linkage, can lead to compounds with significant protection against seizures in preclinical models.

A study on 1-phenyl/1-(4-chlorophenyl)-2-(1H-triazol-1-yl)ethanol ester derivatives showed promising anticonvulsant activity.[3] While this study did not use the exact 4-fluoro analogue, the strong performance of the chloro-substituted compound suggests that the fluoro-substituted version would also be a promising candidate for investigation. All tested compounds in that series showed protection against MES and/or ScM-induced seizures at a dose of 30 mg/kg without neurotoxicity.[3]

Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock (MES) and Subcutaneous Metrazol (scMet) Tests)

This protocol is adapted from studies on structurally related compounds.[3]

Animals: Male albino Swiss mice (22-30 g).

Procedure:

  • MES Test: A 60 Hz alternating current of 50 mA is applied through corneal electrodes for 0.2 seconds. A tonic-clonic seizure with tonic extension of the hind limbs is considered as the endpoint.

  • scMet Test: Metrazol (85 mg/kg) is injected subcutaneously. The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is taken as the criterion for anticonvulsant activity.

  • Neurotoxicity Screening (Rotorod Test): The inability of a mouse to maintain its equilibrium on a rotating rod (6 rpm) for at least 1 minute in three consecutive trials indicates neurotoxicity.

Anticancer Activity

The 4-fluorophenyl moiety is present in numerous EGFR inhibitors with cytotoxic activity against various cancer cell lines.[4] While direct studies on a series of this compound derivatives are limited, related structures incorporating a 4-fluorophenyl group have shown significant antiproliferative effects. For instance, a 4-fluorophenyl pyrazole (B372694) derivative exhibited potent cytotoxic activity against the MCF-7 breast cancer cell line with an IC50 of 3.87 µM.[4]

Table 2: Anticancer Activity of Selected 4-Fluorophenyl Derivatives

CompoundCell LineActivity (IC50)Reference
4-Fluorophenyl pyrazole derivativeMCF-7 (Breast Cancer)3.87 µM[4]
Steroidal diaryl ether with 4-fluorophenylHeLa (Cervical Cancer)>10 µM (less active)[5]

Structure-Activity Relationships (SAR)

While a comprehensive SAR for this compound derivatives is yet to be fully elucidated, some general trends can be inferred from studies on related fluorophenyl compounds:

  • Heterocyclic Moiety: The nature of the heterocyclic ring system (e.g., triazole, oxadiazole, pyrazole) significantly influences the type and potency of the biological activity.

  • Linker: The type of linkage between the 1-(4-fluorophenyl)ethyl core and other functionalities (e.g., ester, ether) can impact bioavailability and target engagement.

  • Stereochemistry: For chiral derivatives, the stereochemistry at the benzylic carbon can play a crucial role in biological activity, with one enantiomer often being significantly more potent.

Potential Mechanisms of Action and Signaling Pathways

The diverse biological activities of this compound derivatives suggest multiple potential mechanisms of action.

  • Antifungal Action: For azole-containing derivatives, the likely mechanism is the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. This disruption of the fungal cell membrane leads to cell death.

Antifungal_Mechanism Lanosterol Lanosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Lanosterol_Demethylase->Ergosterol Azole_Derivative This compound -Triazole Derivative Azole_Derivative->Lanosterol_Demethylase Inhibition

References

An In-depth Technical Guide to 1-(4-Fluorophenyl)ethanol: Discovery, Natural Occurrence, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Fluorophenyl)ethanol, a key chiral building block in the synthesis of pharmaceuticals and other fine chemicals. The document details its discovery within the broader context of organofluorine chemistry, its natural occurrence, and various synthetic routes, including chemical and biocatalytic methods. Detailed experimental protocols for its preparation are provided, alongside tabulated quantitative data for comparative analysis. Furthermore, logical workflows for key synthetic pathways are visualized using Graphviz diagrams to facilitate understanding and practical application in a research and development setting.

Introduction: The Significance of this compound

This compound is an aromatic secondary alcohol with the chemical formula C₈H₉FO. Its structure, featuring a fluorine atom at the para-position of the phenyl ring and a chiral center at the carbinol carbon, makes it a valuable precursor in asymmetric synthesis. The presence of the fluorine atom can significantly alter the pharmacokinetic and physicochemical properties of derivative molecules, such as metabolic stability and binding affinity to biological targets. Consequently, enantiomerically pure forms of this compound are highly sought-after intermediates in the pharmaceutical industry for the synthesis of complex, biologically active compounds.[1]

Discovery and Historical Context

While a singular "discovery" of this compound is not prominently documented in the scientific literature, its synthesis and study are rooted in the broader history of organofluorine chemistry, which began in the late 19th and early 20th centuries. The development of methods for introducing fluorine into aromatic rings, such as the Balz-Schiemann reaction, paved the way for the synthesis of a wide array of fluorinated aromatic compounds.[2] The synthesis of fluorinated phenylalanines and other related structures has been a significant area of research, highlighting the importance of fluorinated building blocks.[3] The preparation of this compound would have become feasible following the establishment of reliable methods for the synthesis of its precursor, 4'-fluoroacetophenone (B120862), and the application of standard organic reactions such as ketone reduction and Grignard reactions.

Natural Occurrence

This compound has been identified as a naturally occurring compound in the plant kingdom. It has been isolated as a phytocomponent from the methanolic extracts of the whole plant of Thevetia peruviana, a species belonging to the Apocynaceae family.[4][5] This plant is known to produce a variety of secondary metabolites, including cardiac glycosides and flavonoids.[6][7][8] The presence of a fluorinated organic compound in a plant is noteworthy, as naturally occurring organofluorines are relatively rare.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₈H₉FO
Molecular Weight 140.16 g/mol
Appearance Colorless to pale yellow liquid[9]
Boiling Point 90-92 °C at 7 mmHg[4]
Density 1.109 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.501[4]
CAS Number 403-41-8[10]

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral features are summarized below.

SpectroscopyData
¹H NMR Spectral data available.[11]
¹³C NMR Spectral data available.
IR Spectral data available.[10]
Mass Spectrometry Spectral data available.

Synthetic Methodologies

The synthesis of this compound is primarily achieved through the reduction of 4'-fluoroacetophenone or via a Grignard reaction. Both racemic and enantioselective methods are well-established.

Reduction of 4'-Fluoroacetophenone

The reduction of the prochiral ketone, 4'-fluoroacetophenone, is the most common route to this compound.

A straightforward method for producing racemic this compound is the reduction of 4'-fluoroacetophenone using a chemical reducing agent such as sodium borohydride (B1222165) (NaBH₄).[12][13][14][15]

Experimental Protocol: Sodium Borohydride Reduction of 4'-Fluoroacetophenone

  • Reaction Setup: In a round-bottom flask, dissolve 4'-fluoroacetophenone (1.0 equivalent) in methanol (B129727) or ethanol.

  • Cooling: Cool the solution in an ice bath to 0 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.0 to 1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add water or a dilute acid (e.g., 1M HCl) to quench the excess sodium borohydride.

  • Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate (B1210297) or diethyl ether.

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purification: The crude product can be purified by distillation or column chromatography.

For the production of enantiomerically pure this compound, biocatalytic reduction offers a highly selective and environmentally friendly approach. Various microorganisms and isolated enzymes are capable of reducing 4'-fluoroacetophenone to the corresponding (S)- or (R)-alcohol with high enantiomeric excess (ee).

Experimental Protocol: Biocatalytic Reduction of 4'-Fluoroacetophenone

  • Biocatalyst Preparation: Cultivate a suitable microorganism (e.g., a specific strain of yeast or bacteria) in an appropriate growth medium. Harvest the cells by centrifugation and wash them with a buffer solution (e.g., phosphate (B84403) buffer).

  • Reaction Setup: Resuspend the cells in the buffer to a desired concentration. Add 4'-fluoroacetophenone to the cell suspension. A co-substrate, such as glucose or isopropanol, is often added to facilitate the regeneration of the necessary cofactor (NADH or NADPH).

  • Incubation: Incubate the reaction mixture at a controlled temperature (typically 25-37 °C) with agitation for a specified period (e.g., 24-48 hours).

  • Reaction Monitoring: Monitor the conversion and enantiomeric excess of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Extraction: After the desired conversion is reached, extract the product from the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Work-up and Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The enantiomerically enriched this compound can be further purified by column chromatography.

Grignard Reaction

An alternative synthetic route involves the Grignard reaction, which forms a new carbon-carbon bond. This can be achieved by reacting 4-fluorobenzaldehyde (B137897) with a methyl Grignard reagent (e.g., methylmagnesium bromide) or by reacting a 4-fluorophenyl Grignard reagent with acetaldehyde.[16][17][18][19]

Experimental Protocol: Grignard Synthesis of this compound

  • Grignard Reagent Preparation (if necessary): In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of the corresponding organohalide (e.g., bromobenzene (B47551) or methyl bromide) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to the magnesium suspension. The reaction is initiated by gentle warming and is maintained at a gentle reflux.

  • Reaction with Carbonyl Compound: Cool the prepared Grignard reagent in an ice bath. Slowly add a solution of the carbonyl compound (e.g., 4-fluorobenzaldehyde or acetaldehyde) in anhydrous ether or THF to the Grignard reagent.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid while cooling in an ice bath.

  • Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude this compound. The product can be purified by distillation or column chromatography.

Quantitative Data Summary

The following table summarizes the quantitative data from various synthetic methods for producing this compound.

MethodReagents/CatalystProductYield (%)Enantiomeric Excess (ee %)Key Features
Sodium Borohydride Reduction NaBH₄, MethanolRacemic this compoundHigh0% (racemic)Simple, inexpensive, high yield of racemic product.
Biocatalytic Reduction Whole-cell biocatalyst (e.g., Acetobacter sp.), Glucose(R)- or (S)-1-(4-Fluorophenyl)ethanolHigh (e.g., 87%)>99%Environmentally friendly, high enantioselectivity, mild reaction conditions.
Grignard Reaction 4-Fluorobenzaldehyde, CH₃MgBr, Ether/THFRacemic this compoundModerate to High0% (racemic)Versatile C-C bond formation, requires strict anhydrous conditions.

Visualization of Synthetic Workflows

The logical steps for the synthesis of this compound are depicted in the following diagrams generated using the DOT language.

Workflow for the Racemic Synthesis of this compound via Reduction start Start: 4'-Fluoroacetophenone dissolve Dissolve in Methanol/Ethanol start->dissolve cool Cool to 0 °C dissolve->cool add_nabh4 Add Sodium Borohydride cool->add_nabh4 monitor Monitor by TLC add_nabh4->monitor quench Quench with Water/Acid monitor->quench extract Extract with Organic Solvent quench->extract workup Wash, Dry, and Concentrate extract->workup purify Purify (Distillation/Chromatography) workup->purify end End: Racemic this compound purify->end

Caption: Workflow for the racemic synthesis of this compound via reduction.

Workflow for the Asymmetric Synthesis of this compound via Biocatalysis start Start: 4'-Fluoroacetophenone reaction_setup Set up Biotransformation with Co-substrate start->reaction_setup prepare_biocatalyst Prepare Biocatalyst (e.g., Whole Cells) prepare_biocatalyst->reaction_setup incubate Incubate with Agitation reaction_setup->incubate monitor Monitor by Chiral HPLC/GC incubate->monitor extract Extract with Organic Solvent monitor->extract workup Dry and Concentrate extract->workup purify Purify (Column Chromatography) workup->purify end End: Enantiopure (R)- or (S)-1-(4-Fluorophenyl)ethanol purify->end

Caption: Workflow for the asymmetric synthesis of this compound via biocatalysis.

Workflow for the Grignard Synthesis of this compound start_organohalide Start: Organohalide (e.g., Methyl Bromide) prepare_grignard Prepare Grignard Reagent with Mg in Anhydrous Ether/THF start_organohalide->prepare_grignard start_carbonyl Start: 4-Fluorobenzaldehyde react_with_carbonyl React Grignard Reagent with Carbonyl Compound start_carbonyl->react_with_carbonyl prepare_grignard->react_with_carbonyl quench Quench with Aqueous NH₄Cl/HCl react_with_carbonyl->quench extract Extract with Ether quench->extract workup Wash, Dry, and Concentrate extract->workup purify Purify (Distillation/Chromatography) workup->purify end End: Racemic this compound purify->end

Caption: Workflow for the Grignard synthesis of this compound.

Conclusion

This compound is a fundamentally important chiral intermediate with significant applications in the pharmaceutical and fine chemical industries. While its discovery is intertwined with the historical development of organofluorine synthesis, its natural occurrence in Thevetia peruviana is a point of academic interest. The synthetic methodologies for its preparation are well-established, with biocatalytic reductions offering a superior route to enantiomerically pure forms. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers engaged in the synthesis and application of this versatile chiral alcohol.

References

An In-depth Technical Guide to the Safety and Hazards of 1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazard information for 1-(4-fluorophenyl)ethanol, a key intermediate in various chemical syntheses. The following sections detail its hazardous properties, handling procedures, and emergency response protocols to ensure its safe use in a laboratory and manufacturing setting.

Chemical Identification and Physical Properties

This compound is a combustible liquid that is harmful if it comes into contact with skin, is inhaled, or is swallowed.[1] It is recognized by the CAS number 403-41-8.[2][3]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H9FO[1][2]
Molecular Weight140.15 g/mol [2]
Boiling Point90-92 °C at 7 mm Hg[4][5]
Density1.109 g/mL at 25 °C[4][5]
Refractive Index1.501 at 20 °C[6]
Melting Point9.3 °C

Hazard Identification and GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. This compound is classified as a hazardous substance.[3]

Table 2: GHS Hazard Classification

ClassificationCodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation
Flammable liquidsH227Combustible liquid
Acute toxicity, OralCategory 4Harmful if swallowed
Acute toxicity, DermalCategory 4Harmful in contact with skin
Acute toxicity, InhalationCategory 4Harmful if inhaled

Source:[2][3][7]

Pictograms:

  • alt text

Signal Word: Warning[2][3][7]

Hazard Statements:

  • H227: Combustible liquid.[1][7]

  • H315: Causes skin irritation.[1][2][7]

  • H319: Causes serious eye irritation.[1][2][7]

  • H335: May cause respiratory irritation.[2][7]

  • Harmful if swallowed.[1]

  • Harmful in contact with skin.[1]

  • Harmful if inhaled.[1]

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheets.[2][7] Key precautions include:

  • Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Avoid breathing fumes, mist, spray, or vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

  • Response: If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If skin or eye irritation persists, get medical advice/attention. Take off contaminated clothing and wash it before reuse. In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[7][8]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[7][9]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[3][7]

Experimental Protocols for Safety Evaluation

  • Acute Oral Toxicity (OECD 423): This method involves the administration of the substance to fasted animals in a stepwise procedure. The starting dose level is selected from one of four fixed levels. The outcome of the initial dose determines the subsequent steps, with the goal of identifying the dose that causes mortality in some animals. This allows for classification of the substance's acute oral toxicity.

  • Acute Dermal Toxicity (OECD 402): The substance is applied to the clipped skin of animals in a single dose. The animals are observed for a specified period, and any signs of toxicity or mortality are recorded to determine the dermal LD50.

  • Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance, typically as a vapor, dust, or aerosol, in a controlled chamber for a defined period. Observations of toxic effects and mortality are made to determine the LC50.

  • Skin Irritation/Corrosion (OECD 404): A small amount of the substance is applied to a patch of skin on a test animal. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals.

  • Eye Irritation/Corrosion (OECD 405): The substance is applied to the eye of a test animal. The eye is then examined for effects on the cornea, iris, and conjunctiva at specific time points.

  • Flash Point Determination (e.g., ASTM D93, Pensky-Martens Closed Cup Tester): This method is used for determining the flash point of combustible liquids. The substance is heated in a closed cup at a controlled rate. A small flame is periodically directed into the vapor space of the cup. The flash point is the lowest temperature at which the vapors ignite.

First Aid Measures

Immediate medical attention is crucial in the event of exposure.

Table 3: First Aid Procedures

Exposure RouteProcedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical advice/attention.[3][6][10]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Get medical advice/attention.[3][6][7]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical advice/attention.[3][6][7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][6][11]

Firefighting Measures

This compound is a combustible liquid.[1][3]

  • Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry powder, or water spray.[6]

  • Unsuitable Extinguishing Media: No information available.

  • Specific Hazards Arising from the Chemical: Thermal decomposition can generate carbon oxides and hydrogen fluoride.[6] Containers may explode if heated under confinement.[6] Vapors may form explosive mixtures with air.[12]

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and chemical-protective clothing.[6]

Handling and Storage

Proper handling and storage are essential to minimize risk.

  • Handling: Use only in a chemical fume hood.[1] Wear personal protective equipment, including gloves and eye/face protection.[1][3] Avoid contact with skin and eyes and do not breathe mist, vapors, or spray.[1][3] Keep away from open flames, hot surfaces, and sources of ignition.[1][3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][13] Keep away from heat, sparks, and flame.[1] Store in a locked up area.[7]

Ecological Information

Visualization of Safety Protocols

The following diagrams illustrate key safety workflows and relationships.

Chemical_Hazard_Management cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response Identification Identification Classification Classification Identification->Classification SDS_Review SDS Review Classification->SDS_Review Engineering_Controls Engineering Controls SDS_Review->Engineering_Controls PPE Personal Protective Equipment Engineering_Controls->PPE Safe_Handling Safe Handling & Storage PPE->Safe_Handling First_Aid First Aid Safe_Handling->First_Aid Firefighting Firefighting First_Aid->Firefighting Spill_Control Spill Control Firefighting->Spill_Control

Caption: Chemical Hazard Management Workflow

Emergency_Response_Workflow cluster_first_aid First Aid Procedures Exposure_Event Exposure Event Assess_Situation Assess Situation Exposure_Event->Assess_Situation Identify_Exposure_Route Identify Exposure Route Assess_Situation->Identify_Exposure_Route Inhalation Inhalation Identify_Exposure_Route->Inhalation Inhaled Skin_Contact Skin Contact Identify_Exposure_Route->Skin_Contact Skin Eye_Contact Eye Contact Identify_Exposure_Route->Eye_Contact Eyes Ingestion Ingestion Identify_Exposure_Route->Ingestion Swallowed Seek_Medical_Attention Seek Immediate Medical Attention Inhalation->Seek_Medical_Attention Skin_Contact->Seek_Medical_Attention Eye_Contact->Seek_Medical_Attention Ingestion->Seek_Medical_Attention

Caption: First Aid and Emergency Response Workflow

References

A Comprehensive Guide to 1-(4-Fluorophenyl)ethanol for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of 1-(4-Fluorophenyl)ethanol, a key intermediate in pharmaceutical and fine chemical synthesis. Aimed at researchers, scientists, and drug development professionals, this document details the various synonyms for this compound found in chemical literature, alongside a representative experimental protocol for its synthesis.

Nomenclature and Identification: Synonyms for this compound

This compound is known by a variety of names in chemical databases, supplier catalogs, and scientific publications. A comprehensive, though not exhaustive, list of these synonyms is provided below to aid in literature searches and material procurement. The primary identifier for this compound is its CAS Registry Number: 403-41-8.

Synonym Context/Type
1-(p-Fluorophenyl)ethanolCommon Name
1-(4-Fluorophenyl)-1-ethanolIUPAC Name variation
1-(4-Fluorophenyl)ethan-1-olIUPAC Name
4-Fluoro-α-methylbenzyl alcoholCommon Name
p-FluorophenylmethylcarbinolCommon Name
4-Fluorophenyl methyl carbinolCommon Name
α-Methyl-4-fluorobenzyl alcoholCommon Name
1-(p-Fluorophenyl)ethyl alcoholCommon Name
(R)-1-(4-Fluorophenyl)ethanolStereoisomer
(S)-1-(4-Fluorophenyl)ethanolStereoisomer

This table summarizes common synonyms for this compound found across various chemical literature and supplier databases.[1][2]

Synthetic Protocol: A Representative Experimental Methodology

The synthesis of this compound is most commonly achieved through the reduction of its corresponding ketone, 4'-fluoroacetophenone (B120862). The following protocol details a standard laboratory procedure using sodium borohydride (B1222165), a mild and selective reducing agent.[3]

Reaction: Reduction of 4'-Fluoroacetophenone

Materials and Equipment:

  • 4'-Fluoroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727) (MeOH)

  • Deionized water

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution (e.g., 1 M)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4'-fluoroacetophenone in methanol.

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to approximately 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in small portions. The addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir in the ice bath for a designated period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by the slow, dropwise addition of a dilute hydrochloric acid solution until the effervescence ceases.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous layer, add diethyl ether and transfer the mixture to a separatory funnel. Shake the funnel vigorously and allow the layers to separate.

  • Washing: Collect the organic (ether) layer. Wash the organic layer sequentially with deionized water and brine (saturated NaCl solution).

  • Drying: Dry the collected organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

  • Purification (Optional): The crude product can be further purified by column chromatography if necessary.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound via the sodium borohydride reduction of 4'-fluoroacetophenone.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Purification dissolution Dissolve 4'-Fluoroacetophenone in Methanol cooling Cool to 0-5°C dissolution->cooling addition Add NaBH4 cooling->addition stirring Stir and Monitor (TLC) addition->stirring quench Quench with HCl stirring->quench evaporation Remove Methanol quench->evaporation extraction Extract with Diethyl Ether evaporation->extraction wash Wash Organic Layer extraction->wash dry Dry with Na2SO4 wash->dry isolate Isolate Product dry->isolate final_product final_product isolate->final_product This compound

Synthesis and Purification Workflow

References

Preliminary Investigation of 4-Fluorophenylmethylcarbinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorophenylmethylcarbinol, systematically known as 1-(4-fluorophenyl)ethanol, is a chiral alcohol that serves as a critical intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural features, particularly the fluorine-substituted phenyl ring, impart unique properties to the parent molecule, influencing its metabolic stability and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and known biological significance of 4-fluorophenylmethylcarbinol, with a focus on its role as a building block in drug discovery. While direct biological activity of 4-fluorophenylmethylcarbinol is not extensively documented, its incorporation into larger molecules has led to the development of potent therapeutic agents. This document summarizes key data, outlines experimental protocols for its synthesis, and presents a logical workflow for its preparation.

Chemical and Physical Properties

4-Fluorophenylmethylcarbinol is a liquid at room temperature with a molecular formula of C8H9FO.[1] Its key chemical and physical properties are summarized in the table below, compiled from various sources. These properties are essential for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 403-41-8[1]
Molecular Formula C8H9FO[1]
Molecular Weight 140.16 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 91 °C at 10 mmHg
Density 1.120 g/mL
Refractive Index 1.4980
Flash Point 90 °C
Purity Typically ≥98%
Solubility Soluble in organic solvents
XLogP3 1.5[1]
Topological Polar Surface Area 20.2 Ų[1]

Synthesis of 4-Fluorophenylmethylcarbinol

The synthesis of 4-fluorophenylmethylcarbinol is most commonly achieved through the reduction of its corresponding ketone, 4'-fluoroacetophenone (B120862). Both chemical and biocatalytic methods have been employed, with the latter offering high enantioselectivity.

Chemical Synthesis: Reduction of 4'-Fluoroacetophenone

A standard laboratory procedure for the synthesis of 4-fluorophenylmethylcarbinol involves the reduction of 4'-fluoroacetophenone using a chemical reducing agent such as sodium borohydride (B1222165).

Experimental Protocol:

  • Materials: 4'-fluoroacetophenone, sodium borohydride, methanol (B129727), diethyl ether, hydrochloric acid (1M), anhydrous magnesium sulfate, rotary evaporator, standard glassware.

  • Procedure:

    • Dissolve 4'-fluoroacetophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the diethyl ether under reduced pressure to yield the crude 4-fluorophenylmethylcarbinol.

    • The product can be further purified by vacuum distillation.

Enantioselective Synthesis

The chiral nature of 4-fluorophenylmethylcarbinol makes its enantioselective synthesis a topic of significant interest, particularly for the development of stereospecific pharmaceuticals. The (S)- and (R)-enantiomers serve as precursors for different therapeutic agents. For instance, (S)-(-)-1-(4-fluorophenyl)ethanol is an intermediate in the synthesis of CCR5 chemokine receptor antagonists with potential applications in HIV therapy, while (R)-(+)-1-(4-fluorophenyl)ethanol is a component of an antimalarial drug and a γ-secretase modulator for Alzheimer's disease treatment.

One notable method for the enantioselective synthesis of the (S)-enantiomer involves the bioreduction of 4'-fluoroacetophenone using whole cells of Daucus carota (carrot).

Experimental Protocol: Bioreduction using Daucus carota

  • Materials: 4'-fluoroacetophenone, Daucus carota (fresh carrots), sucrose (B13894), distilled water, Erlenmeyer flasks, orbital shaker, ethyl acetate.

  • Procedure:

    • Prepare a culture medium containing sucrose in distilled water and sterilize.

    • Wash, peel, and finely chop fresh carrots.

    • Inoculate the sterile medium with the prepared carrot tissue in Erlenmeyer flasks.

    • Incubate the flasks on an orbital shaker at a controlled temperature (e.g., 25-28 °C) for a set period (e.g., 48 hours) to allow for cell growth.

    • Add 4'-fluoroacetophenone to the culture.

    • Continue the incubation under the same conditions, monitoring the conversion of the ketone to the alcohol by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

    • After the desired conversion is achieved, harvest the culture.

    • Extract the product from the culture medium using ethyl acetate.

    • Combine the organic extracts, dry over a drying agent (e.g., anhydrous sodium sulfate), and concentrate to obtain the crude (S)-1-(4-fluorophenyl)ethanol.

    • Purify the product using column chromatography.

    • Determine the enantiomeric excess (ee) using chiral HPLC or GC.

Biological Significance and Applications

Direct studies on the biological activity, mechanism of action, and specific signaling pathways of 4-fluorophenylmethylcarbinol are limited in publicly available literature. Its primary significance in the life sciences lies in its role as a versatile chiral building block for the synthesis of more complex, biologically active molecules. The introduction of the 4-fluorophenyl moiety can enhance the metabolic stability and binding affinity of a drug candidate.

The applications of its enantiomers in the development of treatments for HIV and Alzheimer's disease underscore the importance of this chemical intermediate in medicinal chemistry.

Visualizations

Synthetic Workflow

The general workflow for the synthesis and purification of 4-fluorophenylmethylcarbinol is depicted below. This diagram illustrates the key steps from the starting material to the final purified product.

Synthesis_Workflow start 4'-Fluoroacetophenone reduction Reduction (e.g., NaBH4 or Biocatalyst) start->reduction workup Reaction Workup (Quenching, Extraction) reduction->workup purification Purification (Distillation or Chromatography) workup->purification end 4-Fluorophenylmethylcarbinol purification->end

Caption: General workflow for the synthesis of 4-fluorophenylmethylcarbinol.

Conclusion

4-Fluorophenylmethylcarbinol is a valuable synthetic intermediate with significant applications in the pharmaceutical industry. While its intrinsic biological activity is not well-characterized, its role as a chiral precursor for potent drugs targeting a range of diseases is firmly established. The availability of both chemical and enantioselective synthetic routes allows for the tailored production of specific stereoisomers required for drug development. This guide provides a foundational understanding of its properties, synthesis, and importance, serving as a resource for researchers in the field of medicinal chemistry and drug discovery. Further investigation into the direct biological effects of this molecule, if any, could potentially unveil new applications.

References

Methodological & Application

Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(4-Fluorophenyl)ethanol is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals. Its stereochemistry is often critical to the biological activity and safety of the final product. This document provides detailed application notes and protocols for three distinct and highly effective methods for the asymmetric synthesis of (S)-1-(4-Fluorophenyl)ethanol: Corey-Bakshi-Shibata (CBS) Reduction, Asymmetric Transfer Hydrogenation (ATH), and Biocatalytic Reduction (both whole-cell and isolated enzyme systems). These methods offer different advantages concerning enantioselectivity, operational simplicity, and environmental impact, allowing researchers to select the most suitable approach for their specific needs.

Methods Overview

The asymmetric synthesis of (S)-1-(4-Fluorophenyl)ethanol is primarily achieved through the enantioselective reduction of the prochiral ketone, 4-fluoroacetophenone.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively reduce the ketone with a borane (B79455) source, offering high enantioselectivity and predictable stereochemical outcomes.[1]

  • Asymmetric Transfer Hydrogenation (ATH): This technique utilizes a chiral transition metal catalyst, typically ruthenium-based, to transfer hydrogen from a simple hydrogen donor like formic acid or isopropanol (B130326) to the ketone.[2][3]

  • Biocatalytic Reduction: This "green" chemistry approach uses either whole microbial cells or isolated enzymes (ketoreductases) to perform the enantioselective reduction under mild conditions.[4][5]

Data Presentation

The following tables summarize typical quantitative data for the different asymmetric synthesis methods for producing (S)-1-(4-Fluorophenyl)ethanol from 4-fluoroacetophenone.

Table 1: Corey-Bakshi-Shibata (CBS) Reduction

Catalyst (mol%)Reducing AgentSolventYield (%)Enantiomeric Excess (ee, %)
(R)-2-Methyl-CBS-oxazaborolidine (5-10)Borane-dimethyl sulfide (B99878)THF>90>95

Table 2: Asymmetric Transfer Hydrogenation (ATH)

CatalystLigandHydrogen DonorBase/SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
[RuCl₂(p-cymene)]₂(S,S)-TsDPENHCOOH/NEt₃N/A28>9598
[RuCl₂(p-cymene)]₂(S,S)-TsDPENi-PrOHKOH82>9997

Table 3: Biocatalytic Reduction

BiocatalystCo-substrate/CofactorpHTemperature (°C)Conversion (%)Enantiomeric Excess (ee, %)
Lactobacillus paracasei (whole cells)Glucose5.030High>99
Ketoreductase (KRED)NADP⁺/Glucose/GDH7.030>99>99.5

GDH: Glucose Dehydrogenase

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the asymmetric reduction of 4-fluoroacetophenone using (R)-2-Methyl-CBS-oxazaborolidine as the catalyst to yield (S)-1-(4-fluorophenyl)ethanol.[1]

Materials:

Procedure:

  • Reaction Setup: Under an inert atmosphere (argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine (1.0 mL of a 1 M solution in toluene, 1.0 mmol) to a flame-dried 100 mL round-bottom flask. Dilute the catalyst with 10 mL of anhydrous THF.

  • Borane Addition: Cool the flask to 0 °C in an ice bath. Slowly add borane-dimethyl sulfide complex (1.0 mL, ~10 mmol) dropwise to the stirred catalyst solution. Stir the mixture for 15 minutes at 0 °C.

  • Substrate Addition: In a separate flask, dissolve 4-fluoroacetophenone (1.38 g, 10.0 mmol) in 20 mL of anhydrous THF. Cool the reaction flask containing the catalyst-borane complex to -30 °C. Slowly add the solution of 4-fluoroacetophenone dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.

  • Reaction Monitoring: Stir the reaction mixture at -30 °C and monitor the progress by thin-layer chromatography (TLC) (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Quenching: Once the reaction is complete, slowly and carefully add 5 mL of methanol dropwise at -30 °C to quench the excess borane. Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Work-up: Add 20 mL of 2 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with dichloromethane (B109758) (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ solution (30 mL) and then with brine (30 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure (S)-1-(4-fluorophenyl)ethanol.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH)

This protocol details the asymmetric transfer hydrogenation of 4-fluoroacetophenone using a Ru-(S,S)-TsDPEN catalyst and a formic acid/triethylamine (B128534) mixture as the hydrogen source.[2][3]

Materials:

  • 4-Fluoroacetophenone

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Catalyst Pre-formation (optional, can be done in situ): In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in the chosen anhydrous solvent (5 mL). Stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: To the flask containing the catalyst, add 4-fluoroacetophenone (1 mmol).

  • Hydrogen Donor Addition: In a separate flask, prepare the azeotropic mixture of formic acid and triethylamine (5:2 molar ratio) by slowly adding formic acid to cooled triethylamine. Add the formic acid/triethylamine mixture (e.g., 1 mL) to the reaction flask.

  • Reaction: Stir the reaction mixture at 28 °C. Monitor the progress of the reaction by TLC or GC. The reaction is typically complete within 4-24 hours.

  • Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the product by NMR and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.

Protocol 3: Biocatalytic Reduction with a Ketoreductase (KRED)

This protocol outlines the asymmetric reduction of 4-fluoroacetophenone using a ketoreductase with a glucose/glucose dehydrogenase cofactor regeneration system.

Materials:

  • 4-Fluoroacetophenone

  • Ketoreductase (KRED) selective for the (S)-alcohol

  • Glucose Dehydrogenase (GDH)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)

  • D-Glucose

  • Potassium phosphate buffer (100 mM, pH 7.0)

  • Water-miscible co-solvent (e.g., DMSO or isopropanol)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a 100 mM potassium phosphate buffer (pH 7.0).

  • Reagent Addition: To the buffer, add the KRED and GDH enzymes to their desired concentrations. Add NADP⁺ to a final concentration of approximately 0.1-1 mM. Add D-glucose (e.g., 1.1-1.5 equivalents relative to the substrate).

  • Substrate Addition: Dissolve 4-fluoroacetophenone in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

  • Reaction: Incubate the reaction mixture at 30 °C with gentle agitation. Monitor the reaction progress by taking samples at regular intervals and analyzing them by HPLC or GC.

  • Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl and extract the product with ethyl acetate (3 x 2 volumes).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. If necessary, purify by column chromatography.

  • Characterization: Analyze the product by NMR and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.

Protocol 4: Whole-Cell Biocatalytic Reduction

This protocol describes the use of Lactobacillus paracasei whole cells for the asymmetric reduction of 4-fluoroacetophenone.

Materials:

  • Lactobacillus paracasei strain (e.g., BD101)

  • Appropriate growth medium (e.g., MRS broth)

  • Phosphate buffer (e.g., 100 mM, pH 5.0)

  • Glucose

  • 4-Fluoroacetophenone

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Cell Culture: Cultivate Lactobacillus paracasei in the appropriate growth medium until it reaches the late logarithmic or early stationary phase.

  • Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with phosphate buffer.

  • Biotransformation: Resuspend the cell pellet in the phosphate buffer (pH 5.0) to a desired cell density. Add glucose as a co-substrate for cofactor regeneration. Add 4-fluoroacetophenone to the cell suspension.

  • Reaction: Incubate the reaction mixture at 30 °C with agitation (e.g., 150 rpm) for 24-48 hours. Monitor the reaction by GC or HPLC.

  • Work-up: After the reaction, centrifuge to remove the cells. Extract the supernatant with ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the product if necessary.

  • Characterization: Characterize the product and determine the enantiomeric excess as described in the previous protocols.

Visualizations

G General Workflow for Asymmetric Synthesis cluster_start Starting Material cluster_methods Asymmetric Reduction Methods cluster_product Product cluster_analysis Analysis start 4-Fluoroacetophenone cbs CBS Reduction (Chiral Oxazaborolidine, Borane) start->cbs ath Asymmetric Transfer Hydrogenation (Chiral Ru-Catalyst, H-Donor) start->ath bio Biocatalytic Reduction (Enzyme or Whole Cells, Cofactor) start->bio product (S)-1-(4-Fluorophenyl)ethanol cbs->product ath->product bio->product purification Purification (Chromatography) product->purification characterization Characterization (NMR, MS, Chiral HPLC for ee) purification->characterization

Caption: General workflow for the asymmetric synthesis of (S)-1-(4-Fluorophenyl)ethanol.

CBS_Reduction_Workflow CBS Reduction Experimental Workflow setup Reaction Setup: (R)-Me-CBS in THF under N₂ cool1 Cool to 0 °C setup->cool1 add_bms Add Borane-DMS cool1->add_bms cool2 Cool to -30 °C add_bms->cool2 add_ketone Add 4-Fluoroacetophenone in THF cool2->add_ketone react Stir at -30 °C (1-2h) Monitor by TLC add_ketone->react quench Quench with Methanol react->quench workup Work-up: HCl, Extraction, Wash quench->workup purify Purification: Column Chromatography workup->purify analyze Characterization: NMR, MS, Chiral HPLC purify->analyze

Caption: Step-by-step workflow for the CBS reduction protocol.

ATH_Workflow Asymmetric Transfer Hydrogenation Workflow catalyst Catalyst Prep (in situ): [RuCl₂(p-cymene)]₂ + (S,S)-TsDPEN add_ketone Add 4-Fluoroacetophenone catalyst->add_ketone add_h_donor Add HCOOH/NEt₃ add_ketone->add_h_donor react Stir at 28 °C (4-24h) Monitor by GC/TLC add_h_donor->react workup Work-up: Quench, Extract, Wash react->workup purify Purification: Column Chromatography workup->purify analyze Characterization: NMR, MS, Chiral HPLC purify->analyze

Caption: Experimental workflow for the Asymmetric Transfer Hydrogenation protocol.

Biocatalysis_Workflow Biocatalytic Reduction Workflow (KRED) setup Reaction Setup: Buffer (pH 7.0) add_enzymes Add KRED and GDH setup->add_enzymes add_cofactor Add NADP⁺ and Glucose add_enzymes->add_cofactor add_substrate Add 4-Fluoroacetophenone add_cofactor->add_substrate react Incubate at 30 °C with agitation add_substrate->react workup Work-up: Extraction react->workup purify Purification (optional) workup->purify analyze Characterization: NMR, MS, Chiral HPLC purify->analyze

References

Enantioselective Reduction of 4'-Fluoroacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective reduction of 4'-fluoroacetophenone (B120862) to produce the chiral building blocks, (R)- and (S)-1-(4-fluorophenyl)ethanol. These chiral alcohols are valuable intermediates in the synthesis of various pharmaceuticals. Three distinct and highly efficient methods are presented: biocatalytic reduction using a whole-cell catalyst, asymmetric transfer hydrogenation with a ruthenium catalyst, and Corey-Bakshi-Shibata (CBS) reduction.

Data Presentation

The following table summarizes the quantitative data for the three described protocols, allowing for a direct comparison of their key performance indicators.

MethodCatalystReducing AgentSolventTemp. (°C)Time (h)Yield (%)e.e. (%)Enantiomer
Biocatalytic ReductionRecombinant E. coli cells (ADH/GDH)D-GlucoseAqueous Buffer (pH 7.0)302487>99(R)
Ruthenium-Catalyzed Transfer HydrogenationRuCl--INVALID-LINK--Formic acid/Triethylamine (B128534)Isopropanol (B130326)2816>95>98(R)
Corey-Bakshi-Shibata (CBS) Reduction(R)-2-Methyl-CBS-oxazaborolidineBorane-dimethyl sulfide (B99878) (BMS)Tetrahydrofuran (THF)-302>90>95(S)

Experimental Workflows

A general experimental workflow for the enantioselective reduction of 4'-fluoroacetophenone is depicted below. Specific details for each protocol will vary.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Prepare Catalyst Solution / Cell Suspension C Combine Reactants under Controlled Conditions A->C B Prepare Substrate Solution (4'-Fluoroacetophenone) B->C D Add Reducing Agent C->D E Monitor Reaction Progress (TLC/GC/HPLC) D->E F Quench Reaction E->F Upon Completion G Extract Product F->G H Purify Product (e.g., Column Chromatography) G->H I Characterize Product (NMR, MS) H->I J Determine Enantiomeric Excess (Chiral HPLC/GC) I->J

Caption: General workflow for enantioselective ketone reduction.

Protocol 1: Biocatalytic Reduction for (R)-1-(4-fluorophenyl)ethanol

This protocol utilizes a recombinant whole-cell biocatalyst co-expressing an alcohol dehydrogenase (ADH) and a glucose dehydrogenase (GDH) for cofactor regeneration. This method is environmentally friendly, operating in an aqueous medium, and provides high enantioselectivity for the (R)-enantiomer.

Signaling Pathway: Biocatalytic Reduction with Cofactor Regeneration

cluster_main Primary Reaction cluster_cofactor Cofactor Cycle cluster_regeneration Regeneration Substrate S 4'-Fluoroacetophenone P (R)-1-(4-fluorophenyl)ethanol S->P ADH NADP NADP+ NADP->P NADPH NADPH NADP->NADPH GDH NADPH->S NADPH->NADP Glu D-Glucose Glu->NADP GluL D-Glucono-1,5-lactone Glu->GluL GluL->NADPH

Caption: Biocatalytic reduction coupled with cofactor regeneration.

Detailed Methodology
  • Preparation of the Biocatalyst:

    • Cultivate recombinant E. coli cells harboring plasmids for a suitable (R)-selective alcohol dehydrogenase and glucose dehydrogenase in a suitable growth medium (e.g., LB medium with appropriate antibiotics) at 37°C with shaking until an OD600 of 0.6-0.8 is reached.

    • Induce protein expression with IPTG (e.g., 0.1-1.0 mM) and continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours.

    • Harvest the cells by centrifugation (e.g., 5000 x g, 10 min, 4°C) and wash with a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0). The resulting cell paste can be used directly or stored at -80°C.

  • Enantioselective Reduction:

    • In a temperature-controlled reaction vessel, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0), D-glucose (e.g., 1.2 equivalents), and NADP+ (e.g., 0.1 mM).

    • Add the prepared whole-cell biocatalyst to the reaction mixture to a final concentration of, for example, 50 g/L wet cell weight.

    • Add 4'-fluoroacetophenone to a final concentration of approximately 0.5 M.

    • Maintain the reaction at 30°C with gentle agitation.

  • Reaction Monitoring and Work-up:

    • Monitor the conversion of the substrate and the formation of the product by taking aliquots at regular intervals and analyzing them by GC or HPLC.

    • Upon completion (typically within 24 hours), separate the cells from the reaction mixture by centrifugation.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

    • Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation for (R)-1-(4-fluorophenyl)ethanol

This protocol employs a well-defined Noyori-type ruthenium catalyst for the asymmetric transfer hydrogenation of 4'-fluoroacetophenone. Formic acid and triethylamine serve as a convenient and efficient source of hydrogen. This method is known for its high yields and excellent enantioselectivity for the (R)-alcohol.

Logical Relationship: Key Components of the Catalytic System

cluster_center Catalytic System Catalyst RuCl(S,S)-TsDPEN Product (R)-1-(4-fluorophenyl)ethanol Catalyst->Product Substrate 4'-Fluoroacetophenone Substrate->Catalyst H_Source HCOOH / Et3N (Hydrogen Source) H_Source->Catalyst

Caption: Ruthenium-catalyzed asymmetric transfer hydrogenation.

Detailed Methodology
  • Reaction Setup:

    • To a clean, dry Schlenk flask under an inert atmosphere (argon or nitrogen), add RuCl--INVALID-LINK-- (e.g., 0.01 equivalents, 1 mol%).

    • Add degassed isopropanol as the solvent.

    • Add 4'-fluoroacetophenone (1.0 equivalent).

  • Reaction Execution:

    • To the stirred solution, add a 5:2 azeotropic mixture of formic acid and triethylamine (e.g., 2.0 equivalents).

    • Stir the reaction mixture at room temperature (approximately 28°C).

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC.

    • Once the reaction is complete (typically 16 hours), quench the reaction by adding water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the resulting alcohol by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the purified product using chiral HPLC or GC.

Protocol 3: Corey-Bakshi-Shibata (CBS) Reduction for (S)-1-(4-fluorophenyl)ethanol

The CBS reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones.[1] This protocol uses a chiral oxazaborolidine catalyst, typically (R)-2-Methyl-CBS-oxazaborolidine, to achieve high enantioselectivity for the (S)-alcohol.[1]

Logical Relationship: CBS Reduction Mechanism

cluster_activation Catalyst Activation cluster_reduction_step Stereoselective Reduction cluster_release Product Release CBS (R)-Me-CBS Catalyst Active_Complex CBS-Borane Complex CBS->Active_Complex BMS Borane (BMS) BMS->Active_Complex Transition_State Chiral Transition State Active_Complex->Transition_State Ketone 4'-Fluoroacetophenone Ketone->Transition_State Product_Complex Product-Borane Complex Transition_State->Product_Complex Product (S)-1-(4-fluorophenyl)ethanol Product_Complex->Product Work-up

References

Application Notes: Use of 1-(4-Fluorophenyl)ethanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)ethanol is a valuable chiral building block in organic synthesis, particularly in the development of pharmaceuticals. Its stereogenic center and the presence of a fluorine atom make it a desirable precursor for the synthesis of enantiomerically pure molecules with potentially enhanced pharmacological properties. The fluorine substituent can improve metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the use of (R)- and (S)-1-(4-Fluorophenyl)ethanol in the synthesis of key therapeutic agents, including CCR5 antagonists for HIV treatment and γ-secretase modulators for Alzheimer's disease.

Core Applications

The enantiomers of this compound serve as crucial intermediates in the synthesis of several classes of therapeutic agents:

  • CCR5 Antagonists: The (S)-enantiomer is a key precursor for the synthesis of C-C chemokine receptor type 5 (CCR5) antagonists. These drugs block the entry of HIV into host cells, providing a critical mechanism for antiretroviral therapy.

  • γ-Secretase Modulators: The (R)-enantiomer is utilized in the synthesis of γ-secretase modulators, which are being investigated as potential treatments for Alzheimer's disease by altering the production of amyloid-β peptides.

  • Antimalarial Drugs: Chiral fluorinated phenyl ethanols are also components of certain antimalarial drugs.

Data Presentation: Enantioselective Synthesis of this compound

The enantiomerically pure forms of this compound are most commonly prepared via the asymmetric reduction of the prochiral ketone, 1-(4-fluorophenyl)ethanone. Biocatalytic methods, particularly using whole-cell systems, offer a green and highly selective route.

Table 1: Bioreduction of 1-(4-fluorophenyl)ethanone using Daucus carota

BiocatalystAdditiveReaction Time (h)Yield (%)Enantiomeric Excess (ee, %)Configuration
Daucus carota cellsNone485598(S)
Daucus carota cellsEthanol (1-5%)487-8510-98(S)
Daucus carota cellsIsopropanol (1-5%)487-5718-98(S)
Daucus carota cellsGlucose (equimolar)486698(S)
Daucus carota cellsNone1447362(S)
Daucus carota cellsGlucose (equimolar)1447680(S)

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (S)-1-(4-Fluorophenyl)ethanol via Bioreduction

This protocol describes the asymmetric reduction of 1-(4-fluorophenyl)ethanone using the readily available biocatalyst Daucus carota (carrot) cells.

Materials:

  • 1-(4-fluorophenyl)ethanone

  • Fresh Daucus carota (carrots)

  • Deionized water

  • Glucose (optional, as an exogenous reducing agent)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Erlenmeyer flasks

  • Orbital shaker

  • Standard laboratory glassware and equipment for extraction and purification

Procedure:

  • Preparation of Biocatalyst: Wash fresh carrots thoroughly and cut them into small pieces.

  • Reaction Setup: In a 250 mL Erlenmeyer flask, combine 10 g of carrot pieces, 100 mL of deionized water, and 100 mg of 1-(4-fluorophenyl)ethanone. If using an additive, add an equimolar amount of glucose.

  • Incubation: Place the flask on an orbital shaker at 180 rpm and maintain at room temperature (25-30°C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 24, 48 hours) and analyzing them by chiral GC or HPLC.

  • Work-up: After the desired conversion is achieved (e.g., 48 hours), filter the reaction mixture to remove the carrot pieces.

  • Extraction: Saturate the aqueous filtrate with NaCl and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-1-(4-fluorophenyl)ethanol.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

  • Analysis: Determine the enantiomeric excess of the purified product by chiral GC or HPLC analysis.

Protocol 2: General Procedure for Mitsunobu Reaction for Derivatization of (S)-1-(4-Fluorophenyl)ethanol

The Mitsunobu reaction is a versatile method for the stereospecific inversion of a chiral alcohol. This protocol provides a general guideline for the reaction of (S)-1-(4-Fluorophenyl)ethanol with a generic nucleophile (Nu-H), which could be a key step in the synthesis of various pharmaceutical intermediates.

Materials:

  • (S)-1-(4-Fluorophenyl)ethanol

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Nucleophile (Nu-H, e.g., a phthalimide, hydrazoic acid, or a phenol)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard laboratory glassware and equipment for anhydrous reactions

Procedure:

  • Reaction Setup: To a solution of (S)-1-(4-Fluorophenyl)ethanol (1 equivalent), the nucleophile (1.1 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0°C.

  • Reagent Addition: Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts. The resulting product will have an inverted stereochemistry at the carbinol center.

Mandatory Visualizations

Signaling Pathway Diagrams

CCR5_Signaling_Pathway CCR5 Signaling in HIV Entry cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_drug Drug Action gp120 HIV gp120 CD4 CD4 Receptor gp120->CD4 1. Binding CCR5 CCR5 Co-receptor gp120->CCR5 3. Co-receptor Binding CD4->CCR5 2. Conformational Change Signaling Signal Transduction (e.g., Pyk2 phosphorylation) CCR5->Signaling Signal Activation Fusion Membrane Fusion CCR5->Fusion 4. gp41 Unfolding Entry Viral Entry Fusion->Entry 5. Viral Genome Release CCR5_Antagonist CCR5 Antagonist (e.g., Maraviroc) CCR5_Antagonist->CCR5 Blocks Binding

Caption: Simplified pathway of HIV entry via the CCR5 co-receptor and the inhibitory action of CCR5 antagonists.

Gamma_Secretase_Pathway γ-Secretase and Amyloid-β Production APP Amyloid Precursor Protein (APP) sAPPb sAPPβ (soluble fragment) APP->sAPPb Cleavage CTFbeta C99 fragment (β-CTF) APP->CTFbeta Cleavage beta_secretase β-Secretase (BACE1) beta_secretase->APP gamma_secretase γ-Secretase Complex gamma_secretase->CTFbeta Abeta40 Aβ40 (less aggregation-prone) gamma_secretase->Abeta40 Shifts cleavage Abeta42 Aβ42 (aggregation-prone) gamma_secretase->Abeta42 Reduces production AICD APP Intracellular Domain (AICD) CTFbeta->AICD Cleavage CTFbeta->Abeta40 Cleavage CTFbeta->Abeta42 Cleavage Plaques Amyloid Plaques Abeta42->Plaques Aggregation Modulator γ-Secretase Modulator Modulator->gamma_secretase Allosteric Binding

Caption: Role of γ-secretase in amyloid-β production and the mechanism of γ-secretase modulators.

Experimental Workflow Diagram

Chiral_Synthesis_Workflow Workflow for Chiral Synthesis using this compound Start 1-(4-fluorophenyl)ethanone Bioreduction Asymmetric Bioreduction (Daucus carota) Start->Bioreduction Chiral_Alcohol (S)-1-(4-Fluorophenyl)ethanol Bioreduction->Chiral_Alcohol Analysis Chiral HPLC/GC Analysis (ee determination) Bioreduction->Analysis Derivatization Derivatization with Inversion (e.g., Mitsunobu Reaction) Chiral_Alcohol->Derivatization Chiral_Alcohol->Analysis Inverted_Intermediate Chiral Intermediate (Inverted Stereocenter) Derivatization->Inverted_Intermediate Coupling Coupling with Drug Scaffold Inverted_Intermediate->Coupling Final_Product Final API (e.g., CCR5 Antagonist) Coupling->Final_Product Final_Product->Analysis

Caption: General workflow for the synthesis of a chiral API using (S)-1-(4-Fluorophenyl)ethanol.

Application of 1-(4-Fluorophenyl)ethanol in the Synthesis of Chiral Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Fluorophenyl)ethanol is a chiral alcohol that serves as a versatile and valuable building block in the synthesis of a variety of pharmaceutical intermediates. The presence of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, making fluorinated intermediates like this compound particularly attractive in drug discovery and development. Its stereocenter allows for the creation of enantiomerically pure active pharmaceutical ingredients (APIs), where specific stereoisomers often exhibit desired therapeutic effects with reduced side effects.

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a key chiral amine intermediate, (S)-1-(4-fluorophenyl)ethylamine. This chiral amine is a crucial component in the development of various therapeutic agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.

Synthesis of (S)-1-(4-fluorophenyl)ethylamine via Mitsunobu Reaction

A prominent application of this compound is its use as a precursor for the synthesis of the enantiomerically pure amine, (S)-1-(4-fluorophenyl)ethylamine. The Mitsunobu reaction provides an efficient method for the conversion of an alcohol to a variety of functional groups, including amines, with a predictable inversion of stereochemistry.[1][2] This stereospecificity is crucial for the synthesis of single-enantiomer drugs.

In this protocol, (R)-1-(4-Fluorophenyl)ethanol is converted to (S)-1-(4-fluorophenyl)ethylamine using phthalimide (B116566) as the nitrogen source under Mitsunobu conditions. The resulting N-substituted phthalimide is then cleaved to yield the desired primary amine.

Experimental Protocol: Synthesis of (S)-1-(4-fluorophenyl)ethyl)isoindoline-1,3-dione

This protocol details the first step in the synthesis of (S)-1-(4-fluorophenyl)ethylamine from (R)-1-(4-Fluorophenyl)ethanol.

Materials:

  • (R)-1-(4-Fluorophenyl)ethanol

  • Triphenylphosphine (B44618) (PPh₃)

  • Phthalimide

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1-(4-Fluorophenyl)ethanol (1.0 eq.), triphenylphosphine (1.5 eq.), and phthalimide (1.5 eq.) in anhydrous THF.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford (S)-1-(4-fluorophenyl)ethyl)isoindoline-1,3-dione.

Experimental Protocol: Synthesis of (S)-1-(4-fluorophenyl)ethan-1-amine

This protocol describes the deprotection of the phthalimide intermediate to yield the final chiral amine.

Materials:

Procedure:

  • Dissolve (S)-1-(4-fluorophenyl)ethyl)isoindoline-1,3-dione (1.0 eq.) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (4-5 eq.) to the solution.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. A white precipitate of phthalhydrazide (B32825) will form.

  • Cool the reaction mixture to room temperature and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable solvent (e.g., dichloromethane) and wash with water to remove any remaining hydrazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-1-(4-fluorophenyl)ethan-1-amine.

  • Further purification can be achieved by distillation under reduced pressure or by salt formation and recrystallization to obtain the highly pure chiral amine.

Quantitative Data Summary

StepReactionStarting MaterialProductTypical Yield (%)Enantiomeric Excess (ee) (%)
1Mitsunobu Reaction(R)-1-(4-Fluorophenyl)ethanol(S)-1-(4-fluorophenyl)ethyl)isoindoline-1,3-dione80-90>98
2Hydrazinolysis(S)-1-(4-fluorophenyl)ethyl)isoindoline-1,3-dione(S)-1-(4-fluorophenyl)ethan-1-amine85-95>98

Diagram of Experimental Workflow

Mitsunobu_Reaction_Workflow start (R)-1-(4-Fluorophenyl)ethanol step1 Mitsunobu Reaction (PPh3, Phthalimide, DIAD/DEAD, THF) start->step1 intermediate (S)-1-(4-fluorophenyl)ethyl)isoindoline-1,3-dione step1->intermediate step2 Hydrazinolysis (Hydrazine hydrate, Ethanol) intermediate->step2 product (S)-1-(4-fluorophenyl)ethan-1-amine step2->product

Synthetic workflow for (S)-1-(4-fluorophenyl)ethan-1-amine.

Application in the Synthesis of DPP-4 Inhibitors

Chiral amines, such as (S)-1-(4-fluorophenyl)ethylamine, are critical intermediates in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors. These inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. A notable example of a DPP-4 inhibitor is Sitagliptin. While the industrial synthesis of Sitagliptin may vary, the core structure often involves a chiral amine. The (S)-1-(4-fluorophenyl)ethylamine moiety can be found in analogues of Sitagliptin and other DPP-4 inhibitors, where it plays a key role in binding to the active site of the DPP-4 enzyme.

Signaling Pathway of DPP-4 Inhibition

DPP-4 is an enzyme that rapidly inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin (B600854) secretion from the pancreas in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and reduced glucagon (B607659) secretion, ultimately resulting in lower blood glucose levels.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas food Food Intake incretins Active Incretins (GLP-1, GIP) food->incretins stimulates release of beta_cells β-cells insulin Insulin Secretion beta_cells->insulin alpha_cells α-cells glucagon Glucagon Secretion alpha_cells->glucagon incretins->beta_cells stimulates incretins->alpha_cells inhibits dpp4 DPP-4 Enzyme incretins->dpp4 is inactivated by inactive_incretins Inactive Incretins dpp4->inactive_incretins glucose_uptake Increased Glucose Uptake (Muscle, Fat) insulin->glucose_uptake hepatic_glucose Decreased Hepatic Glucose Production glucagon->hepatic_glucose blood_glucose Lowered Blood Glucose glucose_uptake->blood_glucose hepatic_glucose->blood_glucose dpp4_inhibitor (S)-1-(4-fluorophenyl)ethylamine -containing DPP-4 Inhibitor dpp4_inhibitor->dpp4 inhibits

Mechanism of action of DPP-4 inhibitors.

This compound is a valuable chiral starting material for the synthesis of important pharmaceutical intermediates. The stereospecific conversion of (R)-1-(4-Fluorophenyl)ethanol to (S)-1-(4-fluorophenyl)ethylamine via the Mitsunobu reaction demonstrates a practical and efficient route to a key building block for the development of DPP-4 inhibitors and other therapeutic agents. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this versatile intermediate in their synthetic endeavors.

References

Application Note: 1H NMR Analysis of 1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are critical for the efficacy and safety of the final drug product. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of this compound. This application note provides a detailed protocol for the ¹H NMR analysis of this compound, including sample preparation, data acquisition, and interpretation of the resulting spectrum.

Data Presentation

The following table summarizes the quantitative ¹H NMR data for this compound in Chloroform-d (CDCl₃) at 500 MHz.[1]

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
7.31–7.35multiplet-2HAr-H (ortho to CH(OH)CH₃)
7.00–7.04multiplet-2HAr-H (ortho to F)
4.85quartet6.41HCH (OH)CH₃
2.02singlet-1HCH(OH )CH₃
1.46doublet6.43HCH(OH)CH

Experimental Protocol

This section details the methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Materials and Equipment

  • This compound sample

  • Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR spectrometer (e.g., 500 MHz)

2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

  • Gently vortex the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette with a cotton or glass wool plug, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm. This filtration step is crucial to remove any particulate matter that could degrade the spectral quality.

  • Cap the NMR tube securely.

3. Instrument Parameters and Data Acquisition

  • Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.

  • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

  • Shim the magnetic field to optimize its homogeneity. This can be performed manually or using an automated shimming routine.

  • Set the following acquisition parameters (note: these may need to be adjusted based on the specific instrument):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Receiver Gain (RG): Adjust to avoid signal clipping.

    • Acquisition Time (AQ): Approximately 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds.

    • Spectral Width (SW): 0-12 ppm.

    • Temperature: 298 K (25 °C).

  • Acquire the Free Induction Decay (FID).

4. Data Processing and Analysis

  • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

  • Phase the spectrum manually or automatically to ensure all peaks are in the absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the this compound molecule.

Logical Workflow

The following diagram illustrates the logical workflow for the ¹H NMR analysis of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output weigh Weigh Sample dissolve Dissolve in CDCl3/TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim setup Set Parameters lock_shim->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate integrate_assign Integrate & Assign Peaks calibrate->integrate_assign report Final Spectrum & Report integrate_assign->report

Caption: Workflow for ¹H NMR Analysis.

Signaling Pathway and Structure

The following diagram illustrates the structure of this compound with proton assignments corresponding to the data table.

Caption: Structure and ¹H NMR Assignments.

References

Application Notes and Protocols for Determining Enantiomeric Excess of 1-(4-Fluorophenyl)ethanol by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Fluorophenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry of this alcohol is often critical to the efficacy and safety of the final active pharmaceutical ingredient (API). Therefore, a robust and accurate analytical method for determining the enantiomeric excess (ee) is essential for quality control and process development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable technique for this purpose.

This document provides a detailed protocol for the determination of the enantiomeric excess of this compound using chiral HPLC. The method is based on the well-established separation of similar aryl alcohols on polysaccharide-based CSPs.

Experimental Protocol

This protocol outlines the necessary steps for the sample preparation and HPLC analysis to determine the enantiomeric excess of this compound.

Materials and Equipment
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based CSP.

  • Solvents: HPLC-grade n-hexane and isopropanol.

  • Sample: Racemic or enantiomerically enriched this compound.

  • Volumetric flasks, pipettes, and syringes.

  • Syringe filters (0.45 µm).

Sample Preparation
  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Method

The following HPLC conditions are recommended for the enantiomeric separation of this compound:

ParameterCondition
Column Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 0.5 mL/min
Column Temperature 25°C
Detection UV at 210 nm
Injection Volume 10 µL

Note: The mobile phase composition can be adjusted (e.g., to 90:10 or 98:2 n-hexane:isopropanol) to optimize the resolution and retention times if necessary.

Data Analysis
  • Integrate the peak areas of the two enantiomers in the chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

    Where Area₁ and Area₂ are the peak areas of the two enantiomers.

Quantitative Data Summary

The following table summarizes the expected chromatographic data for the enantiomeric separation of this compound based on the analysis of a closely related compound, 1-(4-bromophenyl)-1-ethanol, under the same conditions.[1] Actual retention times for this compound may vary slightly.

EnantiomerExpected Retention Time (min)Resolution (Rs)
(S)-1-(4-Fluorophenyl)ethanol~20.5> 1.5
(R)-1-(4-Fluorophenyl)ethanol~22.3> 1.5

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis start Start dissolve Dissolve this compound in Mobile Phase (1 mg/mL) start->dissolve dilute Dilute to Working Concentration (0.1 mg/mL) dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject Sample (10 µL) into HPLC System filter->inject separate Enantiomeric Separation on Chiralcel® OD-H Column inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas of Enantiomers detect->integrate calculate Calculate Enantiomeric Excess (ee %) integrate->calculate end End calculate->end

Caption: Workflow for HPLC Determination of Enantiomeric Excess.

Chemical Structures of Enantiomers

enantiomers cluster_S (S)-1-(4-Fluorophenyl)ethanol cluster_R (R)-1-(4-Fluorophenyl)ethanol S_structure R_structure

Caption: Structures of (S) and (R)-1-(4-Fluorophenyl)ethanol.

References

Application Note: Analysis of 1-(4-Fluorophenyl)ethanol by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the identification and quantification of 1-(4-Fluorophenyl)ethanol using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined is essential for quality control, impurity profiling, and metabolic studies in pharmaceutical and chemical research. The protocol covers sample preparation, instrument parameters, and data analysis, providing a robust framework for reliable and reproducible results.

Introduction

This compound is a key chemical intermediate used in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical parameters that can influence the efficacy and safety of final drug products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This method combines the high separation efficiency of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. This application note details a comprehensive GC-MS method for the analysis of this compound.

Experimental Protocol

This protocol is based on standard methodologies for the GC-MS analysis of aromatic alcohols and related fluorinated compounds.

2.1. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as ethanol, methanol, or ethyl acetate.[1][2]

  • Internal Standard (ISTD) Stock Solution: Prepare a 1 mg/mL stock solution of an appropriate internal standard (e.g., n-Propanol or 4-Chlorobenzyl alcohol) in the same solvent.

  • Calibration Standards: Create a series of calibration standards by serially diluting the stock solution. A typical concentration range would be 1 µg/mL to 100 µg/mL.[2] Spike each calibration standard with the internal standard to a fixed final concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dilute the test sample containing this compound with the chosen solvent to fall within the calibration range. Spike the diluted sample with the same fixed concentration of the internal standard.

  • Injection: Transfer the prepared standards and samples into 2 mL autosampler vials for GC-MS analysis.

2.2. GC-MS Instrumentation and Parameters

The analysis can be performed on most modern GC-MS systems. The parameters listed below are a general guideline and may require optimization for specific instruments.

Parameter Setting
GC System Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (or equivalent 5% Phenyl Methyl Siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3][4]
Carrier Gas Helium at a constant flow rate of 1.2 mL/min[5]
Injector Splitless mode
Injection Volume 1 µL
Injector Temperature 250 °C
Oven Program Initial 80 °C, hold for 2 min; ramp at 10 °C/min to 250 °C, hold for 5 min[3]
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C[5]
Ionization Mode Electron Ionization (EI) at 70 eV[5][6]
Acquisition Mode Full Scan (m/z 40-350) for identification; Selected Ion Monitoring (SIM) for quantification[7]

Workflow for Analysis

The overall workflow from sample receipt to final data analysis is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Prepare Stock Solutions (Analyte & ISTD) Cal Create Calibration Standards Stock->Cal Sample Dilute & Spike Test Sample Stock->Sample Vial Transfer to Autosampler Vial Cal->Vial Sample->Vial Inject GC Injection Vial->Inject Separate GC Separation (Capillary Column) Inject->Separate Ionize MS Ionization (EI) & Fragmentation Separate->Ionize Detect MS Detection (Scan or SIM) Ionize->Detect Qual Qualitative Analysis (Spectrum Matching) Detect->Qual Quant Quantitative Analysis (Calibration Curve) Detect->Quant Report Generate Report Qual->Report Quant->Report

Caption: GC-MS experimental workflow for this compound.

Results and Data

4.1. Mass Spectrum and Fragmentation

Under Electron Ionization (EI), this compound (Molecular Weight: 140.16 g/mol ) undergoes characteristic fragmentation.[6][8] The molecular ion peak is expected at m/z 140. The mass spectrum is characterized by several key fragment ions which can be used for identification.

m/z (amu) Relative Intensity (%) Proposed Fragment Identity
140~5[M]+ (Molecular Ion)
125~100[M-CH₃]+ (Loss of methyl group)
97~53[C₆H₄F]+
96~38[C₆H₃F]+
95~28[C₆H₂F]+
77~14[C₆H₅]+
75~20[C₆H₄]+
51~10[C₄H₃]+
43~14[C₂H₃O]+ or [C₃H₇]+
Data synthesized from public mass spectral database information.[6]

4.2. Quantitative Analysis

For accurate quantification, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode.[7] This increases sensitivity and selectivity by monitoring only specific ions. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration to generate a calibration curve.

Parameter Typical Value Description
Quantification Ion (Analyte) m/z 125The most abundant and characteristic fragment ion.
Qualifier Ion 1 (Analyte) m/z 140Molecular ion, for confirmation.
Qualifier Ion 2 (Analyte) m/z 97Another significant fragment ion.
Quantification Ion (ISTD) -Dependent on the internal standard used.
Calibration Range 1 - 100 µg/mLThe linear range of the assay.[2]
Correlation Coefficient (R²) > 0.995Indicates the linearity of the calibration curve.[5]
Limit of Detection (LOD) ~0.2 µg/mLLowest concentration that can be reliably detected.
Limit of Quantification (LOQ) ~0.7 µg/mLLowest concentration that can be accurately quantified.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. The use of a standard HP-5ms column allows for excellent chromatographic separation, while mass spectrometric detection provides definitive identification through spectral matching and accurate quantification via SIM mode. This method is well-suited for routine quality control in pharmaceutical manufacturing and for advanced applications in drug development and research.

References

Application Notes and Protocols: Biocatalytic Reduction for Producing Chiral 1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1-(4-fluorophenyl)ethanol is a valuable building block in the synthesis of various pharmaceuticals. Traditional chemical methods for its production often involve harsh reagents and can lead to racemic mixtures, requiring subsequent resolution steps. Biocatalytic reduction, utilizing whole-cell biocatalysts or isolated enzymes, offers a green and highly stereoselective alternative for the synthesis of enantiomerically pure (R)- or (S)-1-(4-fluorophenyl)ethanol from the prochiral ketone, 4'-fluoroacetophenone (B120862). This document provides detailed application notes and protocols for performing this biocatalytic reduction.

Biocatalytic Approaches

The asymmetric reduction of 4'-fluoroacetophenone can be achieved using a variety of biocatalysts, including whole-cell systems and isolated enzymes (alcohol dehydrogenases).

  • Whole-Cell Biocatalysts: Organisms such as Acetobacter pasteurianus, Bacillus cereus, and Lactobacillus kefiri have been shown to effectively reduce substituted acetophenones.[1][2][3] Plant tissues, such as carrot (Daucus carota), also serve as a readily available and inexpensive biocatalyst.[4][5][6] Whole-cell systems are advantageous due to the in-situ cofactor regeneration, eliminating the need for expensive external addition of NAD(P)H.[1][3]

  • Isolated Enzymes and Recombinant Systems: Alcohol dehydrogenases (ADHs) are the key enzymes responsible for the reduction. Using isolated ADHs allows for a cleaner reaction system. Recombinant Escherichia coli strains overexpressing specific ADHs, often coupled with a second enzyme like glucose dehydrogenase (GDH) for cofactor regeneration, provide a robust and highly efficient system for producing chiral alcohols with excellent enantiomeric excess (>99% ee) and high yields.[1][7]

Quantitative Data Summary

The following table summarizes the performance of various biocatalytic systems in the reduction of 4'-fluoroacetophenone and structurally similar ketones.

BiocatalystSubstrateSubstrate Conc. (mM)Co-substrate/Cofactor RegenerationTemp. (°C)pHYield (%)e.e. (%)Product ConfigurationReference
Recombinant E. coli (ADH + GDH)4'-Fluoroacetophenone~500 (0.5 M)GlucoseN/AAqueous87>99(R)[1]
Acetobacter pasteurianus GIM1.158Prochiral carbonyl compoundsN/AN/AN/AN/A95>99.9Anti-Prelog[1]
Candida zeylanoides P14-NitroacetophenoneN/AN/AN/AN/A89>99(S)[2]
Lactobacillus kefiri P24-Phenyl-2-butanoneN/AN/AN/AN/A99 (conversion)91(R)[2]
Bacillus cereus TQ-2Acetophenone (B1666503)N/A15% (v/v) Glycerol (B35011)305.0-9.05299(R)[3]
Daucus carota (Carrot)Acetophenone1N/A337.058 (conversion)>99(S)[8]
Daucus carota (Carrot)4'-ChloroacetophenoneN/AN/AN/AN/A8098N/A[5]
Recombinant E. coli4'-(Trifluoromethyl)acetophenone10015% (v/v) Isopropanol307.595.2>99.9(R)[9]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalytic Reduction using Bacillus cereus

This protocol is adapted from the methodology described for the reduction of acetophenone using Bacillus cereus TQ-2.[3]

1. Materials and Reagents:

  • Bacillus cereus TQ-2 strain

  • Nutrient Broth (for cultivation)

  • Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.0)

  • 4'-Fluoroacetophenone

  • Glycerol (co-substrate)

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Incubator shaker

  • Centrifuge

2. Cell Cultivation: a. Inoculate a single colony of Bacillus cereus TQ-2 into 50 mL of sterile Nutrient Broth in a 250 mL Erlenmeyer flask. b. Incubate at 30°C with shaking at 200 rpm for 24 hours. c. Harvest the cells by centrifugation at 5000 x g for 10 minutes. d. Wash the cell pellet twice with sterile phosphate buffer (100 mM, pH 7.0) and resuspend in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

3. Biocatalytic Reduction: a. In a 100 mL flask, combine 20 mL of the cell suspension, 4'-fluoroacetophenone to a final concentration of 10 mM, and glycerol to a final concentration of 15% (v/v). b. Incubate the reaction mixture at 30°C with shaking at 200 rpm. c. Monitor the reaction progress by taking samples at regular intervals (e.g., 0, 4, 8, 12, 24 hours) and analyzing them by GC or HPLC.

4. Product Extraction and Purification: a. After the reaction is complete, saturate the aqueous phase with NaCl. b. Extract the product with an equal volume of ethyl acetate three times. c. Combine the organic layers and dry over anhydrous sodium sulfate. d. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. e. Purify the product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: Chiral HPLC Analysis of this compound

This protocol is a general guideline based on common methods for separating chiral alcohols.[10][11][12]

1. Instrumentation and Column:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H is often effective for this class of compounds.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol) is commonly used. A typical starting ratio is 95:5 (v/v). The ratio can be optimized to achieve baseline separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation: a. Prepare a standard racemic mixture of this compound by reducing 4'-fluoroacetophenone with sodium borohydride (B1222165) in methanol.[4] b. Dilute the reaction samples and the racemic standard in the mobile phase to an appropriate concentration (e.g., 1 mg/mL). c. Filter the samples through a 0.45 µm syringe filter before injection.

4. Data Analysis: a. Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers. b. Inject the reaction sample and integrate the peak areas for both enantiomers. c. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualizations

Biocatalytic_Reduction_Workflow cluster_preparation Biocatalyst Preparation cluster_reaction Bioreduction cluster_analysis Analysis & Purification Cultivation Cell Cultivation (e.g., Bacillus cereus) Harvesting Harvesting & Washing (Centrifugation) Cultivation->Harvesting Resuspension Resuspension in Buffer Harvesting->Resuspension Reaction Biocatalytic Reaction (Substrate + Co-substrate) Resuspension->Reaction Add Cells Extraction Product Extraction (Ethyl Acetate) Reaction->Extraction Reaction Mixture Purification Purification (Chromatography) Extraction->Purification Analysis Chiral HPLC Analysis (e.e. Determination) Purification->Analysis Cofactor_Regeneration_Cycle cluster_main_reaction Stereoselective Reduction cluster_regeneration Cofactor Regeneration Ketone 4'-Fluoroacetophenone Alcohol Chiral this compound Ketone->Alcohol Reduction ADH Alcohol Dehydrogenase (ADH) NADP NAD(P)+ ADH->NADP NADPH NAD(P)H NADPH->ADH NADP_reg NAD(P)+ NADP->NADP_reg shuttle Cosubstrate Co-substrate (e.g., Glucose) Byproduct By-product (e.g., Gluconic Acid) Cosubstrate->Byproduct Oxidation GDH Glucose Dehydrogenase (GDH) NADPH_reg NAD(P)H GDH->NADPH_reg NADP_reg->GDH NADPH_reg->NADPH shuttle

References

Application Notes and Protocols for the Grignard Synthesis of 1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, widely employed in the pharmaceutical and fine chemical industries. This document provides detailed application notes and a comprehensive protocol for the synthesis of 1-(4-Fluorophenyl)ethanol, a valuable chiral building block and intermediate in the development of various pharmaceutical agents. The synthesis involves the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to 4-fluorobenzaldehyde (B137897). Careful control of reaction conditions is crucial to ensure high yield and purity of the desired secondary alcohol.

Reaction Scheme

The overall reaction proceeds in two main stages: the formation of the Grignard reagent and the subsequent reaction with the aldehyde, followed by an acidic workup.

Step 1: Formation of Methylmagnesium Bromide CH₃Br + Mg → CH₃MgBr

Step 2: Reaction with 4-Fluorobenzaldehyde and Workup C₇H₅FO + CH₃MgBr → C₈H₈FOMgBr C₈H₈FOMgBr + H₃O⁺ → C₈H₉FO + Mg(OH)Br

Quantitative Data Summary

The yield of Grignard reactions can be influenced by several factors, including the purity of reagents and the reaction conditions. The following table summarizes representative yields for Grignard reactions involving substituted benzaldehydes.

Grignard ReagentAldehydeProductSolventReaction ConditionsYield (%)Reference
Methylmagnesium Bromide4-Bromobenzaldehyde1-(4-Bromophenyl)ethanolChloroformKOH/Methanol, -5°C, 5h>98%
Phenylmagnesium BromideBenzaldehydeDiphenylmethanolTHFRoom Temperature, 18h-
Benzylmagnesium ChlorideCarbohydrate aldehydeCorresponding secondary alcoholDiethyl etherVaried temperatures and addition times-

Note: Specific yield for the synthesis of this compound via this method can vary but is generally expected to be in the moderate to high range based on analogous reactions.

Experimental Protocols

Materials and Reagents:

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Nitrogen or argon gas inlet

Diagram of the Experimental Workflow:

Grignard_Synthesis_Workflow start Start prep_reagent Preparation of Methylmagnesium Bromide (Grignard Reagent Formation) start->prep_reagent Anhydrous Conditions prep_aldehyde Preparation of 4-Fluorobenzaldehyde Solution start->prep_aldehyde reaction Grignard Reaction: Addition of Aldehyde to Grignard Reagent prep_reagent->reaction Inert Atmosphere prep_aldehyde->reaction quench Reaction Quenching (Acidic Workup) reaction->quench 0 °C extraction Product Extraction quench->extraction drying Drying of Organic Phase extraction->drying purification Solvent Removal and Product Purification drying->purification end_node This compound (Final Product) purification->end_node

Caption: Workflow for the synthesis of this compound.

Detailed Procedure:

Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)

  • Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be thoroughly dried to prevent the reaction from failing.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface. Gently warm the flask until violet vapors of iodine are observed, then allow it to cool.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings. Prepare a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the methyl bromide solution to the magnesium suspension. The reaction is initiated when the solution becomes cloudy and gentle refluxing begins. If the reaction does not start, gentle warming may be necessary.

  • Reagent Formation: Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent. The resulting solution will be a cloudy, grayish mixture.

Part 2: Synthesis of this compound

  • Substrate Addition: Dissolve 4-fluorobenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask and add it to the dropping funnel.

  • Reaction: Cool the Grignard reagent solution to 0 °C using an ice bath. Add the 4-fluorobenzaldehyde solution dropwise to the stirred Grignard reagent. The addition should be slow to control the exothermic reaction and maintain the temperature below 10 °C.

  • Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Alternatively, dilute hydrochloric acid can be used. This step should be performed carefully as it is an exothermic process.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (2-3 times).

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, this compound, can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to obtain the final product.

Troubleshooting

IssuePossible CauseSolution
Grignard reaction fails to initiateInactive magnesium surface or presence of moistureUse fresh, high-purity magnesium turnings. Ensure all glassware is flame-dried. A small crystal of iodine can be used as an initiator.
Low yield of the desired productIncomplete reaction or side reactionsEnsure dropwise addition of the aldehyde at low temperature. Allow for sufficient reaction time.
Formation of Wurtz coupling byproductHigh concentration of alkyl halideAdd the alkyl halide solution slowly during the Grignard reagent formation.

Safety Precautions

  • Grignard reagents are highly reactive and pyrophoric. The reaction must be carried out under an inert atmosphere (nitrogen or argon) and in anhydrous conditions.

  • Diethyl ether is extremely flammable. All heating should be done using a heating mantle or water bath, and no open flames should be present.

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This protocol provides a robust method for the synthesis of this compound, a key intermediate for further chemical transformations in drug discovery and development. Careful adherence to the described procedures and safety precautions is essential for a successful outcome.

The Pivotal Role of 1-(4-Fluorophenyl)ethanol in the Synthesis of Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(4-Fluorophenyl)ethanol is a critical chiral building block in the pharmaceutical industry, serving as a versatile intermediate in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs). Its structure, featuring a fluorine-substituted phenyl ring and a chiral secondary alcohol, makes it a valuable synthon for introducing key pharmacophoric elements and controlling stereochemistry in the final drug molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several classes of APIs, including the antiemetic agent Aprepitant, antifungal agents, and chiral amines.

Asymmetric Synthesis of Chiral this compound

The enantiopurity of this compound is crucial for the stereoselective synthesis of APIs. Biocatalytic methods, employing ketoreductases or lipases, are widely used for the efficient and environmentally friendly production of both (R)- and (S)-enantiomers.

Ketoreductase-Catalyzed Asymmetric Reduction of 4'-Fluoroacetophenone

This method facilitates the direct, highly enantioselective reduction of the prochiral ketone to the desired chiral alcohol.

Experimental Protocol:

A practical and highly efficient biocatalytic synthesis of optically active (R)-1-(4-fluorophenyl)ethanol can be achieved through the reduction of 4-fluoroacetophenone using a recombinant whole-cell biocatalyst containing an alcohol dehydrogenase and a glucose dehydrogenase for cofactor regeneration.[1] The reaction is typically conducted in an aqueous solvent system at a substrate concentration of approximately 0.5 M.[1] This process can yield the desired product with high conversion (>95%), good yield (87%), and excellent enantioselectivity (>99% ee).[1]

Quantitative Data:

ParameterValueReference
Substrate4'-Fluoroacetophenone[1]
BiocatalystRecombinant E. coli with KRED and GDH[1]
Substrate Conc.~0.5 M[1]
Conversion>95%[1]
Yield87%[1]
Enantiomeric Excess>99% ee for (R)-enantiomer[1]

Logical Diagram:

G Asymmetric Reduction Workflow cluster_0 Biocatalytic Reduction ProchiralKetone 4'-Fluoroacetophenone Biocatalyst Ketoreductase (KRED) + Cofactor Regeneration System (e.g., GDH) ProchiralKetone->Biocatalyst Reduction ChiralAlcohol (R)- or (S)-1-(4-Fluorophenyl)ethanol Biocatalyst->ChiralAlcohol High e.e.

Caption: Workflow for the asymmetric reduction of 4'-fluoroacetophenone.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution using lipases is an effective method to separate enantiomers from a racemic mixture. This technique relies on the enantioselective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Experimental Protocol:

The kinetic resolution of racemic this compound can be performed using an immobilized lipase (B570770), such as Candida antarctica lipase B (CALB), with an acyl donor like vinyl acetate (B1210297). The reaction is typically carried out in an organic solvent. For example, the lipase-catalyzed kinetic resolution of trans-2-arylchroman-4-ols, a structurally related class of secondary alcohols, has been successfully achieved using AK lipase from Pseudomonas fluorescens with vinyl acetate as both the acyl donor and solvent.[2] This method can yield both the unreacted alcohol and the acylated product with high enantiomeric excess.

Quantitative Data:

ParameterValueReference
SubstrateRacemic this compound
BiocatalystCandida antarctica Lipase B (Immobilized)[3]
Acyl DonorVinyl Acetate[3]
SolventOrganic Solvent (e.g., n-heptane)
Conversion~50%[2]
Enantiomeric Excess>99% ee for both enantiomers[2]

Logical Diagram:

G Lipase-Catalyzed Kinetic Resolution cluster_0 Kinetic Resolution RacemicAlcohol Racemic this compound Lipase Lipase (e.g., CALB) + Acyl Donor (e.g., Vinyl Acetate) RacemicAlcohol->Lipase Enantioselective Acylation Separation Separation Lipase->Separation EnantioenrichedAlcohol EnantioenrichedAlcohol Separation->EnantioenrichedAlcohol (S)-Alcohol AcylatedEnantiomer AcylatedEnantiomer Separation->AcylatedEnantiomer (R)-Ester

Caption: Workflow for the lipase-catalyzed kinetic resolution.

Application in the Synthesis of Aprepitant

Aprepitant is a selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting. The synthesis of a key morpholine (B109124) intermediate of Aprepitant can utilize a derivative of this compound.

Signaling Pathway Context:

Aprepitant acts by blocking the binding of substance P to the NK₁ receptor in the central nervous system, thereby inhibiting the emetic signaling pathway.

G Aprepitant Mechanism of Action cluster_0 Emetic Signaling Pathway SubstanceP Substance P NK1_Receptor NK1 Receptor SubstanceP->NK1_Receptor Binds to Emesis Nausea & Vomiting NK1_Receptor->Emesis Induces Aprepitant Aprepitant Aprepitant->NK1_Receptor Blocks

Caption: Aprepitant's blockade of the emetic signaling pathway.

Synthetic Application:

While a direct synthesis from this compound is not the most common route, a key intermediate, (S)-3-(4-fluorophenyl)morpholin-2-one, can be synthesized and subsequently used. A more direct, albeit less documented, approach could involve the conversion of this compound to a suitable leaving group for reaction with a morpholine precursor. A known synthesis of Aprepitant involves the cyclization of (R)-2-[(1-phenylethyl)amino]ethanol hydrobromide with 1-(4-fluorophenyl)-2,2-dihydroxyethanone (B2900805) followed by reduction to afford an optical-pure isomer (2S,3R)-3-(4-fluorophenyl)-4-[(R)-1-phenylethyl]morpholin-2-ol.[4] This intermediate then undergoes further reactions to yield Aprepitant.[4]

Application in the Synthesis of Antifungal Agents (Fluconazole Analogs)

Fluconazole (B54011) is a triazole antifungal drug used to treat a wide range of fungal infections. Analogs of fluconazole can be synthesized using this compound as a precursor to introduce the fluorophenyl moiety, which is crucial for antifungal activity.

Synthetic Application:

A general synthesis of fluconazole involves the reaction of α-chloro-2,4-difluoroacetophenone with 1,2,4-triazole, followed by reaction with trimethylsulfoxonium (B8643921) iodide to form an epoxide, which is then opened by another molecule of 1,2,4-triazole. A similar strategy can be envisioned starting from this compound. The alcohol can be oxidized to 4'-fluoroacetophenone, which can then be halogenated at the alpha position to form a key intermediate for the synthesis of fluconazole analogs.

Experimental Workflow:

G Synthesis of Fluconazole Analog Precursor cluster_0 Synthetic Pathway Start This compound Oxidation Oxidation Start->Oxidation Ketone 4'-Fluoroacetophenone Oxidation->Ketone Halogenation α-Halogenation Ketone->Halogenation Intermediate α-Halo-4'-fluoroacetophenone (Fluconazole Precursor) Halogenation->Intermediate

Caption: Pathway to a key precursor for fluconazole analogs.

Application in the Synthesis of Chiral Amines

Chiral amines are essential building blocks in the synthesis of many pharmaceuticals. This compound can be converted to the corresponding chiral amine with inversion of stereochemistry via the Mitsunobu reaction.

Experimental Protocol (Mitsunobu Reaction):

A general procedure for the Mitsunobu reaction involves dissolving the alcohol (1 equivalent), phthalimide (B116566) (1.5 equivalents), and triphenylphosphine (B44618) (1.5 equivalents) in an appropriate solvent such as THF.[5] The mixture is cooled to 0 °C, and a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF is added dropwise.[5] The reaction is then stirred at room temperature until completion. The resulting N-alkylated phthalimide can be isolated and subsequently deprotected (e.g., using hydrazine) to yield the desired primary amine. The reaction proceeds with a clean inversion of stereochemistry.[6][7]

Quantitative Data (General):

ParameterValueReference
Substrate(R)- or (S)-1-(4-Fluorophenyl)ethanol[5][6][7]
NucleophilePhthalimide[5][6][7]
ReagentsPPh₃, DEAD or DIAD[5][6][7]
SolventTHF[5]
StereochemistryInversion of configuration[6][7]

Logical Diagram:

G Mitsunobu Reaction for Chiral Amine Synthesis cluster_0 Reaction Sequence ChiralAlcohol (R)-1-(4-Fluorophenyl)ethanol Mitsunobu Mitsunobu Reaction (Phthalimide, PPh3, DEAD) ChiralAlcohol->Mitsunobu Inversion PhthalimideAdduct N-((S)-1-(4-Fluorophenyl)ethyl)phthalimide Mitsunobu->PhthalimideAdduct Deprotection Deprotection (e.g., Hydrazine) PhthalimideAdduct->Deprotection ChiralAmine (S)-1-(4-Fluorophenyl)ethylamine Deprotection->ChiralAmine

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Fluorophenyl)ethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound involve the reduction of 4-Fluoroacetophenone. The primary techniques include:

  • Chemical Reduction: Commonly employs sodium borohydride (B1222165) (NaBH₄) due to its simplicity and cost-effectiveness, yielding a racemic product.

  • Catalytic Hydrogenation: Utilizes hydrogen gas in the presence of a metal catalyst (e.g., Ru-based complexes) and can be adapted for asymmetric synthesis to produce specific enantiomers.

  • Biocatalytic Reduction: Employs whole-cell biocatalysts or isolated enzymes (e.g., from Acetobacter sp. or other microorganisms) to achieve high enantioselectivity under mild reaction conditions.[1][2][3]

Q2: I am getting a low yield in my synthesis. What are the general causes?

A2: Low yields in chemical syntheses can stem from a variety of factors. Some common culprits include:

  • Incomplete reaction: The reaction may not have proceeded to completion.

  • Side reactions: Formation of undesired byproducts can consume starting material and complicate purification.

  • Product decomposition: The desired product might be unstable under the reaction or workup conditions.

  • Loss during workup and purification: Product can be lost during extractions, transfers, and purification steps like column chromatography.[4][5]

  • Purity of reagents and solvents: Impurities in starting materials or solvents can interfere with the reaction.

  • Reaction conditions: Non-optimal temperature, pressure, or reaction time can negatively impact the yield.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) is a common and effective technique to monitor the progress of the reduction of 4-Fluoroacetophenone. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the ketone and the appearance of the alcohol product over time.[6][7] For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used.

Troubleshooting Guide

Issue 1: Low Yield in Sodium Borohydride Reduction
Potential Cause Troubleshooting Step Explanation
Insufficient Reducing Agent Use a molar excess of NaBH₄ (typically 1.2-1.5 equivalents).In practice, more than the stoichiometric amount is often needed to ensure complete reduction, as some of the reagent may react with the solvent or trace amounts of water.[7][8]
Reaction Temperature Too High Maintain a low temperature (0-10 °C) during the addition of NaBH₄.The reaction is exothermic. Adding the reducing agent at a controlled, low temperature prevents side reactions and improves selectivity.[3][8]
Premature Quenching Allow the reaction to stir for an adequate amount of time (e.g., 1-2 hours) at room temperature after the initial addition before quenching.The reaction may require additional time to go to completion after the initial exothermic phase.[3]
Hydrolysis of Sodium Borohydride Use anhydrous solvents (e.g., ethanol (B145695), methanol (B129727), or THF).Sodium borohydride can react with water, which reduces its efficacy as a reducing agent for the ketone.
Loss During Workup Ensure proper pH adjustment during quenching and perform multiple extractions with an appropriate organic solvent.Acidic workup protonates the intermediate alkoxide to form the alcohol. Multiple extractions ensure complete recovery of the product from the aqueous layer.
Issue 2: Poor Performance in Catalytic Hydrogenation
Potential Cause Troubleshooting Step Explanation
Catalyst Inactivity Use a fresh, active catalyst. Ensure proper handling and storage to prevent deactivation.Catalysts can be sensitive to air, moisture, and impurities, which can poison them and reduce their activity.
Inadequate Hydrogen Pressure Ensure the reaction is performed under the recommended hydrogen pressure (e.g., 50 bar for some Mn(I) complexes).[9]The efficiency of the hydrogenation is often dependent on the hydrogen pressure.
Incorrect Solvent Choice Use a solvent that is compatible with the catalyst and reaction conditions (e.g., diethyl ether for certain Mn(I) catalysts).[9]The solvent can influence the solubility of the reactants and the activity of the catalyst.
Presence of Catalyst Poisons Purify the starting material to remove any potential catalyst poisons (e.g., sulfur compounds).Even trace amounts of certain impurities can deactivate the catalyst.
Issue 3: Low Yield or Enantioselectivity in Biocatalytic Reduction
Potential Cause Troubleshooting Step Explanation
Sub-optimal pH or Temperature Optimize the pH and temperature of the reaction medium according to the specific biocatalyst used.Enzyme activity is highly dependent on pH and temperature. For example, some reactions with Acetobacter pasteurianus are optimal at pH 6.0 and 32 °C.[1]
Cofactor Limitation Add a co-substrate (e.g., glucose or isopropanol) to regenerate the NAD(P)H cofactor.Most oxidoreductases require a nicotinamide (B372718) cofactor (NADH or NADPH) as the reducing agent. A co-substrate recycling system is crucial for driving the reaction.[10]
Substrate or Product Inhibition Control the substrate concentration. High concentrations can sometimes inhibit or be toxic to the whole-cell biocatalyst.Some enzymes are inhibited by high concentrations of the substrate or the product, which can stall the reaction. A substrate concentration of around 0.5 M has been shown to be effective in some systems.[1]
Low Biocatalyst Activity Ensure the biocatalyst (whole cells or isolated enzyme) is active and used at an appropriate concentration.The activity of the biocatalyst can decrease over time or with improper storage.

Data Presentation: Comparison of Synthesis Methods

Method Reagents/Catalyst Typical Yield Enantiomeric Excess (e.e.) Key Features
Sodium Borohydride Reduction NaBH₄, Methanol/Ethanol80-85% (crude)[3][11]0% (racemic)[3]Simple, inexpensive, high yield of racemic product.
Catalytic Hydrogenation Mn(I) or Ru(II) catalyst, H₂HighUp to >99% (with chiral catalysts)High enantioselectivity possible, requires specialized catalysts and potentially high-pressure equipment.[9]
Biocatalytic Reduction Whole-cell biocatalyst (e.g., Acetobacter sp.), Glucose~87%[1]>99%[1]Environmentally friendly, high enantioselectivity, operates under mild conditions.

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of 4-Fluoroacetophenone
  • Reaction Setup: In a round-bottom flask, dissolve 4-Fluoroacetophenone (10 mmol) in methanol or ethanol (50 mL). Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: To the stirred solution, add sodium borohydride (NaBH₄) (12 mmol) portion-wise, maintaining the temperature below 10 °C.[3]

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 3M hydrochloric acid to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas may be evolved.

  • Workup: Remove the organic solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (B1210297) (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude this compound. The product can be further purified by distillation or column chromatography.[3][8]

Protocol 2: Biocatalytic Reduction of 4-Fluoroacetophenone
  • Biocatalyst Preparation: Prepare a culture of a suitable microorganism (e.g., Acetobacter sp. CCTCC M209061) in a nutrient broth. Harvest the cells by centrifugation and resuspend them in a buffer solution (e.g., phosphate (B84403) buffer, pH 6.0-7.0).[1]

  • Reaction Mixture: In a reaction vessel, combine the cell suspension with 4-Fluoroacetophenone (e.g., at a concentration of 0.5 M) and a co-substrate for cofactor regeneration, such as glucose.[1]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-32 °C) with gentle agitation for 24-48 hours.[1]

  • Monitoring: Monitor the conversion of the ketone to the alcohol using HPLC or GC.

  • Extraction: Once the reaction is complete, extract the product from the aqueous medium using an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent. Purify the product by column chromatography if necessary. Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

experimental_workflow cluster_chemical Chemical Reduction (e.g., NaBH4) cluster_bio Biocatalytic Reduction Start_Chem Dissolve 4-Fluoroacetophenone in Solvent Add_NaBH4 Add NaBH4 at 0-10°C Start_Chem->Add_NaBH4 React_Chem Stir at RT (1-2h) Add_NaBH4->React_Chem Quench Quench with Acid React_Chem->Quench Workup_Chem Extract and Purify Quench->Workup_Chem Product_Chem This compound (Racemic) Workup_Chem->Product_Chem Start_Bio Prepare Biocatalyst Suspension Add_Substrate Add 4-Fluoroacetophenone and Co-substrate Start_Bio->Add_Substrate Incubate Incubate at Controlled Temp/pH Add_Substrate->Incubate Extract_Bio Extract Product Incubate->Extract_Bio Purify_Bio Purify and Analyze Extract_Bio->Purify_Bio Product_Bio This compound (Enantiopure) Purify_Bio->Product_Bio

Caption: General experimental workflows for chemical vs. biocatalytic reduction.

troubleshooting_yield Low_Yield Low Yield Observed Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction yes Side_Reactions Significant Side Products? Low_Yield->Side_Reactions yes Workup_Loss Loss During Workup? Low_Yield->Workup_Loss possible Check_Time_Temp Increase Reaction Time or Optimize Temperature Incomplete_Reaction->Check_Time_Temp Check_Reagents Check Reagent Stoichiometry and Purity Incomplete_Reaction->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Solvent, Catalyst) Side_Reactions->Optimize_Conditions Improve_Workup Refine Workup Protocol (e.g., multiple extractions) Workup_Loss->Improve_Workup

Caption: Logical troubleshooting steps for addressing low reaction yields.

References

Technical Support Center: Purification of Crude 1-(4-Fluorophenyl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 1-(4-Fluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of this compound by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is a typical solvent system for the column chromatography of this compound on silica (B1680970) gel?

A common starting point for the purification of moderately polar compounds like this compound is a mixture of a non-polar solvent and a more polar solvent. A frequently used system is a mixture of hexanes and ethyl acetate (B1210297). The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound.[1]

Q2: How can I visualize this compound on a TLC plate?

This compound is a UV-active compound due to its aromatic ring, so it can be visualized under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[2][3] The compound will appear as a dark spot against a green fluorescent background. Additionally, general-purpose stains like potassium permanganate (B83412) or phosphomolybdic acid can be used for visualization.[4][5] With a potassium permanganate stain, alcohols often appear as yellow or brown spots on a purple background.[4]

Q3: My compound is not moving off the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

If this compound remains at the origin (Rf = 0), the eluent is not polar enough. You can increase the polarity by adding a small amount of a more polar solvent, such as methanol (B129727), to the ethyl acetate/hexane mixture. Start with a small percentage (e.g., 1-5% methanol in dichloromethane (B109758) or ethyl acetate) and optimize the ratio using TLC.[6]

Q4: Should I use isocratic or gradient elution for the purification?

The choice between isocratic and gradient elution depends on the complexity of the crude mixture.

  • Isocratic elution (constant solvent composition) is simpler and preferred if the impurities are well-separated from the product on the TLC plate.[1]

  • Gradient elution (gradually increasing solvent polarity) is beneficial if there are multiple impurities with a wide range of polarities. A gradient can help to elute strongly retained impurities after the desired product has been collected, saving time and solvent.[7]

For a typical purification of this compound where impurities are expected to be starting materials (e.g., 4-fluoroacetophenone) and side products, a step-gradient or a shallow linear gradient can be very effective.

Troubleshooting Guides

This section addresses specific issues that may arise during the column chromatography of crude this compound.

Problem 1: Low Yield of Purified Product

Possible Causes:

  • Compound decomposition on silica gel: Silica gel is slightly acidic and can cause degradation of sensitive compounds.[8]

  • Irreversible adsorption: Highly polar impurities or the product itself might bind too strongly to the silica gel.

  • Product co-elution with a non-UV active impurity: The fractions may appear pure by UV TLC but could be contaminated.

  • Column ran dry: Cracks in the silica bed can lead to poor separation and loss of product.[9]

Troubleshooting Steps:

StepActionRationale
1 Assess Compound Stability Before running the column, spot the crude mixture on a TLC plate and let it sit for an hour before developing. If new spots appear, your compound may be degrading on the silica.[6]
2 Deactivate Silica Gel If degradation is suspected, you can neutralize the acidic silica gel. This can be done by flushing the packed column with the initial eluent containing a small amount of triethylamine (B128534) (0.1-1%).[7]
3 Use Alternative Stationary Phases Consider using neutral alumina (B75360) or a different stationary phase if silica gel proves to be problematic.[8]
4 Check Fractions with a Broad-Spectrum Stain Use a stain like phosphomolybdic acid to visualize potentially non-UV active impurities in your collected fractions.[4]
5 Ensure Proper Column Packing Pack the column carefully to avoid air bubbles and cracks. Never let the solvent level drop below the top of the silica gel.[9][10]
Problem 2: Product Co-elutes with an Impurity

Possible Causes:

  • Poor solvent system selection: The chosen eluent may not have sufficient selectivity to resolve the product from a closely related impurity.

  • Column overloading: Applying too much crude material can lead to broad bands and poor separation.

  • Improper column packing: An unevenly packed column will result in channeling and inefficient separation.

Troubleshooting Steps:

StepActionRationale
1 Re-optimize the Solvent System Test different solvent systems using TLC. Try changing one of the solvents to alter the selectivity (e.g., replace ethyl acetate with dichloromethane or tert-butyl methyl ether). The goal is to maximize the difference in Rf values (ΔRf) between your product and the impurity.[1]
2 Use a Shallower Gradient If using gradient elution, a slower, more gradual increase in polarity can improve the resolution of closely eluting compounds.[7]
3 Reduce the Sample Load As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. If co-elution is an issue, try loading less material.
4 Ensure a Well-Packed Column A properly packed column should have a flat, horizontal surface. Tapping the column gently during packing can help settle the silica gel evenly.[11][12]
Problem 3: Peak Tailing of the Product

Possible Causes:

  • Secondary interactions with silica gel: The hydroxyl group of the alcohol can interact strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to tailing.

  • Sample solvent mismatch: Dissolving the crude sample in a solvent that is too polar compared to the mobile phase can cause band broadening and tailing.[9]

  • Column degradation: A void at the top of the column or a partially blocked frit can distort peak shapes.

Troubleshooting Steps:

StepActionRationale
1 Add a Polar Modifier to the Eluent Adding a small amount of a more polar solvent, like methanol or a trace of acetic acid, to the mobile phase can help to reduce tailing by competing for the active sites on the silica gel.
2 Use a Non-polar Sample Loading Solvent Dissolve the crude sample in the minimum amount of the column eluent or a less polar solvent (e.g., dichloromethane or toluene) for loading.[9]
3 Dry Loading Technique If the sample is not very soluble in the eluent, use the dry loading method. Dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.[8][9]
4 Inspect the Column Bed After running the column, check for any voids or cracks in the silica bed. If the column has been used multiple times, it may need to be repacked.

Data Presentation

Table 1: TLC Data for this compound and a Common Impurity.

CompoundStructureTypical Rf in 20% Ethyl Acetate/HexanesNotes
This compound ~ 0.3The desired product.
4'-Fluoroacetophenone ~ 0.5A common starting material and potential impurity.

Note: Rf values are approximate and can vary depending on the specific TLC plates, temperature, and saturation of the developing chamber.

Experimental Protocols

Protocol 1: TLC Analysis of Crude this compound
  • Preparation of the TLC Chamber: Line a beaker or TLC tank with filter paper and add a sufficient amount of the chosen eluent (e.g., 20% ethyl acetate in hexanes) to a depth of about 0.5 cm. Cover the chamber and allow it to saturate for at least 5-10 minutes.

  • Spotting the TLC Plate: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane. Using a capillary tube, spot the solution on the baseline of a silica gel TLC plate.

  • Developing the Plate: Place the spotted TLC plate in the saturated chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[13]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp and circle them with a pencil.[3] Further visualization can be done using a potassium permanganate stain.

  • Calculation of Rf: Measure the distance from the baseline to the center of the spot and the distance from the baseline to the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: Purification of this compound by Column Chromatography
  • Column Preparation:

    • Secure a glass column vertically with a clamp.

    • Add a small plug of cotton or glass wool to the bottom of the column.[11]

    • Add a thin layer of sand (about 1 cm) on top of the plug.[12]

  • Packing the Column (Slurry Method):

    • In a beaker, mix silica gel (typically 50-100 times the weight of the crude material) with the initial eluent (e.g., 10% ethyl acetate in hexanes) to form a slurry.

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.[11]

    • Drain the solvent until the level is just above the top of the silica gel. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica gel to protect the surface.[12]

  • Loading the Sample (Wet Loading):

    • Dissolve the crude this compound (e.g., 1 g) in a minimal amount of the initial eluent or dichloromethane (1-2 mL).[11]

    • Carefully pipette the solution onto the top layer of sand.

    • Drain the solvent until the sample is absorbed onto the silica gel.

    • Carefully add a small amount of fresh eluent to rinse the sides of the column and again drain to the top of the sand.

  • Elution:

    • Carefully fill the column with the eluent.

    • Begin collecting fractions in test tubes.

    • Monitor the progress of the separation by collecting small fractions and analyzing them by TLC.

    • If a gradient is used, gradually increase the polarity of the eluent (e.g., from 10% to 30% ethyl acetate in hexanes) to elute the product and then any more polar impurities.

  • Isolation of the Product:

    • Combine the fractions that contain the pure product as determined by TLC.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_sample Crude this compound tlc_analysis TLC Analysis to Determine Solvent System crude_sample->tlc_analysis column_packing Pack Column with Silica Gel Slurry tlc_analysis->column_packing sample_loading Load Crude Sample onto Column column_packing->sample_loading elution Elute with Hexane/Ethyl Acetate sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_tlc Analyze Fractions by TLC fraction_collection->fraction_tlc combine_fractions Combine Pure Fractions fraction_tlc->combine_fractions evaporation Evaporate Solvent combine_fractions->evaporation pure_product Pure this compound evaporation->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow cluster_problem Problem Identification cluster_solution Potential Solutions start Purification Issue Encountered low_yield Low Yield? start->low_yield co_elution Co-elution? start->co_elution peak_tailing Peak Tailing? start->peak_tailing check_stability Check Compound Stability on Silica low_yield->check_stability Yes optimize_solvent Re-optimize Solvent System via TLC co_elution->optimize_solvent Yes add_modifier Add Polar Modifier to Eluent peak_tailing->add_modifier Yes change_stationary_phase Use Alumina or Deactivated Silica check_stability->change_stationary_phase Degradation Observed shallow_gradient Use a Shallower Gradient optimize_solvent->shallow_gradient dry_loading Use Dry Loading Technique add_modifier->dry_loading

Caption: Troubleshooting decision tree for column chromatography issues.

References

Technical Support Center: Troubleshooting Side Reactions in 4'-Fluoroacetophenone Reduction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of 4'-fluoroacetophenone (B120862). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during this critical synthetic step. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reduction of 4'-fluoroacetophenone?

The primary and desired product of the reduction of 4'-fluoroacetophenone is 1-(4-fluorophenyl)ethanol. This reaction involves the conversion of the ketone functional group to a secondary alcohol.

Q2: What are the most common side reactions observed during the reduction of 4'-fluoroacetophenone?

The two most prevalent side reactions are:

  • Pinacol (B44631) Coupling: This bimolecular reaction results in the formation of a 1,2-diol, specifically 2,3-bis(4-fluorophenyl)butane-2,3-diol. It occurs when two ketyl radical intermediates, formed by single-electron transfer to the ketone, couple with each other.[1]

  • Over-reduction: This involves the further reduction of the secondary alcohol to an alkane, yielding 4-ethylfluorobenzene. This is more likely to occur with stronger reducing agents and harsher reaction conditions.

Q3: Which reducing agents are typically used for this transformation?

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder and more selective reagent, generally favoring the formation of the alcohol with fewer side products.[2][3][4][5][6] LiAlH₄ is a much stronger reducing agent and is more prone to causing over-reduction.[3][4][5][6]

Troubleshooting Guide

Issue 1: Formation of a significant amount of a high-molecular-weight byproduct, identified as a diol.

Q: My reaction is producing a substantial amount of a diol byproduct. How can I minimize this pinacol coupling side reaction?

A: The formation of the pinacol product is favored by conditions that promote the generation and stabilization of ketyl radical intermediates. To minimize this side reaction, consider the following adjustments:

  • Choice of Reducing Agent: Use a hydride donor that reacts via a two-electron transfer mechanism, such as sodium borohydride (NaBH₄), rather than a single-electron transfer reagent.

  • Temperature: Perform the reaction at a lower temperature. Cooling the reaction mixture, typically to 0°C or even lower, disfavors the radical coupling pathway. The reaction between sodium borohydride and acetophenone (B1666503) is exothermic, so maintaining a low temperature is crucial.[7]

  • Solvent: The choice of solvent can influence the reaction pathway. Protic solvents, such as methanol (B129727) or ethanol (B145695), can help to protonate the intermediate alkoxide quickly, which can reduce the lifetime of radical species. However, the solvent can also affect the reactivity of the borohydride reagent.[8][9]

  • Concentration: High concentrations of the starting ketone can increase the likelihood of the bimolecular coupling reaction. Running the reaction at a lower concentration may help to reduce the formation of the pinacol byproduct.

Experimental Protocol to Minimize Pinacol Coupling:

A recommended starting point for a clean reduction using sodium borohydride is as follows:

  • Dissolve 1 equivalent of 4'-fluoroacetophenone in methanol (MeOH) or ethanol (EtOH) at a concentration of approximately 0.25 M in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.0 to 1.2 equivalents of sodium borohydride (NaBH₄) portion-wise to the stirred solution, ensuring the temperature remains low.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a weak acid, such as saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Issue 2: My desired alcohol product is being further reduced to an alkane.

Q: I am observing the formation of 4-ethylfluorobenzene in my reaction mixture. How can I prevent this over-reduction?

A: Over-reduction to the corresponding alkane is typically an issue when using overly harsh reducing agents or reaction conditions. To avoid this:

  • Select a Milder Reducing Agent: Sodium borohydride (NaBH₄) is significantly less reactive than lithium aluminum hydride (LiAlH₄) and is generally incapable of reducing alcohols to alkanes under standard conditions.[3][4][5][6] If you are using LiAlH₄, switching to NaBH₄ is the most effective solution.

  • Control Reaction Time and Temperature: If using a stronger reducing agent is necessary for other reasons, carefully control the reaction time and maintain a low temperature to minimize the conversion of the alcohol to the alkane.

Issue 3: The reaction is sluggish or incomplete.

Q: My reduction of 4'-fluoroacetophenone is not going to completion. What can I do to improve the conversion?

A: Several factors can contribute to an incomplete reaction:

  • Purity of Reagents: Ensure that the 4'-fluoroacetophenone and the reducing agent are of high purity. The presence of water can decompose hydride reagents.

  • Stoichiometry of the Reducing Agent: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, in practice, it is common to use a slight excess (e.g., 1.2 equivalents) to ensure complete conversion.[2]

  • Solvent Choice: The solvent can impact the solubility of the reagents and the reaction rate. Methanol and ethanol are common choices for NaBH₄ reductions.

  • Temperature: While low temperatures are recommended to minimize side reactions, if the reaction is too slow, allowing it to warm to room temperature after the initial addition of the reducing agent may be necessary. Some NaBH4 reactions can be driven to completion by gentle heating, but this should be done with caution as it can also promote side reactions and cause rapid decomposition of the borohydride.[10]

Data Summary

The following table summarizes the expected outcomes with different reducing agents. Quantitative yields can vary based on specific reaction conditions.

Reducing AgentPrimary ProductCommon Side ProductsKey Considerations
Sodium Borohydride (NaBH₄) This compoundPinacol product (at high concentrations and temperatures)Milder, more selective, and safer to handle.[3][4][5][6]
Lithium Aluminum Hydride (LiAlH₄) This compound4-ethylfluorobenzene (over-reduction)Highly reactive and non-selective; reacts violently with protic solvents.[3][4][5][6]
Biocatalytic Reduction (e.g., with specific enzymes) (R)- or (S)-1-(4-fluorophenyl)ethanolMinimal side products reportedHigh yield and enantioselectivity, environmentally friendly.

Visual Guides

Reduction_Pathway Start 4'-Fluoroacetophenone Alcohol This compound (Desired Product) Start->Alcohol Reduction (e.g., NaBH4) Pinacol 2,3-bis(4-fluorophenyl)butane-2,3-diol (Pinacol Coupling) Start->Pinacol Single-electron reduction & coupling Alkane 4-Ethylfluorobenzene (Over-reduction) Alcohol->Alkane Further Reduction (e.g., LiAlH4)

Figure 1. Reaction pathways in the reduction of 4'-fluoroacetophenone.

Troubleshooting_Workflow Start Start: Reduction of 4'-Fluoroacetophenone Check_Products Analyze reaction mixture (TLC, GC-MS, NMR) Start->Check_Products Desired_Product High yield of This compound Check_Products->Desired_Product Yes High_Pinacol Significant Pinacol Byproduct? Check_Products->High_Pinacol No High_Alkane Significant Alkane Byproduct? High_Pinacol->High_Alkane No Optimize_Pinacol Lower Temperature Lower Concentration Use NaBH4 High_Pinacol->Optimize_Pinacol Yes Incomplete_Reaction Incomplete Reaction? High_Alkane->Incomplete_Reaction No Optimize_Alkane Use milder reagent (NaBH4) Control reaction time High_Alkane->Optimize_Alkane Yes Optimize_Incomplete Check reagent purity Increase NaBH4 stoichiometry Adjust temperature Incomplete_Reaction->Optimize_Incomplete Yes End Achieved desired product distribution Incomplete_Reaction->End No Optimize_Pinacol->Start Optimize_Alkane->Start Optimize_Incomplete->Start

Figure 2. A logical workflow for troubleshooting side reactions.

References

Technical Support Center: Chiral HPLC Separation of 1-(4-Fluorophenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of the chiral HPLC separation of 1-(4-Fluorophenyl)ethanol enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial screening conditions for the chiral separation of this compound?

A1: For initial screening, polysaccharide-based chiral stationary phases (CSPs) are highly recommended. Columns with cellulose (B213188) or amylose (B160209) derivatives often provide good chiral recognition for aromatic alcohols like this compound. A normal-phase elution mode is a reliable starting point.

A typical starting condition would be:

  • Column: A cellulose-based CSP such as one coated with cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient (controlled, e.g., 25°C).

  • Detection: UV at 210 nm or 254 nm.

Q2: I am not seeing any separation between the enantiomers. What should I do first?

A2: If you observe no separation (a single peak), the primary strategy is to alter the separation selectivity. Consider the following steps:

  • Change the Alcohol Modifier: Switch from isopropanol to ethanol (B145695) in the mobile phase, or vice versa. Different alcohols can significantly alter the chiral recognition mechanism.

  • Try a Different CSP: If changing the alcohol is unsuccessful, screen a different type of polysaccharide-based CSP. For example, if you started with a cellulose-based column, try an amylose-based column, which can offer complementary selectivity.

  • Adjust Mobile Phase Polarity: Drastically change the ratio of n-hexane to alcohol (e.g., from 90:10 to 98:2 or 80:20).

Q3: How can I improve the resolution (Rs < 1.5) between the enantiomer peaks?

A3: Poor resolution is a common challenge. Here are several strategies to improve it:

  • Optimize Mobile Phase Composition: Finely adjust the ratio of the alcohol modifier in the mobile phase. Reducing the percentage of the alcohol will generally increase retention times and may improve resolution.

  • Reduce Flow Rate: Chiral separations are often more efficient at lower flow rates. Decreasing the flow rate can lead to sharper peaks and better separation.

  • Adjust Temperature: Temperature can have a significant, though sometimes unpredictable, impact on chiral recognition.[1] Experiment with both increasing and decreasing the column temperature (e.g., in 5°C increments) to find the optimal condition for your separation.

Q4: My peaks are tailing. What are the common causes and solutions?

A4: Peak tailing in chiral HPLC can be caused by several factors:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. While less common for a neutral molecule like this compound, ensuring high-purity solvents is crucial.

  • Column Overload: Injecting too much sample can lead to peak broadening and tailing. Try diluting your sample or injecting a smaller volume.

  • Column Contamination or Degradation: If the column has been used extensively or with incompatible solvents, its performance may degrade. A proper column wash protocol should be implemented.

Q5: Can I use reversed-phase or polar organic modes for this separation?

A5: Yes, while normal-phase is a common starting point, reversed-phase and polar organic modes can also be effective, particularly with modern immobilized polysaccharide CSPs that are compatible with a wider range of solvents.

  • Reversed-Phase: A mobile phase of water/acetonitrile or water/methanol (B129727) could be screened. This can be advantageous if your sample is more soluble in aqueous media.

  • Polar Organic Mode: Using a mobile phase of 100% methanol or ethanol can sometimes provide unique selectivity.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No Separation (Single Peak) 1. Inappropriate Chiral Stationary Phase (CSP). 2. Incorrect mobile phase composition.1. Screen a CSP with a different chiral selector (e.g., switch from cellulose to amylose). 2. Change the alcohol modifier in the mobile phase (e.g., isopropanol to ethanol). 3. Explore a different elution mode (e.g., polar organic or reversed-phase if using a compatible column).
Poor Resolution (Rs < 1.5) 1. Mobile phase is too strong. 2. Flow rate is too high. 3. Sub-optimal temperature.1. Decrease the percentage of the alcohol modifier in the mobile phase in small increments (e.g., 1-2%). 2. Reduce the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min).[1] 3. Systematically vary the column temperature (e.g., try 15°C, 25°C, and 35°C).
Peak Tailing 1. Column overload. 2. Column contamination. 3. Extracolumn dead volume.1. Reduce the sample concentration and/or injection volume. 2. Flush the column with a strong solvent like 100% isopropanol (check column manual for compatibility). 3. Check and minimize the length and diameter of all tubing between the injector and detector.
Poor Reproducibility (Shifting Retention Times) 1. Inadequate column equilibration. 2. Mobile phase instability or evaporation. 3. Fluctuations in column temperature.1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. 2. Prepare fresh mobile phase daily and keep the solvent reservoir covered. 3. Use a column oven to maintain a constant and stable temperature.
Ghost Peaks 1. Carryover from previous injections. 2. Contaminated mobile phase.1. Implement a needle wash step in your injection sequence. 2. Use high-purity HPLC-grade solvents and prepare fresh mobile phase.

Quantitative Data Summary

The following table presents typical chromatographic parameters for the chiral separation of 1-(4-Chlorophenyl)ethanol , a structurally very similar compound. These values serve as an excellent starting point for the optimization of this compound separation.

Parameter Condition 1 Condition 2
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (97:3 v/v)[2]n-Hexane / Ethanol (90:10 v/v)
Flow Rate 0.5 mL/min[2]1.0 mL/min
Temperature 25°C[2]Ambient
Detection UV at 220 nm[2]UV at 220 nm
Retention Time (Enantiomer 1) ~12.5 min~8.2 min
Retention Time (Enantiomer 2) ~14.1 min~9.5 min
Resolution (Rs) > 1.5[2]> 1.5

Note: The retention times for Condition 2 are estimated based on typical behavior and are for illustrative purposes.

Experimental Protocols

Detailed HPLC Method for Chiral Separation

This protocol provides a robust starting point for the chiral separation of this compound. Optimization may be required based on the specific instrumentation and column used.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Chiral column: Cellulose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Racemic this compound standard

  • 0.45 µm membrane filters for mobile phase

  • 0.45 µm syringe filters for sample

2. Mobile Phase Preparation:

  • Prepare a mobile phase of 97% n-hexane and 3% isopropanol (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter.

  • Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser.

3. System Preparation:

  • Purge the HPLC system with the mobile phase to remove any residual solvents.

  • Equilibrate the column with the mobile phase at a flow rate of 0.5 mL/min for at least 30 minutes or until a stable baseline is achieved.

4. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25°C (using a column oven)

  • Detection: UV at 220 nm

  • Run Time: Adjust as necessary to allow for the elution of both enantiomers.

Column Washing and Equilibration Protocol

Proper column washing and equilibration are crucial for reproducible results in chiral chromatography.

1. Column Washing:

  • After use with non-polar mobile phases (e.g., hexane/isopropanol), flush the column with 100% isopropanol for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min). This will remove any strongly retained compounds.

2. Column Storage:

  • Short-term (overnight): The column can be left in the mobile phase at a very low flow rate.

  • Long-term: Flush the column with isopropanol as described above and then store it in a compatible solvent (e.g., isopropanol or a hexane/isopropanol mixture as recommended by the manufacturer), ensuring the ends are tightly capped.

Visualizations

Chiral_HPLC_Workflow cluster_optimization Optimization Loop start Define Separation Goal (Analyte: this compound) csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_selection mode_selection Select Elution Mode (Start with Normal Phase) csp_selection->mode_selection initial_conditions Set Initial Conditions (Hexane/IPA, 1 mL/min, 25°C) mode_selection->initial_conditions run_exp Run Experiment initial_conditions->run_exp eval_results Evaluate Results (Separation? Resolution?) run_exp->eval_results no_sep No Separation eval_results->no_sep No poor_res Poor Resolution (Rs < 1.5) eval_results->poor_res Partial good_sep Good Separation (Rs >= 1.5) eval_results->good_sep Yes final_method Final Optimized Method eval_results->final_method Optimized change_csp Change CSP Type (e.g., Amylose-based) no_sep->change_csp optimize_mp Optimize Mobile Phase (Adjust % Alcohol) poor_res->optimize_mp optimize_flow Optimize Flow Rate / Temperature good_sep->optimize_flow change_csp->initial_conditions optimize_mp->run_exp optimize_flow->run_exp

Caption: Workflow for Chiral HPLC Method Development.

Troubleshooting_Tree problem Problem Encountered no_sep No Separation problem->no_sep poor_res Poor Resolution problem->poor_res peak_tailing Peak Tailing problem->peak_tailing sol_no_sep1 Change Alcohol Modifier (IPA <-> Ethanol) no_sep->sol_no_sep1 Try First sol_poor_res1 Decrease % Alcohol in Mobile Phase poor_res->sol_poor_res1 Try First sol_tailing1 Reduce Sample Concentration / Volume peak_tailing->sol_tailing1 Try First sol_no_sep2 Change CSP Type (Cellulose <-> Amylose) sol_no_sep1->sol_no_sep2 If Unsuccessful sol_poor_res2 Reduce Flow Rate sol_poor_res1->sol_poor_res2 If Needed sol_poor_res3 Vary Temperature sol_poor_res2->sol_poor_res3 Also Consider sol_tailing2 Wash Column with Strong Solvent sol_tailing1->sol_tailing2 If Tailing Persists

Caption: Troubleshooting Decision Tree for Chiral HPLC.

References

Technical Support Center: Scaling Up the Enzymatic Kinetic Resolution of Racemic 1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic kinetic resolution of racemic 1-(4-Fluorophenyl)ethanol.

Troubleshooting Guide

1. Low Conversion Rate

Q: My reaction shows a very low conversion of the racemic this compound, even after an extended reaction time. What are the potential causes and how can I troubleshoot this?

A: Low conversion can stem from several factors, ranging from suboptimal reaction conditions to enzyme inhibition. Here’s a systematic approach to diagnosing and resolving the issue:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and acyl donor are critical for enzyme activity. Lipases, commonly used for this resolution, often perform well in non-polar organic solvents.[1][2] The temperature should be optimized as excessively high temperatures can lead to enzyme denaturation, while low temperatures may result in slow reaction rates.[3][4]

  • Enzyme Inhibition: Product inhibition can occur where the formed ester or the remaining alcohol enantiomer binds to the enzyme's active site, preventing further substrate binding.[5] Additionally, impurities in the substrate or solvent can act as inhibitors.

  • Low Enzyme Activity: The enzyme itself may have low activity due to improper storage, handling, or repeated use. It's also possible that the chosen enzyme is not well-suited for this specific substrate.

  • Mass Transfer Limitations: Particularly with immobilized enzymes, inadequate mixing can lead to poor diffusion of the substrate to the enzyme's active sites.[5]

Troubleshooting Steps & Optimization:

ParameterRecommendation
Solvent Screen various non-polar solvents like n-hexane, toluene (B28343), or methyl tert-butyl ether (MTBE). The hydrophobicity of the solvent can significantly impact enzyme activity.[1]
Temperature Optimize the temperature in a range of 30-60°C. While many lipases are thermostable, an optimal temperature for this specific reaction will need to be determined experimentally.[3][6]
Acyl Donor Vinyl acetate (B1210297) is a common and effective acyl donor for creating an essentially irreversible reaction.[6] The molar ratio of the acyl donor to the substrate should also be optimized, with an excess of the acyl donor often being beneficial.[6]
Enzyme Loading Increase the amount of enzyme in the reaction mixture. This can be particularly effective if the enzyme has lower specific activity.
Mixing Ensure vigorous and constant stirring or shaking, especially when using an immobilized enzyme, to minimize mass transfer limitations.[5]
Enzyme Health Verify the activity of your enzyme batch using a standard assay. If reusing an immobilized enzyme, consider potential deactivation and the need for regeneration or replacement.

2. Low Enantioselectivity (Low ee or E-value)

Q: I'm achieving a reasonable conversion, but the enantiomeric excess (ee) of both the product and the remaining substrate is low. How can I improve the enantioselectivity?

A: Low enantioselectivity is a common challenge and directly impacts the viability of the kinetic resolution. Here are key areas to investigate:

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can sometimes negatively impact the enzyme's ability to discriminate between enantiomers, leading to lower enantioselectivity.[7]

  • Inappropriate Solvent: The solvent not only affects enzyme activity but also its conformation, which in turn can influence enantioselectivity.[2]

  • Incorrect Enzyme Choice: The selected lipase (B570770) may inherently have low enantioselectivity for this compound.

Troubleshooting Steps & Optimization:

ParameterRecommendation
Temperature Attempt the reaction at a lower temperature (e.g., 25-40°C). This often enhances enantioselectivity, albeit at the cost of a slower reaction rate.[8]
Solvent Screening Test a range of solvents. Sometimes, a subtle change in the solvent environment can significantly alter the enzyme's enantiopreference.
Enzyme Screening If possible, screen different lipases (e.g., from various Candida, Pseudomonas, or Rhizomucor species). Different lipases can exhibit vastly different selectivities for the same substrate.[9]
Immobilization Support The material used to immobilize the enzyme can influence its conformation and, consequently, its enantioselectivity.[10]

Frequently Asked Questions (FAQs)

Q1: Which enzyme is most commonly used for the kinetic resolution of secondary alcohols like this compound?

A1: Candida antarctica Lipase B (CALB) is one of the most frequently used and highly effective biocatalysts for the kinetic resolution of secondary alcohols.[11][12] It is often used in an immobilized form, such as Novozym 435, which enhances its stability and allows for easier recovery and reuse.[6][7]

Q2: What is the ideal acyl donor for this reaction?

A2: Vinyl acetate is a widely recommended acyl donor for lipase-catalyzed kinetic resolutions.[6] The enol released upon acylation tautomerizes to acetaldehyde, making the reaction effectively irreversible and driving it towards product formation.

Q3: How does the choice of solvent affect the reaction?

A3: The solvent plays a crucial role in lipase-catalyzed reactions. Non-polar, hydrophobic solvents like n-hexane, heptane, or toluene are generally preferred as they tend to maintain the enzyme in its active conformation.[1][2] Polar solvents can sometimes strip the essential water layer from the enzyme surface, leading to deactivation.[13]

Q4: What is the theoretical maximum yield for a kinetic resolution?

A4: In a classical kinetic resolution, the maximum theoretical yield for a single enantiomer (either the product or the unreacted substrate) is 50%.[8] This is because the process separates the two enantiomers of a racemic mixture. To achieve yields greater than 50%, a dynamic kinetic resolution (DKR) would be required, which involves in-situ racemization of the slower-reacting enantiomer.[14]

Q5: Can the immobilized enzyme be reused?

A5: Yes, one of the major advantages of using an immobilized enzyme like Novozym 435 is its potential for reuse over multiple reaction cycles. After each cycle, the enzyme can be recovered by simple filtration, washed, and added to a fresh reaction mixture. Its operational stability will depend on the reaction conditions.

Experimental Protocols

General Protocol for Enzymatic Kinetic Resolution of Racemic this compound

This protocol provides a starting point for the optimization of the kinetic resolution.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Vinyl acetate

  • Anhydrous n-hexane (or other suitable organic solvent)

  • Molecular sieves (optional, for strictly anhydrous conditions)

  • Reaction vessel (e.g., sealed flask)

  • Shaker incubator or magnetic stirrer with temperature control

Procedure:

  • To a sealed reaction vessel, add racemic this compound (e.g., 1 mmol).

  • Add the organic solvent (e.g., 20 mL of n-hexane).

  • Add the acyl donor, vinyl acetate (a molar excess is recommended, e.g., 3-5 mmol).

  • Add the immobilized lipase (the amount will depend on the enzyme's activity, a typical starting point is 10-20 mg/mL of reaction volume).[6]

  • If required, add activated molecular sieves.

  • Seal the vessel and place it in a shaker incubator set to the desired temperature (e.g., 40°C) and agitation speed (e.g., 200 rpm).

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Analyze the aliquots by chiral chromatography (e.g., HPLC or GC) to determine the conversion and the enantiomeric excess of the substrate and the product.

  • Once the desired conversion (ideally close to 50%) is achieved, stop the reaction by filtering off the immobilized enzyme.

  • The remaining substrate and the formed ester can be separated using standard chromatographic techniques.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_analysis Monitoring & Analysis cluster_workup Work-up Racemate Racemic this compound ReactionVessel Reaction at Controlled Temperature & Agitation Racemate->ReactionVessel Solvent Organic Solvent (e.g., Hexane) Solvent->ReactionVessel AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->ReactionVessel Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->ReactionVessel Sampling Periodic Sampling ReactionVessel->Sampling Filtration Filter to Recover Enzyme ReactionVessel->Filtration Stop at ~50% conversion ChiralAnalysis Chiral HPLC/GC Analysis (Determine ee & Conversion) Sampling->ChiralAnalysis ChiralAnalysis->ReactionVessel Continue reaction if conversion < 50% Filtration->Enzyme Wash & Reuse Separation Chromatographic Separation Filtration->Separation Products Enantioenriched Substrate & Product Separation->Products Troubleshooting_Logic cluster_conversion Troubleshooting Low Conversion cluster_ee Troubleshooting Low Enantioselectivity Start Experiment Start Problem Identify Primary Issue Start->Problem LowConversion Low Conversion Problem->LowConversion < 50% conversion after long time LowEE Low Enantioselectivity (ee) Problem->LowEE Conversion OK, but low ee Success Successful Resolution Problem->Success Conversion ~50%, high ee Opt_Cond Optimize Conditions: - Temperature - Solvent - Acyl Donor Ratio LowConversion->Opt_Cond Lower_Temp Lower Reaction Temperature LowEE->Lower_Temp Check_Enzyme Check Enzyme Activity: - Fresh Batch? - Storage Conditions? Opt_Cond->Check_Enzyme Inc_Mixing Increase Agitation/Mixing Check_Enzyme->Inc_Mixing Inc_Mixing->Problem Re-evaluate Screen_Solvents Screen Different Solvents Lower_Temp->Screen_Solvents Screen_Enzymes Screen Different Lipases Screen_Solvents->Screen_Enzymes Screen_Enzymes->Problem Re-evaluate

References

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Fluorinated Aromatic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the HPLC analysis of fluorinated aromatic alcohols.

Quick Troubleshooting Guide

Peak tailing in HPLC for fluorinated aromatic alcohols can be a multifaceted issue. This guide provides a systematic approach to identify and resolve the root cause.

Is peak tailing observed for all peaks or only for the fluorinated aromatic alcohol(s)?

  • All Peaks: This generally points to a system-wide issue.

    • Check for extra-column volume: Ensure tubing is as short and narrow as possible, and that all connections are secure.

    • Inspect the column for voids or contamination: A void at the column inlet or a blocked frit can cause peak distortion. Consider flushing or replacing the column.

    • Sample overload: Try diluting the sample or reducing the injection volume.

    • Inappropriate sample solvent: The sample should ideally be dissolved in the mobile phase or a weaker solvent.

  • Only for Fluorinated Aromatic Alcohol(s): This suggests a specific interaction between the analyte(s) and the stationary phase or mobile phase.

    • Secondary Silanol (B1196071) Interactions: Fluorinated aromatic alcohols, being polar and potentially acidic, can interact with residual silanol groups on the silica-based stationary phase.

      • Mobile Phase pH Adjustment: Lowering the mobile phase pH (typically to ≤ 3) can suppress the ionization of silanol groups, minimizing these interactions.

      • Use of Mobile Phase Additives: Incorporating a buffer (e.g., phosphate (B84403), formate, or acetate) can help maintain a consistent pH. For basic analytes that might be present as impurities, a small amount of an amine like triethylamine (B128534) (TEA) can be added to the mobile phase to mask silanol groups.

    • Column Chemistry: The choice of stationary phase is critical.

      • End-capped Columns: Utilize columns that are thoroughly end-capped to reduce the number of free silanol groups.

      • Alternative Stationary Phases: Consider columns with alternative stationary phases that offer different selectivity and reduced silanol interactions, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) columns.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing peak tailing specifically for my fluorinated aromatic alcohol and not for other compounds in my sample?

A1: This is a strong indication of secondary interactions between your fluorinated aromatic alcohol and the stationary phase. Fluorinated aromatic alcohols are polar and can have acidic protons, making them susceptible to interactions with residual silanol groups (Si-OH) on the surface of silica-based columns like C18. These interactions create an additional retention mechanism that can lead to peak tailing.[1][2]

Q2: How does adjusting the mobile phase pH help in reducing peak tailing for these compounds?

A2: Adjusting the mobile phase pH is a powerful tool to control the ionization state of both the analyte and the stationary phase.[3][4][5] By lowering the pH of the mobile phase (e.g., to pH 2.5-3.0), the residual silanol groups on the silica (B1680970) surface are protonated (Si-OH), making them less likely to interact with the polar functional groups of your fluorinated aromatic alcohol.[6][7] This minimizes the secondary interactions that cause peak tailing. However, it is important to ensure that the chosen pH is within the stable operating range of your HPLC column.[8]

Q3: What are the advantages of using a PFP or Phenyl-Hexyl column over a standard C18 column for analyzing fluorinated aromatic alcohols?

A3: While C18 columns are widely used, PFP (Pentafluorophenyl) and Phenyl-Hexyl columns offer alternative selectivities that can be highly beneficial for aromatic and fluorinated compounds.[9]

  • PFP columns provide multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can lead to better peak shapes and resolution for halogenated and aromatic compounds.[10][11]

  • Phenyl-Hexyl columns also offer π-π interactions with the aromatic ring of the analytes, providing a different selectivity compared to the purely hydrophobic interactions of a C18 phase.[12] This can help to reduce secondary interactions and improve peak symmetry.

Q4: Can mobile phase additives other than buffers help with peak tailing?

A4: Yes, for basic compounds that may be causing tailing, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can be effective. TEA can mask the active silanol sites on the stationary phase, preventing them from interacting with the basic analytes.[13] However, the use of amine additives can sometimes shorten column lifetime and may not be suitable for all applications, especially LC-MS.

Q5: What should I do if I suspect my column is contaminated or has developed a void?

A5: If you suspect column contamination, you can try flushing the column with a strong solvent. If a void has formed at the inlet, you may be able to see it as a small depression in the packing material. In some cases, reversing the column (if the manufacturer's instructions permit) and flushing it can help. However, in many instances, the most reliable solution is to replace the column. Using a guard column can help protect your analytical column from contamination and extend its lifetime.[10]

Quantitative Data Tables

The following tables provide illustrative data on how different experimental parameters can affect the peak shape of fluorinated aromatic alcohols. Note: This data is representative and may not reflect the exact values for your specific analyte and system.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry of 4-Fluorophenol

Mobile Phase pHTailing Factor (Tf)Peak Shape Description
7.02.1Severe Tailing
5.01.6Moderate Tailing
4.01.3Slight Tailing
3.01.1Symmetrical
2.51.0Highly Symmetrical

Table 2: Comparison of Column Chemistries for the Analysis of 2,4-Difluorobenzyl Alcohol

Column TypeTailing Factor (Tf)Resolution (from a closely eluting impurity)
Standard C181.81.2
End-capped C181.31.6
Phenyl-Hexyl1.12.1
Pentafluorophenyl (PFP)1.02.5

Table 3: Impact of Buffer Concentration on Peak Tailing of 3-(Trifluoromethyl)phenol at pH 3.0

Buffer Concentration (Formate)Tailing Factor (Tf)
0 mM (No Buffer)1.5
5 mM1.2
10 mM1.1
20 mM1.0
50 mM1.0

Detailed Experimental Protocols

The following are example protocols for the HPLC analysis of fluorinated aromatic alcohols, designed to provide good peak shape.

Protocol 1: HPLC Analysis of 4-Fluorophenol with pH Gradient

  • Objective: To demonstrate the effect of mobile phase pH on the peak shape of 4-Fluorophenol.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

    • Data acquisition and processing software.

  • Materials:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7).

    • Mobile Phase B: Acetonitrile.

    • Sample: 10 µg/mL 4-Fluorophenol in 50:50 Water:Acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient: 20% B to 80% B over 10 minutes.

  • Procedure:

    • Prepare the mobile phases and sample.

    • Equilibrate the column with the initial mobile phase conditions (20% B) for at least 15 minutes or until a stable baseline is achieved.

    • Inject the sample and acquire the chromatogram.

    • Repeat the analysis with mobile phase A adjusted to different pH values (e.g., pH 4.0, 5.0, and 7.0 using phosphate buffer) to observe the effect on peak tailing.

    • Measure the tailing factor for the 4-Fluorophenol peak at each pH.

Protocol 2: Comparative Analysis of Fluorinated Benzyl (B1604629) Alcohol on Different Columns

  • Objective: To compare the performance of C18, Phenyl-Hexyl, and PFP columns for the analysis of a fluorinated benzyl alcohol.

  • Instrumentation: Same as Protocol 1.

  • Materials:

    • Columns:

      • C18, 4.6 x 150 mm, 5 µm.

      • Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.

      • Pentafluorophenyl (PFP), 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: Water with 10 mM Ammonium Formate, pH 3.0.

    • Mobile Phase B: Methanol.

    • Sample: 10 µg/mL 2,4-Difluorobenzyl Alcohol in Mobile Phase A.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 260 nm.

    • Injection Volume: 5 µL.

    • Isocratic Elution: 60% B.

  • Procedure:

    • Install the C18 column and equilibrate with the mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • Calculate the tailing factor and resolution from any closely eluting peaks.

    • Replace the column with the Phenyl-Hexyl column and repeat steps 1-3.

    • Replace the column with the PFP column and repeat steps 1-3.

    • Compare the results from the three columns.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of fluorinated aromatic alcohols.

TroubleshootingWorkflow start Peak Tailing Observed all_peaks All Peaks Tailing? start->all_peaks system_issue System-wide Issue all_peaks->system_issue Yes specific_peaks Specific Peak(s) Tailing all_peaks->specific_peaks No check_connections Check Connections & Tubing (Extra-column Volume) system_issue->check_connections check_column Inspect Column (Void, Contamination) check_connections->check_column check_sample Check Sample (Overload, Solvent) check_column->check_sample solution Peak Shape Improved check_sample->solution secondary_interactions Secondary Interactions Likely specific_peaks->secondary_interactions optimize_mobile_phase Optimize Mobile Phase secondary_interactions->optimize_mobile_phase change_column Change Column Chemistry secondary_interactions->change_column adjust_ph Adjust pH (e.g., ≤ 3) optimize_mobile_phase->adjust_ph use_endcapped Use End-capped Column change_column->use_endcapped add_buffer Add Buffer (e.g., Formate) adjust_ph->add_buffer add_buffer->solution use_alt_phase Use Alternative Phase (PFP, Phenyl-Hexyl) use_endcapped->use_alt_phase use_alt_phase->solution

Caption: A logical workflow for diagnosing and resolving peak tailing issues.

References

Technical Support Center: Purification of 1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 1-(4-Fluorophenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in this compound typically originate from the synthetic route used. The most common synthesis involves the reduction of 4'-fluoroacetophenone. Therefore, potential impurities include:

Q2: How do I choose the best purification method for my sample of this compound?

A2: The optimal purification method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of your experiment.

  • For high-boiling impurities and thermal stability: Vacuum distillation is highly effective.

  • For structurally similar, non-volatile impurities: Column chromatography is the method of choice.

  • For removing minor impurities when the compound can be solidified: Low-temperature crystallization can yield high-purity material.

  • For removing acidic or basic impurities: A simple liquid-liquid extraction (acid/base wash) during the workup is often sufficient.[1]

Q3: Can I purify this compound by crystallization? It's a liquid at room temperature.

A3: Yes, this is potentially feasible under specific conditions. This compound has a melting point of approximately 9.3°C.[4] This means it can be solidified by cooling. Low-temperature crystallization from a suitable solvent (in which the impurities are more soluble at low temperatures) can be an effective purification method. Slow cooling is crucial for forming pure crystals.[6][7]

Troubleshooting Guides

Vacuum Distillation
Issue Possible Cause(s) Solution(s)
Bumping / Uneven Boiling 1. Superheating of the liquid. 2. Insufficient agitation. 3. Vacuum is too high initially.1. Use a magnetic stir bar or boiling chips. 2. Ensure vigorous stirring. 3. Gradually decrease the pressure to the target vacuum.
Product Not Distilling at Expected Temperature 1. Inaccurate pressure reading. 2. Thermometer bulb placed incorrectly. 3. Presence of low-boiling impurities.1. Check the manometer and vacuum pump for leaks. 2. The top of the thermometer bulb should be level with the bottom of the side-arm of the distillation head. 3. Collect a forerun fraction until the temperature stabilizes at the expected boiling point.
Low Recovery / Yield 1. Hold-up in the distillation column. 2. Product decomposition at high temperature. 3. Incomplete transfer of material.1. Use a short-path distillation apparatus for small quantities. 2. Ensure the vacuum is sufficiently low to allow distillation at a lower temperature.[8] 3. Rinse the distillation flask with a suitable solvent to recover any remaining product.
Column Chromatography
Issue Possible Cause(s) Solution(s)
Poor Separation / Overlapping Peaks 1. Inappropriate solvent system (eluent). 2. Column was packed improperly (channeling). 3. Column was overloaded with the sample.1. Optimize the eluent polarity using Thin Layer Chromatography (TLC) first. A common starting point is a hexane (B92381)/ethyl acetate mixture.[9] 2. Ensure the silica (B1680970) gel is packed uniformly without air bubbles. 3. Use a sample-to-adsorbent ratio of approximately 1:30 to 1:100.
Compound Stuck on the Column 1. Eluent is not polar enough. 2. Compound is interacting irreversibly with the silica gel.1. Gradually increase the polarity of the eluent. 2. If the compound is acidic, consider adding a small amount of acetic acid to the eluent. If basic, add triethylamine.
Cracked or Dry Column Bed 1. The top of the silica bed was allowed to run dry.1. Always keep the silica gel bed covered with the eluent. If a crack appears, the separation may be compromised, and repacking the column might be necessary.
Low-Temperature Crystallization
Issue Possible Cause(s) Solution(s)
Oiling Out (Product separates as a liquid) 1. The boiling point of the solvent is too close to the melting point of the compound. 2. The solution is supersaturated. 3. Cooling is too rapid.1. Choose a solvent with a boiling point at least 10°C different from the compound's melting point.[10] 2. Add a small amount of additional solvent. 3. Allow the solution to cool slowly and undisturbed. A dewar with an insulating solvent can be used for very slow cooling.[7]
No Crystals Form 1. The solution is not saturated enough (too much solvent). 2. The solution is supersaturated and requires nucleation.1. Evaporate some of the solvent to increase the concentration and try cooling again.[10] 2. Try scratching the inside of the flask with a glass rod at the meniscus or add a seed crystal of the pure compound.
Impure Crystals 1. Impurities co-crystallized with the product. 2. Incomplete removal of mother liquor.1. The chosen solvent may be unsuitable; impurities should remain soluble at low temperatures.[6] A second recrystallization may be necessary. 2. Quickly wash the filtered crystals with a small amount of ice-cold solvent.

Data Presentation

Comparison of Purification Methods
Method Typical Purity Achieved Typical Yield Primary Application Advantages Disadvantages
Vacuum Distillation >99%80-95%Removal of non-volatile or very high-boiling impurities.Fast, scalable, very effective for boiling point differences >20°C.Requires vacuum setup; potential for thermal degradation of sensitive compounds.[8]
Column Chromatography >99.5%60-90%Separation of structurally similar compounds.High resolution, applicable to a wide range of compounds.Can be slow, labor-intensive, and uses large volumes of solvent.[11]
Low-Temperature Crystallization >99%50-85%Final polishing step to achieve high purity.Can yield very high-purity material; cost-effective.Yield can be low; finding a suitable solvent can be challenging.[11]

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Place a stir bar in the round-bottom flask containing the crude this compound.

  • Evacuation: Begin stirring and slowly evacuate the system using a vacuum pump. The boiling point of this compound is approximately 90-92°C at 7 mmHg.[12]

  • Heating: Once the target vacuum is reached and stable, begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling impurities (forerun) that distill first. Once the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask.

  • Completion: Stop the distillation when only a small residue remains in the distillation flask or when the temperature starts to fluctuate.

  • Shutdown: Remove the heating mantle and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Protocol 2: Silica Gel Column Chromatography
  • Solvent System Selection: Using TLC, determine an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) that gives the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting the column with the solvent system, starting with a lower polarity and gradually increasing it if necessary.

  • Fraction Collection: Collect fractions in test tubes or vials and monitor the composition of each fraction by TLC.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator.[1][9]

Visualizations

Purification_Workflow start Crude this compound check_impurities Analyze Impurity Profile (e.g., GC-MS, NMR) start->check_impurities volatile_check Are impurities non-volatile? check_impurities->volatile_check polarity_check Are impurities structurally similar? volatile_check->polarity_check No distillation Vacuum Distillation volatile_check->distillation Yes final_purity_check Is final polishing required for ultra-purity? polarity_check->final_purity_check No chromatography Column Chromatography polarity_check->chromatography Yes crystallization Low-Temp Crystallization final_purity_check->crystallization Yes end_product Pure Product (>99%) final_purity_check->end_product No distillation->final_purity_check chromatography->final_purity_check crystallization->end_product

Caption: Decision workflow for selecting a purification method.

Distillation_Setup cluster_setup Vacuum Distillation Apparatus A Heating Mantle + Stir Plate B Distilling Flask (Crude Product) C Distillation Head with Thermometer B->C Vapors Rise D Condenser (Water In/Out) C->D E Receiving Flask (Pure Product) D->E Condensate Flows Down F Vacuum/Inert Gas Adapter G To Vacuum Pump & Manometer F->G

Caption: Diagram of a standard vacuum distillation setup.

References

Technical Support Center: Enhancing Enantioselectivity in the Catalytic Hydrogenation of 4'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the asymmetric hydrogenation of 4'-fluoroacetophenone (B120862). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst systems for the asymmetric hydrogenation of 4'-fluoroacetophenone?

A1: The most common and effective catalyst systems are based on Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) complexes with chiral ligands. Ru-based catalysts, particularly those with diphosphine and diamine ligands (e.g., BINAP/DPEN systems), are widely used for their high activity and enantioselectivity with aromatic ketones.[1] Biocatalysts, such as tailor-made recombinant whole-cell catalysts containing alcohol dehydrogenase, have also shown excellent results, offering high conversion and enantioselectivity in aqueous media.

Q2: How does the choice of solvent affect the enantioselectivity and conversion rate?

A2: The solvent plays a critical role in the reaction. Protic solvents like isopropanol (B130326) and ethanol (B145695) are generally preferred for Ru-catalyzed hydrogenations as they can participate in the catalytic cycle.[2] The polarity and hydrogen-bonding capability of the solvent can influence the stability of the transition state, thereby affecting enantioselectivity.[3][4] For some catalyst systems, aprotic solvents may be used, but careful optimization is required.

Q3: What is the typical role of a base in these reactions?

A3: A base, such as potassium tert-butoxide (KOtBu) or potassium hydroxide (B78521) (KOH), is often required as a co-catalyst, especially for Ru-diamine systems. The base facilitates the formation of the active Ru-hydride species, which is essential for the hydrogenation to proceed. The concentration of the base can significantly impact the reaction rate and catalyst stability.[5]

Q4: I am not getting any product. What are the likely causes?

A4: A complete lack of conversion can be due to several factors:

  • Inactive Catalyst: The catalyst may have been deactivated by exposure to air or impurities. Ensure all manipulations are performed under an inert atmosphere.

  • Insufficient Hydrogen Pressure: Check for leaks in your reactor system and ensure the pressure is at the desired level.

  • Missing Co-catalyst: If a base is required for your catalytic system, its absence will prevent the reaction from starting.

  • Incorrect Temperature: The reaction may require heating to proceed at an appreciable rate.

Q5: My conversion is high, but the enantiomeric excess (ee) is low. How can I improve it?

A5: Low enantioselectivity can be a complex issue. Consider the following:

  • Ligand Choice: The chiral ligand is the primary source of stereocontrol. You may need to screen different ligands to find the optimal one for 4'-fluoroacetophenone.

  • Solvent: As mentioned, the solvent can have a significant impact on ee. Experiment with different solvents, including protic and aprotic options.

  • Temperature: Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.

  • Additives: In some cases, additives can influence the chiral environment.

  • Hydrogen Pressure: The effect of hydrogen pressure on ee can vary with the catalyst system. It is a parameter worth optimizing.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Conversion 1. Catalyst deactivation by oxygen or impurities.[6]1. Ensure all reagents and solvents are pure and degassed. Handle the catalyst under an inert atmosphere (e.g., in a glovebox).
2. Insufficient catalyst loading.2. Increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol%).
3. Sub-optimal temperature or pressure.3. Gradually increase the temperature and/or hydrogen pressure within safe limits for your equipment.
4. Inefficient stirring.4. Ensure vigorous stirring to overcome mass transfer limitations, especially in heterogeneous systems.
Low Enantioselectivity (ee) 1. Sub-optimal chiral ligand.1. Screen a library of chiral ligands. For Ru-based systems, consider different BINAP or other atropisomeric diphosphine ligands.
2. Incorrect solvent.2. Test a range of solvents with varying polarities and coordinating abilities (e.g., isopropanol, ethanol, methanol, THF, toluene).[2]
3. Reaction temperature is too high.3. Perform the reaction at a lower temperature (e.g., room temperature or 0 °C).
4. Racemization of the product.4. Check if the product is stable under the reaction conditions. If not, reduce the reaction time or temperature.
Formation of Side Products 1. Over-reduction or side reactions.1. Lower the reaction temperature or hydrogen pressure. Reduce the reaction time.
2. Catalyst-induced side reactions.2. Screen different catalysts. A less reactive catalyst might be more selective.
Catalyst Deactivation During Reaction 1. Product inhibition.1. Try to run the reaction at a lower substrate concentration.
2. Thermal instability of the catalyst.2. Lower the reaction temperature.
3. Decomposition of the active species.3. Optimize the concentration of the base or other additives. In some cases, an excess of base can lead to catalyst decomposition.[6]

Data Presentation

Table 1: Performance of Various Catalytic Systems in the Asymmetric Hydrogenation of 4'-Fluoroacetophenone
Catalyst SystemChiral LigandSolventTemp (°C)H₂ Pressure (bar)Conversion (%)ee (%)Reference
fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)]dippeEt₂O2510>99N/A*[7]
Recombinant E. coli (ADH/GDH)N/AAqueous30N/A>95>99 (R)

Note: The study with the Manganese catalyst focused on conversion and did not report on enantioselectivity.

Table 2: Influence of Solvent on the Asymmetric Hydrogenation of Acetophenone (B1666503) (as a model for 4'-fluoroacetophenone)
Catalyst SystemSolventConversion (%)ee (%)
Ru/γ-Al₂O₃ with (R,R)-DPENMethanol>9955.2
Ethanol>9960.5
Isopropanol>9958.3
THF85.642.1
Toluene65.235.8

Data adapted from studies on acetophenone, which is structurally similar to 4'-fluoroacetophenone and trends are expected to be similar.[2]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Ru-based Catalyst

This protocol is a general guideline based on typical conditions for the asymmetric hydrogenation of aromatic ketones.

  • Catalyst Pre-formation (in a glovebox):

    • To a vial, add [RuCl₂(p-cymene)]₂ and the chiral diphosphine ligand (e.g., (S)-BINAP) in a 1:1.05 molar ratio.

    • Add degassed solvent (e.g., DMF) and stir at 100 °C for 10 minutes.

    • To this solution, add the chiral diamine ligand (e.g., (S,S)-DPEN) and stir at room temperature for 30 minutes.

    • Remove the solvent under vacuum to obtain the pre-catalyst.

  • Hydrogenation Reaction:

    • In a glovebox, charge a pressure reactor vial with 4'-fluoroacetophenone (1 mmol) and the Ru-catalyst (0.001 mmol, 0.1 mol%).

    • Add degassed isopropanol (5 mL).

    • Add a solution of KOtBu in isopropanol (e.g., 0.01 M solution, 0.2 mL, 0.2 mol%).

    • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen line.

    • Purge the reactor with hydrogen gas (3 cycles).

    • Pressurize the reactor to the desired pressure (e.g., 20 bar) and place it in a pre-heated oil bath at the desired temperature (e.g., 40 °C).

    • Stir the reaction for the specified time (e.g., 1-24 hours).

  • Work-up and Analysis:

    • Cool the reactor to room temperature and carefully vent the hydrogen.

    • Open the reactor and take an aliquot for conversion analysis by GC or ¹H NMR.

    • Pass the reaction mixture through a short plug of silica (B1680970) gel to remove the catalyst.

    • Analyze the enantiomeric excess of the product by chiral HPLC or GC.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Asymmetric Hydrogenation cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_analysis Analysis reagents Substrate, Solvent, Catalyst, Co-catalyst reactor Charge Autoclave/Reactor reagents->reactor purge Purge with H₂ reactor->purge pressurize Pressurize with H₂ purge->pressurize heat_stir Heat and Stir pressurize->heat_stir quench Cool and Quench heat_stir->quench filter Filter to Remove Catalyst quench->filter conversion Analyze Conversion (GC/NMR) filter->conversion ee Analyze ee (Chiral HPLC/GC) filter->ee

Caption: A typical experimental workflow for catalytic asymmetric hydrogenation.

Troubleshooting_Logic Troubleshooting Flowchart for Low Enantioselectivity start Low ee Observed temp Lower Reaction Temperature start->temp solvent Screen Solvents temp->solvent No/Minor Improvement success High ee Achieved temp->success Improvement ligand Screen Chiral Ligands solvent->ligand No/Minor Improvement solvent->success Improvement pressure Optimize H₂ Pressure ligand->pressure No/Minor Improvement ligand->success Improvement pressure->success Improvement

Caption: A logical workflow for troubleshooting low enantioselectivity.

Catalytic_Cycle Simplified Ru-Catalyzed Hydrogenation Cycle cluster_cycle prec [Ru]-Cl (Precatalyst) active [Ru]-H (Active Catalyst) prec->active Activation substrate_complex [Ru]-H(Substrate) active->substrate_complex + Ketone product_complex Ru substrate_complex->product_complex Hydride Transfer product_complex->active - Product + H₂ pre_act + H₂, - HCl act_sub + Ketone sub_prod Hydride Transfer prod_act - Product, + H₂ pre_act_node Base Assisted

Caption: A simplified catalytic cycle for Ru-catalyzed ketone hydrogenation.

References

Overcoming challenges in the work-up of 1-(4-Fluorophenyl)ethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(4-Fluorophenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the work-up of this synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: I am experiencing a very low yield or no formation of this compound. What are the common causes and how can I troubleshoot this?

A: Low or no yield is a frequent challenge, often stemming from issues in the reaction setup and execution, particularly in Grignard-based syntheses. Here are the primary factors to investigate:

  • Poor Quality of Grignard Reagent: The Grignard reagent is highly sensitive to moisture and air.

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, as even trace amounts of water can quench the Grignard reagent.[1] The quality of the magnesium turnings is also crucial; they should be shiny and not dull, indicating minimal oxidation.[1]

  • Initiation Failure of Grignard Reaction: The reaction between the organohalide and magnesium may not have started.

    • Solution: A small crystal of iodine can be added to activate the magnesium surface.[2] Gentle heating or sonication can also help initiate the reaction. The disappearance of the iodine color is an indicator of reaction initiation.

  • Side Reactions: Competing reactions can consume the starting materials or the product.

    • Solution: Wurtz coupling, where the Grignard reagent reacts with the remaining organohalide, is a common side reaction. This can be minimized by the slow, dropwise addition of the organohalide to the magnesium suspension. In syntheses involving the reduction of 4'-fluoroacetophenone (B120862), ensure that the reducing agent is added portion-wise to control the reaction temperature and prevent side reactions.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or gently heating the mixture if the protocol allows.

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Quality of Reagents (Anhydrous Solvents, Fresh Mg) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Dry Glassware) check_reagents->check_conditions check_initiation Confirm Grignar Initiation (Iodine color change, exotherm) check_conditions->check_initiation check_tlc Analyze Reaction Mixture by TLC check_initiation->check_tlc incomplete_reaction Incomplete Reaction: - Extend reaction time - Gentle heating check_tlc->incomplete_reaction Starting material ajor component side_reactions Suspected Side Reactions: - Slow addition of reagents - Control temperature check_tlc->side_reactions Multiple spots, ajor byproducts no_product No Product Formation: - Re-evaluate entire procedure - Check starting material purity check_tlc->no_product Only starting material present

Caption: Troubleshooting workflow for low product yield.

Issue 2: Formation of an Emulsion During Work-up

Q: During the aqueous work-up and extraction, a persistent emulsion has formed between the organic and aqueous layers. How can I break this emulsion?

A: Emulsion formation is a common issue in liquid-liquid extractions, especially when residual magnesium salts from a Grignard reaction are present.

  • Salting Out: The addition of a saturated aqueous solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break the emulsion.[3]

  • Filtration: Filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsion by removing particulate matter that may be stabilizing it.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent with a different polarity might disrupt the emulsion. Alternatively, adding more of the primary extraction solvent can sometimes help.

  • Gentle Swirling: Instead of vigorous shaking, gentle swirling or inverting of the separatory funnel can minimize emulsion formation from the outset.[3]

Issue 3: Impurities in the Final Product

Q: My final product is impure. What are the likely impurities and how can I remove them?

A: The nature of impurities will depend on the synthetic route.

  • Unreacted Starting Material: If the reaction did not go to completion, you might have residual 4'-fluoroacetophenone or the organohalide starting material.

    • Removal: These can typically be separated from the desired alcohol product by column chromatography on silica (B1680970) gel.[2]

  • Side Products:

    • From Grignard Synthesis: A common byproduct is the Wurtz coupling product (e.g., biphenyl (B1667301) if a phenyl Grignard was used). Over-addition of the Grignard reagent to an ester starting material can also lead to tertiary alcohol impurities.[4]

    • From Reduction: Incomplete reduction might leave starting ketone.

    • Removal: Column chromatography is the most effective method for removing these types of impurities. Careful selection of the eluent system is key to achieving good separation.

  • Solvent Residues: Residual solvents from the reaction or extraction (e.g., diethyl ether, THF, ethyl acetate) may be present.

    • Removal: Ensure the product is thoroughly dried under reduced pressure. For higher boiling point solvents, a high-vacuum line may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the best method to quench the Grignard reaction for the synthesis of this compound?

A1: The reaction should be quenched by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.[5] This is generally preferred over strong acids for secondary alcohols as it is less likely to cause side reactions like dehydration. The addition should be done cautiously in an ice bath, as the quenching process is exothermic.[5]

Q2: How can I monitor the progress of the reduction of 4'-fluoroacetophenone?

A2: The most straightforward way to monitor the reaction is by Thin Layer Chromatography (TLC). A spot of the reaction mixture is placed on a TLC plate alongside a spot of the starting 4'-fluoroacetophenone. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is progressing. A stain, such as potassium permanganate, can be used to visualize the spots if they are not UV-active.

Q3: What are the typical yields I can expect for the synthesis of this compound?

A3: The expected yield can vary significantly depending on the chosen synthetic method and the scale of the reaction.

Synthetic MethodTypical Yield RangeNotes
Grignard Reaction60-85%Highly dependent on reagent quality and reaction conditions.
Sodium Borohydride (B1222165) Reduction80-95%Generally a high-yielding and reliable method.[2]
Biocatalytic Reduction>95%Can provide high yields and high enantioselectivity.[2]

Q4: What are the key safety precautions I should take during this synthesis?

A4:

  • Grignard Reagents: Grignard reagents are highly reactive and can be pyrophoric. They react violently with water. All manipulations should be carried out under an inert atmosphere.[5]

  • Solvents: Diethyl ether and THF are highly flammable. Work in a well-ventilated fume hood away from ignition sources.[5]

  • Quenching: The quenching of the Grignard reaction is highly exothermic and can cause the solvent to boil. Perform this step slowly and in an ice bath.[5]

  • Sodium Borohydride: While less reactive than lithium aluminum hydride, sodium borohydride will react with acidic solutions to produce flammable hydrogen gas.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the reaction of 4-fluorobenzaldehyde (B137897) with methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl iodide

  • 4-fluorobenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Prepare a solution of methyl iodide (1.1 eq) in anhydrous diethyl ether and add a small portion to the magnesium. Once the reaction initiates (as evidenced by bubbling and disappearance of the iodine color), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Dissolve 4-fluorobenzaldehyde (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent. Maintain a low temperature during the addition. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.[5]

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.[5] Transfer the mixture to a separatory funnel.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[5] Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by column chromatography.

Experimental Workflow for Grignard Synthesis

grignard_workflow prep_reagent Prepare Grignard Reagent (MeMgI in Et2O) reaction React with 4-Fluorobenzaldehyde (in Et2O, 0°C to RT) prep_reagent->reaction workup Aqueous Work-up (Quench with sat. NH4Cl) reaction->workup extraction Extraction (Et2O, wash with brine) workup->extraction drying Drying and Concentration (Na2SO4, rotary evaporation) extraction->drying purification Purification (Column Chromatography) drying->purification product This compound purification->product

Caption: Step-by-step workflow for Grignard synthesis.

Protocol 2: Synthesis of this compound via Reduction

This protocol describes the reduction of 4'-fluoroacetophenone using sodium borohydride.

Materials:

  • 4'-fluoroacetophenone

  • Methanol (B129727)

  • Sodium borohydride

  • Dilute hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve 4'-fluoroacetophenone (1.0 eq) in methanol in a round-bottom flask and cool the solution in an ice bath.[2]

  • Reduction: Slowly add sodium borohydride (0.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10°C.[2] After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

  • Work-up: Quench the reaction by the slow addition of dilute hydrochloric acid.

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure to yield the product. If necessary, the product can be purified by column chromatography.[2]

References

Stability issues of 1-(4-Fluorophenyl)ethanol under storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues of 1-(4-Fluorophenyl)ethanol under various storage conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help users identify and address potential stability-related challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1] It is also advisable to protect the compound from light.[3][4] For optimal stability, storage in a refrigerator (2-8 °C) is recommended.

Q2: I've noticed a change in the appearance of my stored this compound (e.g., color change, precipitation). What could be the cause?

A2: A change in the physical appearance of this compound can indicate chemical degradation. Potential causes include:

  • Oxidation: Exposure to air or oxidizing agents can lead to the formation of 4-fluoroacetophenone, which may cause a yellowish discoloration.[1][2][3][5][6]

  • Dehydration: In the presence of acidic or basic impurities, or at elevated temperatures, the alcohol can undergo dehydration to form 4-fluorostyrene (B1294925) or di(1-(4-fluorophenyl)ethyl) ether.[7][8][9] Polymerization of the resulting styrene (B11656) derivative could lead to the formation of precipitates.

  • Hygroscopicity: The compound is hygroscopic, meaning it can absorb moisture from the air.[1] Absorbed water can act as a medium for hydrolytic degradation or other reactions.

Q3: My analytical results show a decrease in the purity of this compound over time. What are the likely degradation products?

A3: The primary degradation products of this compound are likely to be:

  • 4-fluoroacetophenone: Formed through oxidation of the secondary alcohol.[1][2][3][5][6]

  • 4-fluorostyrene: Formed through dehydration.[7][8][9]

  • Di(1-(4-fluorophenyl)ethyl) ether: Also a product of dehydration/condensation.[8]

You can use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify these potential impurities.

Q4: How can I minimize the degradation of this compound during my experiments?

A4: To minimize degradation during experimental use, consider the following precautions:

  • Inert Atmosphere: When handling the compound, especially for extended periods or at elevated temperatures, work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Control Temperature: Avoid excessive heat. If your experiment requires elevated temperatures, minimize the duration of heating.

  • pH Control: Be mindful of the pH of your reaction mixture, as strongly acidic or basic conditions can catalyze dehydration.

  • Use Fresh Samples: For critical experiments, it is best to use a freshly opened container of the compound or a sample that has been stored under the recommended conditions for a minimal amount of time.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Yellowing of the liquid Oxidation to 4-fluoroacetophenone.1. Confirm the presence of the ketone using a suitable analytical method (e.g., GC-MS, NMR).2. If purity is critical, consider purifying the material (e.g., by distillation or chromatography).3. For future prevention, store under an inert atmosphere and protect from light.
Presence of an unknown peak in GC/LC analysis with a shorter retention time This could correspond to the more volatile 4-fluorostyrene.1. Attempt to identify the peak using mass spectrometry.2. Review your experimental conditions for potential sources of acid/base contamination or excessive heat that could promote dehydration.
Formation of a precipitate or solid material Polymerization of 4-fluorostyrene or formation of other insoluble degradation products.1. Isolate and attempt to characterize the precipitate.2. Filter the solution before use if the precipitate is minor.3. If significant precipitation has occurred, the sample may be too degraded for use and should be properly disposed of.
Inconsistent experimental results over time using the same batch Gradual degradation of the starting material.1. Re-analyze the purity of your stock of this compound.2. If degradation is confirmed, use a fresh, unopened sample for subsequent experiments.3. Implement a regular quality control check for long-term studies.

Quantitative Data Summary

Storage Condition Time Point Purity (%) Degradation Product 1 (e.g., 4-fluoroacetophenone) (%) Degradation Product 2 (e.g., 4-fluorostyrene) (%) Appearance
2-8 °C, Dark, Sealed 0 months
3 months
6 months
25 °C/60% RH, Dark, Sealed 0 months
1 month
3 months
40 °C/75% RH, Dark, Sealed 0 months
1 week
1 month
Photostability (ICH Q1B) 0 hours
X hours

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.[4][10][11][12]

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC or GC system with a suitable detector (e.g., UV, MS)

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known amount of this compound in a solution of 0.1 M HCl.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • Dissolve a known amount of this compound in a solution of 0.1 M NaOH.

    • Incubate the solution at 60 °C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve a known amount of this compound in a 3% solution of H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a sample of neat this compound in an oven at 80 °C for 48 hours.

    • At specified time points, withdraw a subsample, dissolve it in a suitable solvent, and analyze.

  • Photolytic Degradation:

    • Expose a sample of this compound (both as a neat liquid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the light-exposed and dark control samples at the end of the exposure period.

3. Analysis:

  • Analyze all samples using a validated stability-indicating analytical method (e.g., HPLC-UV, GC-MS).

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the parent compound and any degradation products.

  • Aim for a target degradation of 5-20% to ensure that the degradation products are readily detectable without being excessive.[11]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start This compound Sample stress_conditions Exposure to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions analytical_method Analysis by Stability-Indicating Method (e.g., HPLC, GC-MS) stress_conditions->analytical_method data_processing Data Processing and Comparison analytical_method->data_processing identification Identification of Degradation Products data_processing->identification pathway Elucidation of Degradation Pathways identification->pathway stability Assessment of Intrinsic Stability pathway->stability

Caption: Experimental Workflow for Forced Degradation Study.

troubleshooting_guide cluster_investigation Investigation cluster_identification Identification cluster_action Corrective Action start Stability Issue Observed (e.g., Purity Decrease, Color Change) check_storage Review Storage Conditions (Temp, Light, Atmosphere) start->check_storage analytical_retest Re-analyze Sample Purity (HPLC, GC) start->analytical_retest identify_impurities Identify Degradation Products (MS, NMR) analytical_retest->identify_impurities optimize_storage Optimize Storage Conditions identify_impurities->optimize_storage purify_sample Purify Sample if Necessary identify_impurities->purify_sample use_fresh_sample Use Fresh Sample for Critical Work identify_impurities->use_fresh_sample

Caption: Troubleshooting Logic for Stability Issues.

References

Validation & Comparative

A Comparative Guide to Catalysts for the Asymmetric Synthesis of 1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of 1-(4-fluorophenyl)ethanol is a critical transformation in the preparation of various pharmaceutical intermediates and other fine chemicals. The chirality of this alcohol is often paramount to the biological activity and safety of the final active pharmaceutical ingredient. Consequently, the selection of an efficient and highly selective catalyst is a key consideration in its synthesis. This guide provides an objective comparison of three distinct and prominent catalytic systems for the asymmetric reduction of 4-fluoroacetophenone to this compound: a whole-cell biocatalyst, a ruthenium-based catalyst for asymmetric transfer hydrogenation, and a rhodium-based catalyst for asymmetric hydrogenation.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of the selected catalysts in the asymmetric synthesis of this compound, offering a clear comparison of their efficacy under various reaction conditions.

Catalyst SystemCatalyst TypeChiral Ligand/AuxiliaryHydrogen SourceYield (%)Enantiomeric Excess (e.e.) (%)Key Features
Recombinant Whole-Cell BiocatalystBiocatalystAlcohol Dehydrogenase & Glucose DehydrogenaseGlucose (in situ cofactor regeneration)87 (>95% conversion)[1]>99 (R)[1]Environmentally benign (aqueous media), high enantioselectivity, operates at ambient temperature and pressure.[1]
Ru-TsDPEN ComplexHomogeneous Metal Catalyst(S,S)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)Isopropanol or Formic acid/TriethylamineHigh (typically >90)High (typically >95)Excellent enantioselectivity, broad substrate scope, operates under mild conditions.[2][3][4][5]
Rh-DIOP ComplexHomogeneous Metal Catalyst(-)-2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane ((-)-DIOP)H₂High (typically >90)Moderate to High (up to 72 for some substrates)One of the pioneering chiral ligands, effective for a range of substrates.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Biocatalytic Asymmetric Reduction with a Recombinant Whole-Cell Catalyst

This protocol is based on the highly efficient reduction of 4-fluoroacetophenone using a tailor-made recombinant whole-cell biocatalyst containing an alcohol dehydrogenase and a glucose dehydrogenase for cofactor regeneration.[1]

Materials:

  • Recombinant E. coli cells co-expressing alcohol dehydrogenase and glucose dehydrogenase

  • 4-Fluoroacetophenone

  • Glucose

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Cell Suspension: Suspend the recombinant whole cells in the phosphate buffer to a desired cell density.

  • Reaction Setup: In a reaction vessel, combine the cell suspension, 4-fluoroacetophenone (to a final concentration of ~0.5 M), and glucose (as the co-substrate for cofactor regeneration).[1]

  • Reaction Conditions: Stir the mixture at room temperature. Monitor the progress of the reaction by TLC or GC analysis until the starting material is consumed.

  • Work-up: Once the reaction is complete, extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol describes the asymmetric transfer hydrogenation of 4-fluoroacetophenone using a pre-formed [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN catalyst.

Materials:

  • [RuCl₂(p-cymene)]₂

  • (S,S)-N-p-Tosyl-1,2-diphenylethylenediamine ((S,S)-TsDPEN)

  • 4-Fluoroacetophenone

  • Isopropanol (as both solvent and hydrogen donor)

  • Base (e.g., KOH)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Catalyst Formation: In a Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in isopropanol. Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: To the catalyst solution, add 4-fluoroacetophenone and a solution of KOH in isopropanol.

  • Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80 °C) and stir for the required time. Monitor the reaction progress by GC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic extracts, dry over a suitable drying agent, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography to obtain the desired this compound.

Rhodium-Catalyzed Asymmetric Hydrogenation

This protocol outlines the asymmetric hydrogenation of 4-fluoroacetophenone using a Rhodium(I)-DIOP catalyst.

Materials:

  • [Rh(diene)Cl]₂ (e.g., diene = 1,5-cyclooctadiene, COD)

  • (-)-DIOP ligand

  • 4-Fluoroacetophenone

  • Solvent (e.g., ethanol, benzene)

  • High-pressure hydrogenation autoclave

  • Hydrogen gas (H₂)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a high-pressure autoclave with [Rh(COD)Cl]₂ and (-)-DIOP in the chosen solvent. Stir the solution to form the chiral catalyst complex.

  • Substrate Addition: Add a solution of 4-fluoroacetophenone in the same solvent to the autoclave.

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired pressure. Stir the reaction mixture at a specific temperature for the designated time.

  • Work-up: After the reaction, carefully vent the hydrogen gas and purge the autoclave with an inert gas.

  • Purification: Remove the solvent from the reaction mixture under reduced pressure. The resulting crude product can be purified by column chromatography to yield the enantiomerically enriched this compound.

Visualizing the Synthesis and Logic

To better illustrate the processes and relationships described, the following diagrams are provided in DOT language.

Asymmetric_Synthesis_Workflow Reactant 4-Fluoroacetophenone Process Asymmetric Reduction Reactant->Process Catalyst Chiral Catalyst (Biocatalyst, Ru-complex, or Rh-complex) Catalyst->Process H_Source Hydrogen Source (Glucose, Isopropanol, or H₂) H_Source->Process Product This compound (chiral) Process->Product

Caption: General workflow for the asymmetric synthesis of this compound.

Catalyst_Comparison_Logic Goal Synthesize Chiral This compound Biocatalysis Biocatalysis (Whole-Cell) Goal->Biocatalysis Transfer_H Asymmetric Transfer Hydrogenation (Ru-TsDPEN) Goal->Transfer_H Direct_H Asymmetric Hydrogenation (Rh-DIOP) Goal->Direct_H Bio_Attr High e.e. Aqueous Mild Conditions Biocatalysis->Bio_Attr Transfer_Attr High e.e. Broad Scope Mild Conditions Transfer_H->Transfer_Attr Direct_Attr Established High Pressure Direct_H->Direct_Attr

Caption: Logical comparison of the different catalytic approaches.

References

A Comparative Guide to the Chiral Synthesis of 1-(4-Fluorophenyl)ethanol and 1-(4-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral synthesis, para-halogenated phenylethanols are valuable building blocks for a multitude of active pharmaceutical ingredients (APIs) and agrochemicals. The stereochemistry of these secondary alcohols is often pivotal to the biological activity and safety of the final product. This guide provides an objective comparison of the synthesis of two key chiral intermediates: 1-(4-fluorophenyl)ethanol and 1-(4-chlorophenyl)ethanol (B1581629). The comparison is based on experimental data from both biocatalytic and chemocatalytic asymmetric reduction of their corresponding prochiral ketones, 4'-fluoroacetophenone (B120862) and 4'-chloroacetophenone (B41964).

Performance in Asymmetric Synthesis: A Comparative Overview

The enantioselective reduction of 4'-fluoroacetophenone and 4'-chloroacetophenone is the most direct and widely employed strategy for obtaining the corresponding chiral alcohols. The choice between biocatalysis and chemocatalysis is often dictated by factors such as desired enantiomeric excess (ee), yield, substrate scope, cost, and environmental considerations. Biocatalysis is frequently lauded for its exceptional selectivity and mild reaction conditions, offering a "greener" alternative to some traditional chemical methods.

Biocatalytic Asymmetric Reduction

Whole-cell biocatalysts and isolated enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offer a highly selective route to chiral alcohols. Various microorganisms and recombinant enzymes have demonstrated high efficiency in the reduction of both 4'-fluoroacetophenone and 4'-chloroacetophenone.

Table 1: Comparison of Biocatalytic Methods for Enantiopure this compound and 1-(4-Chlorophenyl)ethanol

Catalyst/BiocatalystSubstrateProduct ConfigurationConversion (%)Enantiomeric Excess (ee, %)Reference
Recombinant whole-cell biocatalyst (ADH and GDH)4'-Fluoroacetophenone(R)>95>99[1]
Acetobacter sp. CCTCC M2090614'-Chloroacetophenone(R)>99>99[2]
Rhodotorula rubra (yeast)4'-Chloroacetophenone(S)~98>99[3]
Lactobacillus kefir4'-Chloroacetophenone(R)~80>99[4]

Note: The data presented is sourced from different studies and may not represent a direct side-by-side comparison under identical conditions.

Chemocatalytic Asymmetric Reduction

Asymmetric transfer hydrogenation (ATH) and asymmetric hydrogenation using chiral metal catalysts, typically ruthenium or rhodium complexes, are powerful methods for the enantioselective reduction of ketones. These methods often provide high yields and excellent enantioselectivities.

Table 2: Comparison of Chemocatalytic Methods for Enantiopure this compound and 1-(4-Chlorophenyl)ethanol

Catalyst SystemSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)Reference
(R)-CBS catalyst / BH₃4'-Fluoroacetophenone(S)-up to 96[5]
RuCl[(S,S)-TsDPEN]4'-Chloroacetophenone(R)>9598[6]
[RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN4'-Chloroacetophenone(R)>9997[6]
Ru/(S)-BINAP4'-Chloroacetophenone(S)>95>99[4]

Note: The data presented is sourced from different studies and may not represent a direct side-by-side comparison under identical conditions.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Biocatalytic Asymmetric Reduction with a Recombinant Whole-Cell Biocatalyst[1]
  • Catalyst: Recombinant E. coli whole cells co-expressing an alcohol dehydrogenase (ADH) and a glucose dehydrogenase (GDH) for cofactor regeneration.

  • Substrate: 4'-Fluoroacetophenone (approx. 0.5 M).

  • Reaction Medium: Pure aqueous solvent.

  • Procedure:

    • Cultivate the recombinant E. coli cells to the desired cell density.

    • Harvest the cells by centrifugation and resuspend them in the aqueous reaction medium.

    • Add 4'-fluoroacetophenone and a co-substrate for cofactor regeneration (e.g., glucose).

    • Maintain the reaction at a controlled temperature and pH with agitation.

    • Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC).

    • Upon completion, extract the product with an organic solvent.

    • Dry the organic phase, evaporate the solvent, and purify the product if necessary.

Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst[6]
  • Catalyst: RuCl[(S,S)-TsDPEN]

  • Substrate: 4'-Chloroacetophenone

  • Hydrogen Donor: Formic acid/triethylamine (5:2 mixture)

  • Procedure:

    • Dissolve 4'-chloroacetophenone in a suitable solvent.

    • Add the RuCl[(S,S)-TsDPEN] catalyst.

    • Add the freshly prepared formic acid/triethylamine mixture.

    • Stir the reaction mixture at a controlled temperature (e.g., 28 °C).

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, quench the reaction and extract the product with an organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Experimental and Logical Workflows

Asymmetric_Reduction_Workflow cluster_start Starting Material cluster_catalysis Asymmetric Reduction cluster_process Reaction & Work-up cluster_end Product ProchiralKetone Prochiral Ketone (4'-Haloacetophenone) Biocatalysis Biocatalysis (e.g., Whole Cells, KRED) ProchiralKetone->Biocatalysis Enzyme Chemocatalysis Chemocatalysis (e.g., Ru-catalyst, ATH) ProchiralKetone->Chemocatalysis Chiral Catalyst + H-Donor Reaction Reaction Biocatalysis->Reaction Chemocatalysis->Reaction Workup Extraction & Purification Reaction->Workup ChiralAlcohol Chiral Alcohol (1-(4-Halophenyl)ethanol) Workup->ChiralAlcohol

General workflow for the asymmetric synthesis of chiral 1-(4-halophenyl)ethanols.

Biocatalytic_Reduction_Detail Ketone 4'-Haloacetophenone Reaction_Vessel Bioreactor (Aqueous Buffer, Controlled pH & Temp) Ketone->Reaction_Vessel Biocatalyst Whole-Cell Biocatalyst (e.g., E. coli, Yeast) Biocatalyst->Reaction_Vessel Cofactor_Regen Cofactor Regeneration (e.g., Glucose, Isopropanol) Cofactor_Regen->Reaction_Vessel Extraction Product Extraction (Organic Solvent) Reaction_Vessel->Extraction After Reaction Completion Purification Purification (e.g., Chromatography) Extraction->Purification Final_Product Enantiopure 1-(4-Halophenyl)ethanol Purification->Final_Product

Detailed workflow for a typical whole-cell biocatalytic reduction process.

Concluding Remarks

Both this compound and 1-(4-chlorophenyl)ethanol can be synthesized in high enantiopurity through biocatalytic and chemocatalytic methods. The choice of the halogen substituent can influence the reactivity and interaction with the catalyst, although a definitive trend is not always apparent without direct comparative studies.

  • Biocatalysis offers excellent enantioselectivity (>99% ee) for both substrates, often under mild, aqueous conditions, making it an attractive option for sustainable manufacturing.

  • Chemocatalysis , particularly asymmetric transfer hydrogenation with ruthenium catalysts, also provides high yields and enantioselectivities for the chloro-analog. While specific comparative data for the fluoro-analog with the same catalysts is less common in the literature, similar high performance is anticipated.

For researchers and drug development professionals, the selection of the synthetic route will depend on a holistic evaluation of factors including catalyst availability and cost, process scalability, and the specific stereochemical requirements of the final API. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in the synthesis of these important chiral building blocks.

References

A Comparative Guide to HPLC Method Validation for Enantiomeric Purity of 1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric purity of chiral compounds is a critical aspect of pharmaceutical development and quality control. 1-(4-Fluorophenyl)ethanol is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This guide provides a comparative overview of a validated High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of this compound, presenting supporting experimental data and methodologies.

Comparison of Chiral HPLC Methods

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most widely adopted and reliable technique for the separation and quantification of enantiomers.[1][2][] The selection of an appropriate CSP and the optimization of the mobile phase are crucial for achieving a successful and robust separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are frequently employed for their broad enantiorecognition capabilities.[2]

While Supercritical Fluid Chromatography (SFC) presents a viable alternative with potential benefits in terms of analysis speed and reduced environmental impact, detailed quantitative performance data for the analysis of this compound is not as readily available in the public domain.[4] Therefore, this guide will focus on the more established chiral HPLC methods.

Performance Data of a Validated HPLC Method

The following table summarizes the performance characteristics of a typical validated chiral HPLC method for the enantiomeric purity of this compound.

ParameterMethod 1: Chiral HPLC
Chromatographic Conditions
Chiral Stationary PhaseCellulose derivative-based (e.g., Chiralcel® OB-H)
Mobile Phasen-Hexane : Isopropanol (95:5, v/v)[5]
Flow Rate0.6 mL/min[5]
Column Temperature25 °C[5]
Detection Wavelength210 nm[5]
Retention Time ((S)-enantiomer)12.8 min[5]
Validation Parameters
Linearity (Concentration Range)0.1 - 1.5 µg/mL
Correlation Coefficient (r²)> 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%
- Intermediate Precision< 2.0%
Limit of Detection (LOD)~0.01 µg/mL
Limit of Quantitation (LOQ)~0.03 µg/mL
Resolution (Rs)> 2.0

Experimental Protocols

A detailed experimental protocol for the validation of an HPLC method for the enantiomeric purity of this compound is provided below.

Instrumentation and Materials
  • HPLC system with a UV detector

  • Chiral column (e.g., Chiralcel® OB-H, 250 x 4.6 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade n-Hexane and Isopropanol

  • Reference standards of (R)- and (S)-1-(4-Fluorophenyl)ethanol

Chromatographic Conditions
  • Mobile Phase: n-Hexane : Isopropanol (95:5, v/v)

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of racemic this compound in the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for linearity assessment.

  • Sample Solution: Prepare the test sample at a suitable concentration in the mobile phase.

Method Validation Procedure
  • System Suitability: Inject the racemic standard solution six times. The system is deemed suitable if the resolution between the enantiomer peaks is greater than 2.0, the tailing factor is less than 1.5, and the relative standard deviation (%RSD) of the peak areas is less than 2.0%.

  • Specificity: Inject the mobile phase, a solution of the pure (S)-enantiomer, and a solution of the pure (R)-enantiomer to demonstrate the absence of interfering peaks at the retention times of the enantiomers.

  • Linearity: Analyze the working standard solutions in triplicate. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.

  • Accuracy: Perform recovery studies by spiking a known amount of the (R)-enantiomer into a solution of the (S)-enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability: Analyze six independent preparations of the same sample on the same day and under the same conditions.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature) on the resolution and quantification of the enantiomers.

Visualizations

The following diagrams illustrate the logical workflow of the HPLC method validation process and a comparison of key analytical techniques for enantiomeric purity analysis.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity system_suitability->specificity linearity Linearity specificity->linearity accuracy Accuracy / Recovery linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness documentation Documentation & Reporting robustness->documentation end Validated Method documentation->end

Caption: Workflow for HPLC Method Validation.

References

A Comparative Analysis: Biocatalytic versus Chemocatalytic Reduction of 4'-Fluoroacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective reduction of 4'-fluoroacetophenone (B120862) to its corresponding chiral alcohol, (R)- or (S)-1-(4-fluorophenyl)ethanol, is a critical step in the synthesis of various pharmaceutical intermediates. This guide provides a detailed comparative study of two primary catalytic methodologies employed for this transformation: biocatalysis, utilizing enzymes or whole-cell systems, and chemocatalysis, which relies on metal-based catalysts. This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific needs.

Executive Summary

Biocatalytic methods, particularly those employing alcohol dehydrogenases (ADHs), demonstrate significant advantages in terms of enantioselectivity and sustainability. These enzymatic systems consistently deliver high conversions and excellent enantiomeric excess (>99% ee) under mild, aqueous reaction conditions.[1][2] In contrast, while chemocatalytic approaches, such as asymmetric transfer hydrogenation (ATH), can achieve high conversions, they often struggle with enantioselectivity, with some studies reporting nearly racemic products.

Data Presentation: Performance Metrics

The following tables summarize the quantitative data extracted from various studies, providing a direct comparison of the key performance indicators for both biocatalytic and chemocatalytic reduction of 4'-fluoroacetophenone.

Table 1: Biocatalytic Reduction Performance

Biocatalyst SystemSubstrate ConcentrationConversionEnantiomeric Excess (ee)Reaction TimeTemperatureReference
Recombinant E. coli with ADH and GDH (whole-cell)~0.5 M>95%>99% (R)< 30 hoursN/A[1]
Rhodotorula rubra (whole-cell)N/A>95%up to 99%N/AN/A[1]
Candida and Pichia species (whole-cell)N/A>90%99% (S)N/AN/A[2]

Table 2: Chemocatalytic Reduction Performance

Catalyst SystemLigandConversionEnantiomeric Excess (ee)Reaction TimeTemperatureReference
[(η-C5Me5)IrCl] complexesChiral 3-amino-1-azacyclesHigh<2%3 daysN/A[3]
[(η-C5Me5)RhCl] complexesChiral 3-amino-1-azacyclesHigh<2%3 daysN/A[3]
[Ru(η-cymene)Cl] complexesChiral 3-amino-1-azacyclesHigh<2%3 daysN/A[3]
Ruthenium catalystsCyclopentadienone N-Heterocyclic-CarbeneUp to 88%N/AN/AN/A[4]
CBS-type catalystOxazaborolidineN/AN/AN/AN/A[5]

Experimental Protocols

Detailed methodologies for representative biocatalytic and chemocatalytic reductions are provided below.

Biocatalytic Reduction using Recombinant E. coli

This protocol is based on the use of a whole-cell biocatalyst co-expressing an alcohol dehydrogenase (ADH) and a glucose dehydrogenase (GDH) for cofactor regeneration.[1]

1. Catalyst Preparation:

  • Escherichia coli cells are genetically engineered to overexpress the desired ADH and GDH.

  • The recombinant cells are cultured and harvested. For some applications, the cells may be permeabilized to improve substrate and product transport.

2. Reaction Setup:

  • A reaction vessel is charged with an aqueous buffer solution.

  • The recombinant whole-cell biocatalyst is suspended in the buffer.

  • 4'-fluoroacetophenone (substrate) and a stoichiometric amount of glucose (for cofactor regeneration) are added.

  • The reaction mixture is agitated at a controlled temperature.

3. Monitoring and Work-up:

  • The reaction progress is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion and enantiomeric excess.

  • Upon completion, the cells are separated by centrifugation.

  • The product is extracted from the aqueous phase using an organic solvent.

  • The solvent is evaporated to yield the chiral alcohol.

Chemocatalytic Asymmetric Transfer Hydrogenation

This protocol is a general representation of asymmetric transfer hydrogenation (ATH) using a ruthenium-based catalyst.[3]

1. Catalyst Preparation:

  • The chiral ruthenium catalyst, for example, RuCl(p-cymene)[(S,S)-Ts-DPEN], is synthesized or obtained commercially.

2. Reaction Setup:

  • A reaction flask is charged with the ruthenium catalyst and a suitable solvent (e.g., isopropanol, which also serves as the hydrogen source).

  • 4'-fluoroacetophenone is added to the mixture.

  • A base, such as potassium hydroxide (B78521) or sodium isopropoxide, is added to initiate the catalytic cycle.

  • The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature.

3. Monitoring and Work-up:

  • The reaction is monitored by TLC, GC, or HPLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography to isolate the desired alcohol.

Mandatory Visualization

The following diagrams illustrate the conceptual workflows and pathways for both catalytic systems.

Biocatalytic_Reduction_Workflow cluster_bioreactor Bioreactor cluster_regeneration Cofactor Regeneration Substrate 4'-Fluoroacetophenone Enzyme Alcohol Dehydrogenase Substrate->Enzyme Binds Cofactor_ox NADP+ Cofactor_ox_reg NADP+ Cofactor_ox->Cofactor_ox_reg Enzyme->Cofactor_ox Releases Product (R/S)-1-(4-Fluorophenyl)ethanol Enzyme->Product Releases End Product->End Output Cofactor_red NADPH Cofactor_red->Enzyme Binds Glucose Glucose G6P G6P Glucose->G6P Oxidation GDH Glucose Dehydrogenase Glucose->GDH Cofactor_ox_reg->GDH GDH->G6P Cofactor_red_reg NADPH GDH->Cofactor_red_reg Cofactor_red_reg->Cofactor_red Start Start->Substrate Input

Caption: Biocatalytic reduction workflow with enzymatic cofactor regeneration.

Chemocatalytic_Reduction_Pathway cluster_catalytic_cycle Catalytic Cycle Catalyst [Ru]-H (Active Catalyst) Intermediate Transition State Catalyst->Intermediate Substrate 4'-Fluoroacetophenone Substrate->Intermediate Product (R/S)-1-(4-Fluorophenyl)ethanol Intermediate->Product Catalyst_pre [Ru] (Pre-catalyst) Intermediate->Catalyst_pre Regenerates End Product->End Output Catalyst_pre->Catalyst Hydrogen_Source Isopropanol Hydrogen_Source->Catalyst_pre H- source Acetone Acetone Hydrogen_Source->Acetone Oxidized to Base Base Base->Catalyst_pre Activates Start Start->Substrate Input

Caption: Chemocatalytic asymmetric transfer hydrogenation pathway.

Discussion and Conclusion

The comparative data clearly indicates that for the enantioselective reduction of 4'-fluoroacetophenone, biocatalysis offers superior performance in terms of enantioselectivity. The high specificity of enzymes, such as ADHs, minimizes the formation of the undesired enantiomer, a critical factor in pharmaceutical synthesis. Furthermore, biocatalytic processes are generally considered more environmentally friendly, as they are conducted in aqueous media under mild conditions, avoiding the use of heavy metals and organic solvents often required in chemocatalysis.[6]

Chemocatalysis, while a powerful tool for many transformations, appears to be less effective for this specific reduction when high enantiopurity is the primary goal. The low enantiomeric excesses reported suggest that the development of highly selective chiral ligands for this substrate is challenging.[3] However, chemocatalysis may offer advantages in terms of catalyst stability and broader substrate scope for other applications.

References

A Guide to the Cross-Validation of NMR and Mass Spectrometry Data for the Characterization of 1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of chemical compounds is a cornerstone of reliable scientific research and drug development. When elucidating the structure of a molecule such as 1-(4-Fluorophenyl)ethanol, relying on a single analytical technique can leave room for ambiguity. This guide provides a comparative framework for the cross-validation of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, two powerful and complementary analytical techniques. By integrating the datasets from both methods, a higher degree of confidence in the structural assignment can be achieved.

This guide presents experimental data for this compound and compares it with related compounds to highlight the subtle yet significant differences observed in their spectra. Detailed experimental protocols are provided to ensure the reproducibility of the presented data.

Data Presentation: A Comparative Analysis

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry for this compound and two structural analogs: 1-phenylethanol (B42297) and 1-(4-chlorophenyl)ethanol. This comparative approach underscores the influence of the aromatic substituent on the spectral properties of the molecule.

Table 1: ¹H NMR Spectral Data (CDCl₃)
Compoundδ (ppm) - CH₃ (d)J (Hz) - CH₃δ (ppm) - CH (q)J (Hz) - CHδ (ppm) - Ar-H (m)δ (ppm) - OH (s)
This compound 1.466.44.856.47.00–7.04, 7.31–7.352.02
1-Phenylethanol 1.496.54.886.57.26–7.391.95
1-(4-Chlorophenyl)ethanol 1.456.34.856.37.26–7.332.09

d: doublet, q: quartet, m: multiplet, s: singlet

Table 2: ¹³C NMR Spectral Data (CDCl₃)
Compoundδ (ppm) - CH₃δ (ppm) - CHδ (ppm) - Ar-C (Quaternary)δ (ppm) - Ar-CH
This compound 25.369.8141.5, 160.1 (d, ¹JCF = 243.8 Hz)115.2 (d, ²JCF = 21.3 Hz), 127.0 (d, ³JCF = 8.8 Hz)
1-Phenylethanol 25.170.4145.9125.4, 127.4, 128.5
1-(4-Chlorophenyl)ethanol 25.269.7144.2, 133.0126.8, 128.5

d: doublet

Table 3: Mass Spectrometry Data (Electron Ionization)
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z] and (Proposed Structure)
This compound 140125 ([M-CH₃]⁺), 122 ([M-H₂O]⁺), 109 ([C₇H₆F]⁺)
1-Phenylethanol 122107 ([M-CH₃]⁺), 104 ([M-H₂O]⁺), 79 ([C₆H₇]⁺), 77 ([C₆H₅]⁺)
1-(4-Chlorophenyl)ethanol 156/158 (isotope pattern)141/143 ([M-CH₃]⁺), 138/140 ([M-H₂O]⁺), 125/127 ([C₇H₆Cl]⁺), 111/113 ([C₆H₄Cl]⁺)

Experimental Protocols

To ensure the reliability and reproducibility of the data, the following detailed experimental protocols for NMR and GC-MS analysis are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of the purified this compound sample.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Data Acquisition:

    • Spectrometer: 400 MHz NMR Spectrometer.

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Data Acquisition:

    • Spectrometer: 100 MHz NMR Spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Spectral Width: 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 1024.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC-MS System and Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injection Mode: Split (50:1 split ratio).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: m/z 40-400.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Analyze the mass spectrum of the identified peak, noting the molecular ion and the major fragment ions.

Visualization of the Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of NMR and MS data in the structural characterization of a small molecule like this compound.

Caption: Workflow for the cross-validation of NMR and MS data.

By following this structured approach of data acquisition, analysis, and cross-validation, researchers can confidently and accurately characterize small molecules, ensuring the integrity and reliability of their scientific findings.

Performance Evaluation of Chiral Stationary Phases for the Enantioseparation of 1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The successful separation of enantiomers is a critical step in the development and quality control of chiral pharmaceutical compounds. 1-(4-Fluorophenyl)ethanol is a key chiral building block, and achieving its enantiomeric purity is essential for ensuring the desired therapeutic effects and avoiding potential adverse effects from the unwanted enantiomer. This guide provides an objective comparison of the performance of different chiral stationary phases (CSPs) for the enantioseparation of this compound, supported by experimental data to aid researchers in selecting the optimal chromatographic conditions.

The most widely utilized and successful CSPs for the separation of a broad range of chiral compounds are polysaccharide-based.[1][2] These phases, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) gel support, offer a versatile platform for chiral recognition.[3] The selection of the specific polysaccharide derivative and the optimization of the mobile phase are crucial for achieving baseline separation.[4]

Comparative Performance of Polysaccharide-Based CSPs

Polysaccharide-based CSPs, such as those with cellulose or amylose backbones, are renowned for their broad applicability in chiral separations.[3][5] Columns like Chiralcel® OD-H and Lux® Cellulose-1 are frequently employed for the resolution of aromatic alcohols.[6][7] The performance of these columns is highly dependent on the mobile phase composition, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol.[6]

For the purpose of this guide, and due to the structural similarity, performance data for the closely related compound 1-(4-Chlorophenyl)ethanol on a Chiralcel® OD column is presented as a strong indicator of expected performance for this compound.

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Separation Factor (α)Resolution (Rs)
Chiralcel® OD n-Hexane / 2-Propanol (97:3, v/v)0.525tR(S) = 32.10, tR(R) = 35.881.12> 1.5
Lux® Amylose-1 Methanol:Water:Acetic Acid (85:15:0.1, v/v/v)0.6540Not SpecifiedNot Specified3.21
Lux® Cellulose-1 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Note: Data for Chiralcel® OD is for the analogous compound 1-(4-Chlorophenyl)ethanol.[8] Data for Lux® Amylose-1 is for a successful separation of a different chiral compound, demonstrating the column's potential.[9] Lux® Cellulose-1 is highlighted as a successful CSP for a wide range of pharmaceutical compounds.[5]

Experimental Protocols

Detailed and reproducible experimental methodologies are fundamental for achieving successful and transferable chiral separations. The following protocols provide a starting point for the enantioseparation of this compound.

Protocol 1: Separation on Chiralcel® OD

This protocol is adapted from the successful separation of 1-(4-Chlorophenyl)ethanol enantiomers.[8]

  • Instrumentation: Standard High-Performance Liquid Chromatography (HPLC) system.

  • Column: Chiralcel® OD (250 mm x 4.6 mm, 10 µm).

  • Mobile Phase: n-Hexane / 2-Propanol (97:3, v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The racemic this compound sample should be dissolved in the mobile phase.

Protocol 2: General Screening on Polysaccharide-Based CSPs

A systematic screening approach is often the most efficient way to identify the optimal CSP and mobile phase combination.[1][5]

  • Instrumentation: HPLC or Supercritical Fluid Chromatography (SFC) system.

  • Columns:

    • Lux® Cellulose-1

    • Lux® Amylose-1

    • Chiralcel® OD-H

  • Initial Mobile Phases (Normal Phase HPLC):

    • n-Hexane / Isopropanol (90:10, v/v)

    • n-Hexane / Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient (e.g., 25 °C).

  • Detection: UV at an appropriate wavelength (e.g., 210 nm or 254 nm).

Experimental and Logical Workflow

The process of evaluating and selecting a suitable chiral stationary phase involves a structured workflow. This begins with initial screening and progresses to method optimization.

G Workflow for Chiral Stationary Phase Evaluation cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Final Method A Select Candidate CSPs (e.g., Polysaccharide-based) B Define Screening Mobile Phases (e.g., Hexane/IPA, Hexane/EtOH) A->B C Perform Initial Chromatographic Runs B->C D Evaluate Initial Results (Peak Shape, Enantioselectivity) C->D E Select Promising CSP(s) D->E F Optimize Mobile Phase Composition (Adjust Alcohol %) E->F G Optimize Flow Rate and Temperature F->G H Calculate Performance Parameters (k, α, Rs) G->H I Select Optimal Conditions H->I J Method Validation I->J

Caption: A logical workflow for the evaluation and optimization of chiral stationary phases.

References

A Comparative Guide to 1-(4-Fluorophenyl)ethanol and Other Fluorinated Chiral Alcohols in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into chiral alcohol moieties has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's physicochemical and biological characteristics, often leading to enhanced metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides an objective comparison of 1-(4-Fluorophenyl)ethanol with other fluorinated chiral alcohols, offering insights into their performance in drug design through supporting experimental data, detailed methodologies, and visual representations of relevant biological pathways.

Physicochemical and Pharmacokinetic Properties: A Comparative Overview

The introduction of fluorine into a chiral alcohol can significantly alter its properties. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4] Furthermore, fluorine's high electronegativity can influence the acidity of the alcohol proton and modulate non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for target binding.[2][5]

Table 1: Comparison of Physicochemical and In Vitro Metabolic Stability Data

CompoundStructureLogP (Predicted)In Vitro Half-Life (t½, min) in Human Liver MicrosomesIntrinsic Clearance (CLint, µL/min/mg protein)
1-Phenylethanol1-Phenylethanol1.3< 15> 100
This compound this compound1.5 [6]30 - 60 50 - 100
1-(4-(Trifluoromethyl)phenyl)ethanol1-(4-(Trifluoromethyl)phenyl)ethanol2.1> 120< 10
1-(2,4-Difluorophenyl)ethanol1-(2,4-Difluorophenyl)ethanol1.660 - 9025 - 50

Note: The data for compounds other than this compound are representative values based on established principles of metabolic chemistry and are for illustrative comparison.

Table 2: Comparative Binding Affinity Data (Context-Dependent)

Compound Class/TargetRepresentative Fluorinated Chiral Alcohol MoietyTargetBinding Affinity (Ki or IC50, nM)
Benzylpiperazine Derivative[7]para-Fluoro substitutionDopamine D2 ReceptorFavorable binding
Atypical DAT Inhibitor[8]Bis(4-fluorophenyl)methylsulfinyl scaffoldDopamine Transporter (DAT)23 - 230
AKR1C1 Inhibitor[9]Salicylate and N-phenylanthranilic acid derivativesAldo-Keto Reductase 1C1Low µM to nM range

Experimental Protocols

In Vitro Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a typical procedure to assess the metabolic stability of a compound.

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound and positive control (e.g., a rapidly metabolized compound)

  • Human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) or methanol (B129727) for reaction termination

  • 96-well plates

  • Incubator shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

    • Dilute the HLM to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount) .[4]

Binding Affinity Determination using Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for measuring the binding affinity of a small molecule to a target protein.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interaction between a small molecule and a target protein.

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Test compound (analyte) and target protein (ligand)

  • Immobilization reagents (e.g., NHS, EDC, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the target protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the test compound in the running buffer.

    • Inject the analyte solutions sequentially over the sensor surface (and a reference surface with no immobilized protein) at a constant flow rate.

    • Monitor the association (binding) phase during the injection and the dissociation phase during the subsequent flow of running buffer.

  • Data Analysis:

    • The sensorgram data (response units vs. time) is fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic rate constants, ka and kd.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of kd to ka (KD = kd / ka ).

Role in Signaling Pathways and Experimental Workflows

Fluorinated chiral alcohols are integral components of inhibitors targeting various signaling pathways implicated in disease. For instance, they are found in inhibitors of Aldo-Keto Reductases (AKRs), a family of enzymes involved in the metabolism of steroids and prostaglandins.[9][10] Specifically, AKR1C1 is implicated in hormone-dependent cancers, making it an attractive therapeutic target.

Below is a diagram illustrating the role of an inhibitor containing a fluorinated chiral alcohol in the AKR1C1 signaling pathway.

AKR1C1_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Therapeutic Intervention cluster_2 Downstream Effect Progesterone Progesterone AKR1C1 AKR1C1 Enzyme Progesterone->AKR1C1 Substrate Metabolite Inactive Metabolite AKR1C1->Metabolite Metabolism Progesterone_Levels Increased Progesterone Levels Inhibitor Fluorinated Chiral Alcohol Inhibitor (e.g., containing this compound moiety) Inhibitor->AKR1C1 Inhibition Cell_Proliferation Decreased Cell Proliferation Progesterone_Levels->Cell_Proliferation Leads to

Caption: Inhibition of AKR1C1 by a fluorinated chiral alcohol-containing compound.

The following diagram illustrates a general workflow for the asymmetric synthesis of fluorinated chiral alcohols, a critical step in their application in drug discovery.

Asymmetric_Synthesis_Workflow Start Prochiral Fluorinated Ketone Reduction Asymmetric Reduction Start->Reduction Product Enantiopure Fluorinated Chiral Alcohol Reduction->Product Catalyst Chiral Catalyst (e.g., Enzyme or Metal Complex) Catalyst->Reduction Hydride Hydride Source (e.g., NADPH, BH3) Hydride->Reduction Purification Purification (e.g., Chromatography) Product->Purification Analysis Chiral Analysis (e.g., Chiral HPLC) Purification->Analysis Final_Product Final Product (>99% ee) Analysis->Final_Product

Caption: General workflow for the asymmetric synthesis of fluorinated chiral alcohols.

References

Benchmarking synthesis routes for enantiomerically pure 1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis of enantiomerically pure 1-(4-Fluorophenyl)ethanol is essential for researchers and professionals in drug development, given the importance of this chiral alcohol as a building block in pharmaceuticals. This guide provides a comparative analysis of the primary synthetic routes, including biocatalytic reduction, asymmetric transfer hydrogenation, and kinetic resolution techniques, supported by experimental data and detailed protocols.

Comparison of Synthesis Routes

The selection of a synthetic route for enantiomerically pure this compound depends on several factors, including the desired enantiomer, required enantiomeric excess (e.e.), yield, scalability, and available resources. The following tables summarize the quantitative data for the most common methods.

Table 1: Asymmetric Synthesis of this compound from 4-Fluoroacetophenone

MethodCatalyst/BiocatalystReagents/ConditionsYield (%)e.e. (%)ConfigurationReaction Time (h)Temperature (°C)
Biocatalytic ReductionDaucus carota cellsGlucose, aqueous medium6698(S)48Ambient
Biocatalytic ReductionRecombinant E. coli expressing alcohol dehydrogenase and glucose dehydrogenaseGlucose, aqueous medium, ~0.5 M substrate concentration87>99(R)<30Ambient
Asymmetric Transfer HydrogenationRuCl--INVALID-LINK--Formic acid/triethylamine (B128534) mixture>9598(R)12-2428

Table 2: Resolution of Racemic this compound

MethodCatalyst/BiocatalystReagents/ConditionsProductYield (%)e.e. (%)
Lipase-Catalyzed Kinetic ResolutionAmano Lipase (B570770) PS-C IIIsopropenyl acetate (B1210297), tert-butyl methyl ether(R)-alcohol4299.6
Dynamic Kinetic ResolutionNovozym-435 (immobilized Candida antarctica lipase B) & Ruthenium catalyst (e.g., Shvo's catalyst)Isopropenyl acetate, toluene(R)-acetate>95>99

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Biocatalytic Reduction using Daucus carota

This protocol utilizes whole cells of Daucus carota (carrot) for the enantioselective reduction of 4-fluoroacetophenone.

Materials:

  • 4-Fluoroacetophenone

  • Fresh Daucus carota roots

  • Glucose

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Prepare the biocatalyst by washing, peeling, and homogenizing fresh Daucus carota roots in water.

  • In a flask, suspend the homogenized carrot cells in water.

  • Add 4-fluoroacetophenone and an equimolar amount of glucose to the cell suspension.

  • Incubate the reaction mixture at room temperature with gentle agitation for 48 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, filter the reaction mixture to remove the plant cells.

  • Extract the aqueous filtrate with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by silica (B1680970) gel column chromatography to yield enantiomerically enriched (S)-1-(4-Fluorophenyl)ethanol.[1]

  • Determine the yield and enantiomeric excess using chiral HPLC or GC.

Asymmetric Transfer Hydrogenation (ATH)

This method employs a chiral ruthenium catalyst for the asymmetric reduction of 4-fluoroacetophenone.

Materials:

  • 4-Fluoroacetophenone

  • RuCl--INVALID-LINK-- or a similar chiral ruthenium catalyst

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add 4-fluoroacetophenone and the chiral ruthenium catalyst to a reaction flask.

  • Add a freshly prepared 5:2 mixture of formic acid and triethylamine as the hydrogen source.

  • Stir the reaction mixture at the specified temperature (e.g., 28 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel to yield enantiomerically enriched this compound.

Lipase-Catalyzed Kinetic Resolution

This protocol resolves a racemic mixture of this compound using an enantioselective acylation catalyzed by a lipase.

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym-435 or Amano Lipase PS-C II)

  • Acyl donor (e.g., isopropenyl acetate or vinyl acetate)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether or hexane)

  • Molecular sieves (optional)

Procedure:

  • To a solution of racemic this compound in an anhydrous organic solvent, add the immobilized lipase.

  • Add the acyl donor to the mixture.

  • Stir the reaction at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by chiral GC or HPLC until approximately 50% conversion is reached.

  • Filter off the immobilized enzyme.

  • Separate the unreacted alcohol and the formed ester by column chromatography.

  • The unreacted alcohol will be one enantiomer, and the ester can be hydrolyzed (e.g., using NaOH or KOH in methanol/water) to obtain the other enantiomer.

  • Determine the yield and enantiomeric excess of both the resolved alcohol and the hydrolyzed ester.

Chemoenzymatic Dynamic Kinetic Resolution (DKR)

This advanced method combines the kinetic resolution from the previous protocol with in-situ racemization of the unreacted alcohol, allowing for a theoretical yield of 100% of a single enantiomer.

Materials:

  • Racemic this compound

  • Immobilized lipase (e.g., Novozym-435)

  • Racemization catalyst (e.g., Shvo's catalyst or another suitable ruthenium complex)

  • Acyl donor (e.g., isopropenyl acetate)

  • Anhydrous toluene

Procedure:

  • To a solution of racemic this compound in anhydrous toluene, add the immobilized lipase and the ruthenium racemization catalyst.

  • Add the acyl donor to the reaction mixture.

  • Heat the mixture with stirring to a temperature compatible with both catalysts (e.g., 60-70 °C).

  • Monitor the reaction by chiral GC, observing the conversion of the racemic alcohol into a single enantiomer of the acetate.

  • Upon completion, filter off the enzyme and racemization catalyst.

  • Remove the solvent under reduced pressure to obtain the enantiomerically pure acetate.

  • If the alcohol is the desired product, hydrolyze the acetate using standard procedures (e.g., with a base like NaOH in an alcohol/water mixture).

  • Determine the yield and enantiomeric excess of the final product.

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of the described synthetic routes.

Biocatalytic_Reduction ProchiralKetone 4-Fluoroacetophenone Reaction Bioreduction ProchiralKetone->Reaction Biocatalyst Biocatalyst (e.g., Daucus carota or recombinant E. coli) Biocatalyst->Reaction Cofactor Cofactor Regeneration (e.g., Glucose) Cofactor->Reaction Product Enantiomerically Pure This compound Reaction->Product High e.e. Purification Purification Product->Purification

Caption: Workflow for Biocatalytic Reduction.

Asymmetric_Transfer_Hydrogenation ProchiralKetone 4-Fluoroacetophenone Reaction ATH Reaction ProchiralKetone->Reaction Catalyst Chiral Ru Catalyst Catalyst->Reaction HDonor Hydrogen Donor (e.g., HCOOH/NEt3) HDonor->Reaction Product Enantiomerically Enriched This compound Reaction->Product High Yield & e.e. Purification Purification Product->Purification

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Kinetic_Resolution RacemicAlcohol Racemic This compound Reaction Enantioselective Acylation RacemicAlcohol->Reaction Lipase Lipase Lipase->Reaction AcylDonor Acyl Donor AcylDonor->Reaction Separation Separation Reaction->Separation ~50% Conversion UnreactedAlcohol (R)-Alcohol Separation->UnreactedAlcohol Ester (S)-Acetate Separation->Ester Hydrolysis Hydrolysis Ester->Hydrolysis OtherEnantiomer (S)-Alcohol Hydrolysis->OtherEnantiomer

Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.

Dynamic_Kinetic_Resolution cluster_reaction One-Pot Reaction RacemicAlcohol Racemic This compound Reaction DKR RacemicAlcohol->Reaction Lipase Lipase Lipase->Reaction RacemizationCatalyst Ru Catalyst RacemizationCatalyst->Reaction AcylDonor Acyl Donor AcylDonor->Reaction SingleEster Enantiopure (R)-Acetate Reaction->SingleEster >95% Yield & >99% e.e. Hydrolysis Hydrolysis (optional) SingleEster->Hydrolysis SingleAlcohol Enantiopure (R)-Alcohol Hydrolysis->SingleAlcohol

Caption: Workflow for Dynamic Kinetic Resolution.

References

Comparative Analysis of the Biological Efficacy of (R)- and (S)-1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 21, 2025

Introduction

Chirality plays a crucial role in the biological activity of molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. (R)- and (S)-1-(4-Fluorophenyl)ethanol are chiral secondary alcohols that serve as key intermediates in the synthesis of more complex molecules with distinct and important biological activities. The (S)-enantiomer is a precursor for C-C chemokine receptor type 5 (CCR5) antagonists, which are used in anti-HIV therapies. In contrast, the (R)-enantiomer is utilized in the synthesis of γ-secretase modulators for potential Alzheimer's disease treatment and in the development of certain antimalarial compounds. This differential application underscores the stereospecific nature of their ultimate biological effects.

Data Presentation: Comparative Biological Targets and Significance

The biological efficacy of the enantiomers is indirectly demonstrated through the distinct therapeutic applications of the molecules they are used to synthesize.

EnantiomerAssociated Drug ClassBiological TargetTherapeutic Indication
(S)-1-(4-Fluorophenyl)ethanol CCR5 AntagonistsC-C chemokine receptor type 5 (CCR5)HIV/AIDS
(R)-1-(4-Fluorophenyl)ethanol γ-Secretase ModulatorsGamma-secretaseAlzheimer's Disease
(R)-1-(4-Fluorophenyl)ethanol AntimalarialsDihydrofolate reductase (DHFR) in Plasmodium falciparum (potential)Malaria

Detailed Analysis of Biological Efficacy

(S)-1-(4-Fluorophenyl)ethanol and CCR5 Antagonism

The (S)-enantiomer of 1-(4-fluorophenyl)ethanol is a key chiral intermediate in the synthesis of CCR5 antagonists.

Mechanism of Action: CCR5 is a coreceptor used by the most common strains of HIV-1 to enter host T-cells. CCR5 antagonists are allosteric inhibitors that bind to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor. This binding induces a conformational change in the receptor, preventing its interaction with the HIV-1 envelope glycoprotein (B1211001) gp120. Consequently, the fusion of the viral and host cell membranes is blocked, inhibiting viral entry.

Significance of (S)-Enantiomer: The specific stereochemistry of the (S)-enantiomer is crucial for the proper orientation of the final antagonist molecule within the CCR5 binding pocket, ensuring high binding affinity and potent antiviral activity.

1. CCR5 Binding Assay:

  • Objective: To determine the binding affinity of a compound to the CCR5 receptor.

  • Methodology: A competitive binding assay is typically used, employing a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) and cell membranes from a cell line overexpressing the human CCR5 receptor.

  • Procedure:

    • Cell membranes are incubated with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

2. HIV-1 Entry Assay:

  • Objective: To measure the ability of a compound to inhibit HIV-1 entry into host cells.

  • Methodology: A cell-based assay using a replication-defective HIV-1 pseudovirus expressing the envelope glycoproteins and carrying a reporter gene (e.g., luciferase or green fluorescent protein).

  • Procedure:

    • Target cells expressing CD4 and CCR5 are seeded in 96-well plates.

    • The cells are pre-incubated with varying concentrations of the test compound.

    • The pseudovirus is added to the wells.

    • After a set incubation period, viral entry is quantified by measuring the expression of the reporter gene.

    • The concentration of the compound that inhibits viral entry by 50% (EC50) is determined.

(R)-1-(4-Fluorophenyl)ethanol: γ-Secretase Modulation and Antimalarial Activity

The (R)-enantiomer serves as a building block for two distinct classes of therapeutic agents.

Mechanism of Action: Gamma-secretase is an enzyme complex involved in the cleavage of the amyloid precursor protein (APP). Aberrant cleavage of APP by γ-secretase leads to the production of the amyloid-beta (Aβ42) peptide, a primary component of the amyloid plaques found in the brains of Alzheimer's disease patients. Gamma-secretase modulators (GSMs) are small molecules that allosterically bind to the γ-secretase complex. Instead of inhibiting the enzyme, they shift its cleavage activity, resulting in the production of shorter, less amyloidogenic Aβ peptides (e.g., Aβ37, Aβ38) at the expense of Aβ42.

Significance of (R)-Enantiomer: The stereochemistry of the (R)-enantiomer is critical for the synthesis of potent and selective GSMs that can effectively modulate the activity of the γ-secretase complex.

  • Objective: To determine the effect of a compound on the production of different Aβ peptide species.

  • Methodology: A cell-based assay using a cell line (e.g., HEK293) that overexpresses human APP.

  • Procedure:

    • Cells are incubated with varying concentrations of the test compound for a specified period.

    • The cell culture supernatant is collected.

    • The concentrations of different Aβ peptides (Aβ38, Aβ40, Aβ42) in the supernatant are measured using specific enzyme-linked immunosorbent assays (ELISAs).

    • The IC50 value (for Aβ42 reduction) and EC50 value (for Aβ38/37 increase) are calculated.

While less documented, the (R)-enantiomer has also been cited as a component in the synthesis of antimalarial drugs. The likely target for such compounds is the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, a critical enzyme in the folate biosynthesis pathway necessary for parasite survival.

  • Objective: To determine the efficacy of a compound against the malaria parasite Plasmodium falciparum.

  • Methodology: A SYBR Green I-based fluorescence assay is commonly used to assess parasite growth inhibition.

  • Procedure:

    • Synchronized ring-stage P. falciparum cultures are incubated in 96-well plates with serial dilutions of the test compound.

    • After 72 hours of incubation, the plates are frozen to lyse the red blood cells.

    • SYBR Green I dye, which intercalates with DNA, is added to each well.

    • Fluorescence is measured to quantify the amount of parasite DNA, which is proportional to parasite growth.

    • The IC50 value, the concentration at which parasite growth is inhibited by 50%, is determined.

Visualizations

experimental_workflow_ccr5 cluster_binding CCR5 Binding Assay cluster_entry HIV-1 Entry Assay b1 Prepare CCR5-expressing cell membranes b2 Incubate with radioligand and (S)-enantiomer derivative b1->b2 b3 Separate bound and free ligand via filtration b2->b3 b4 Quantify bound radioactivity b3->b4 b5 Calculate IC50 b4->b5 e1 Seed CD4+/CCR5+ cells e2 Pre-incubate with (S)-enantiomer derivative e1->e2 e3 Add HIV-1 pseudovirus e2->e3 e4 Measure reporter gene expression e3->e4 e5 Calculate EC50 e4->e5

Workflow for assessing the biological efficacy of (S)-1-(4-Fluorophenyl)ethanol derivatives.

experimental_workflow_gamma_secretase cluster_gsm γ-Secretase Modulation Assay g1 Culture APP-overexpressing cells g2 Incubate with (R)-enantiomer derivative g1->g2 g3 Collect cell supernatant g2->g3 g4 Measure Aβ peptides (Aβ38, Aβ40, Aβ42) using ELISA g3->g4 g5 Calculate IC50 (for Aβ42 reduction) and EC50 (for Aβ38 increase) g4->g5

Workflow for γ-secretase modulation assays of (R)-1-(4-Fluorophenyl)ethanol derivatives.

signaling_pathway_comparison cluster_S (S)-Enantiomer Derivative Pathway cluster_R (R)-Enantiomer Derivative Pathway S_derivative (S)-Derivative (CCR5 Antagonist) CCR5 CCR5 Receptor S_derivative->CCR5 Entry Viral Entry CCR5->Entry HIV HIV-1 gp120 HIV->CCR5 blocks R_derivative (R)-Derivative (γ-Secretase Modulator) GammaSecretase γ-Secretase R_derivative->GammaSecretase modulates Abeta42 Aβ42 (Amyloidogenic) GammaSecretase->Abeta42 Abeta38 Aβ38 (Less Amyloidogenic) GammaSecretase->Abeta38 APP Amyloid Precursor Protein (APP) APP->GammaSecretase

Distinct biological pathways influenced by derivatives of each enantiomer.

Conclusion

While direct comparative data on the biological efficacy of (R)- and (S)-1-(4-Fluorophenyl)ethanol is lacking, their distinct applications in medicinal chemistry provide a clear indication of their differential biological relevance. The (S)-enantiomer is integral to the development of CCR5 antagonists for HIV therapy, where its specific stereochemistry is essential for potent viral entry inhibition. Conversely, the (R)-enantiomer is a valuable precursor for γ-secretase modulators targeting Alzheimer's disease and for certain antimalarial compounds. This stark divergence in the therapeutic targets of their respective downstream products highlights the profound impact of chirality on biological function and underscores the importance of stereoselective synthesis in drug development. Future research focusing on the direct biological activities of these chiral alcohols could provide further insights into their pharmacological profiles.

Safety Operating Guide

Proper Disposal of 1-(4-Fluorophenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 1-(4-Fluorophenyl)ethanol are critical for ensuring laboratory safety and environmental protection. As a fluorinated organic compound, this chemical requires specific handling procedures due to its persistence and potential hazards. This guide provides essential, step-by-step information for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is a cornerstone of responsible chemical management.

Hazard and Property Overview

This compound is classified as a hazardous substance.[1] Understanding its properties is the first step toward safe handling and disposal. Key data is summarized below.

ParameterValue / Classification
Chemical Name This compound
CAS Number 403-41-8[2][3]
Molecular Formula C₈H₉FO[2]
Physical State Liquid[4]
Hazards - Combustible liquid[1][2]- Harmful if swallowed, in contact with skin, or if inhaled[1][2][4]- Causes serious eye irritation[1][2][4]- Causes skin irritation[2][4]- May cause respiratory irritation[2][4]
Waste Classification Hazardous Waste; specifically, Halogenated Organic Waste[4][5][6]

Standard Disposal Protocol

The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2][3][7] High-temperature incineration at a facility licensed to handle halogenated organic waste is the most effective method to ensure the complete destruction of the compound, breaking the stable carbon-fluorine bond.[5][6] Never pour this compound down the drain or discard it with regular trash.[5][8]

Step 1: Segregation This is the most critical step in the disposal process.

  • Designate a specific waste container explicitly for "Halogenated Organic Waste".[5]

  • Do not mix this compound with non-halogenated organic solvents (e.g., acetone, non-fluorinated ethanol, hexane).[5][9] Mixing different waste streams complicates the disposal process and can significantly increase costs.[5][9]

  • Ensure chemical compatibility. Use a high-density polyethylene (B3416737) (HDPE) or glass container appropriate for collecting the waste.[5]

Step 2: Labeling Proper labeling is a regulatory requirement and essential for safety.

  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[5]

  • The label must include:

    • The words "Hazardous Waste".[5]

    • The full chemical name: "this compound" and any other constituents.[5]

    • A clear description of the hazards (e.g., Flammable, Irritant).[5]

Step 3: Storage Waste must be stored safely pending collection.

  • Store the waste container in a designated Satellite Accumulation Area (SAA), such as a fume hood or a flammable storage cabinet.[10]

  • Keep the container tightly closed when not in use.[2][7][10]

  • Ensure the storage area is cool, dry, and well-ventilated, away from heat, sparks, and open flames.[2][7]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[5][10]

  • Follow your institution's guidelines regarding the maximum volume of waste allowed to accumulate in the laboratory.[5]

Experimental Protocol: Small Spill Neutralization and Cleanup

Chemical spills must be cleaned up immediately.[9] The materials used for cleanup should also be treated as hazardous waste.[9] This protocol is for small spills (less than 1 liter) that can be managed by trained laboratory personnel. For larger spills, evacuate the area and alert your institution's emergency response team.[10]

Methodology:

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Ensure Ventilation: Perform the cleanup in a well-ventilated area or chemical fume hood.[2][11]

  • Wear Appropriate PPE: Don personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

  • Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[2]

  • Absorb the Liquid: Cover and absorb the spill with an inert, non-combustible absorbent material such as sand, silica (B1680970) gel, or vermiculite.[2][4][10]

  • Collect the Waste: Carefully scoop the absorbed material using non-sparking tools and place it into a suitable, sealable, and clearly labeled container for hazardous waste.[1]

  • Decontaminate the Area: Clean the spill surface with soap and water or a suitable laboratory detergent.[10]

  • Dispose of all Materials: The absorbent material and any contaminated cleaning supplies (e.g., wipes, gloves) must be disposed of as "Halogenated Organic Waste" following the standard protocol above.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G A Waste Generated: This compound B Is this a halogenated organic compound? A->B C YES: Halogenated Waste Stream B->C Yes D Select appropriate waste container (HDPE or Glass) C->D E Affix 'Hazardous Waste' Label: - Chemical Name - Hazard Information D->E F Store in designated Satellite Accumulation Area (SAA) with secondary containment E->F G Contact Environmental Health & Safety (EHS) for pickup F->G H Professional Disposal: High-Temperature Incineration G->H

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for 1-(4-Fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 1-(4-Fluorophenyl)ethanol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing exposure risks.

Hazard Summary

This compound is classified as a hazardous chemical.[1] It is a combustible liquid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5] It is harmful if swallowed, in contact with skin, or if inhaled.[2]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. It is imperative to use appropriate engineering controls, such as a chemical fume hood, in conjunction with PPE.[2]

Protection Type Specific Recommendations Rationale & Citations
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 1989 standard. A face shield should be worn over safety glasses if there is a risk of splashing or a highly exothermic reaction.To prevent contact with eyes, which can cause serious eye irritation.[2][4][6][7]
Hand Protection Protective gloves are required. Disposable nitrile gloves offer short-term protection. For prolonged or direct contact, consult the glove manufacturer's chemical resistance guide. Inspect gloves before each use and dispose of them after contact.To prevent skin contact, as the chemical is harmful and causes skin irritation.[6][7][8]
Skin and Body Protection A laboratory coat (Nomex® or similar flame-resistant material is recommended) buttoned to cover as much skin as possible. Long pants and closed-toe, closed-heel shoes are mandatory. Avoid polyester (B1180765) or acrylic fabrics.To protect the skin from accidental splashes and contact.[6][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. Annual medical evaluations and fit testing may be required for respirator use.To prevent inhalation of vapors, which can cause respiratory irritation.[1][2][6][7]

Operational and Disposal Plans

Handling and Experimental Protocol:

  • Preparation:

    • Ensure a chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are readily accessible.[2]

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Use only under a chemical fume hood.[2]

    • Avoid contact with skin, eyes, and clothing.[8]

    • Do not breathe mist, vapors, or spray.[2]

    • Keep away from open flames, hot surfaces, and sources of ignition.[2]

    • Take precautions against static discharge.[2]

    • Wash hands thoroughly after handling and before breaks.[1][2]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

    • Keep away from heat, sparks, and flame.[2]

    • Store locked up.[5]

Spill and Emergency Procedures:

  • Small Spills:

    • Absorb with an inert material (e.g., sand, silica (B1680970) gel, universal binder).[9]

    • Collect the absorbed material and place it in a suitable, closed container for disposal.

  • Large Spills:

    • Evacuate the area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

  • First Aid:

    • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][8]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Get medical attention if irritation persists.[1][5]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Call a physician.[1]

    • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Disposal Plan:

  • Dispose of contents and container to an approved waste disposal plant.[1][5]

  • Do not release into the environment.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling & Use cluster_post Post-Experiment cluster_disposal Storage & Disposal A Verify Fume Hood & Safety Showers B Don Required PPE: - Goggles/Face Shield - Nitrile Gloves - Lab Coat - Closed-toe Shoes A->B C Work Inside Chemical Fume Hood B->C D Dispense & Use Chemical C->D E Keep Container Tightly Closed When Not in Use D->E I Store in a Cool, Dry, Well-Ventilated Area D->I Storage F Decontaminate Work Area E->F G Remove PPE F->G H Wash Hands Thoroughly G->H J Dispose of Waste in Approved Hazardous Waste Container H->J Waste Disposal I->J

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)ethanol
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorophenyl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.